molecular formula C8H8FNO4S B1331737 {[(2-Fluorophenyl)sulfonyl]amino}acetic acid CAS No. 554438-95-8

{[(2-Fluorophenyl)sulfonyl]amino}acetic acid

Cat. No.: B1331737
CAS No.: 554438-95-8
M. Wt: 233.22 g/mol
InChI Key: VCVJBFXDPYNOJC-UHFFFAOYSA-N
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Description

{[(2-Fluorophenyl)sulfonyl]amino}acetic acid (CAS 554438-95-8) is a chemical compound with the molecular formula C8H8FNO4S and a molecular weight of 233.21 g/mol . This compound is offered with a purity of 95.0% and is intended for Research Use Only; it is not approved for diagnostic or in vivo applications . The canonical SMILES representation for its structure is O=C(O)CNS(=O)(=O)C1=CC=CC=C1F . As a glycine derivative featuring a 2-fluorophenylsulfonyl group, it serves as a versatile building block in organic synthesis and medicinal chemistry research. It is particularly valuable for the synthesis of more complex molecules and for use in structure-activity relationship (SAR) studies. Researchers may utilize this compound to develop novel sulfonamide-based scaffolds or as a precursor for potential enzyme inhibitors, given the prevalence of the sulfonamide functional group in biologically active molecules. The fluorine atom on the phenyl ring can be exploited to modulate the compound's electronic properties, lipophilicity, and metabolic stability in exploratory research. Please handle with care: this product is classified as harmful and may cause skin, eye, and respiratory irritation . Always consult the Safety Data Sheet (SDS) prior to use and adhere to all recommended safety protocols.

Properties

IUPAC Name

2-[(2-fluorophenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c9-6-3-1-2-4-7(6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVJBFXDPYNOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293244
Record name N-[(2-Fluorophenyl)sulfonyl]glycine
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Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554438-95-8
Record name N-[(2-Fluorophenyl)sulfonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554438-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Fluorophenyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid, a fluorinated N-arylsulfonyl amino acid derivative of interest in medicinal chemistry and materials science. This document details a robust synthetic protocol, outlines in-depth characterization methodologies, and explains the scientific rationale behind the experimental choices. The guide is intended to equip researchers with the necessary knowledge to successfully synthesize, purify, and characterize this compound, facilitating its application in further research and development endeavors.

Introduction and Scientific Context

N-arylsulfonyl amino acids represent a significant class of compounds in drug discovery and organic synthesis. The sulfonamide linkage is a key structural motif found in a wide array of therapeutic agents, owing to its ability to act as a bioisostere for other functional groups and its involvement in crucial binding interactions with biological targets. The incorporation of a fluorine atom onto the aryl ring, as in this compound, can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it an attractive scaffold for the development of novel bioactive molecules.

The strategic placement of the fluorine atom at the ortho position of the phenylsulfonyl group introduces unique electronic and steric effects. This can modulate the acidity of the sulfonamide proton and influence the conformational preferences of the molecule, which are critical factors in its interaction with biological macromolecules. This guide provides a detailed exploration of the synthesis and rigorous characterization of this specific compound, offering insights into its chemical behavior and establishing a foundation for its potential applications.

Synthetic Pathway: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a nucleophilic substitution reaction between glycine and 2-fluorobenzenesulfonyl chloride. This reaction, a variation of the well-established Schotten-Baumann reaction, proceeds via the attack of the nucleophilic amino group of glycine on the electrophilic sulfur atom of the sulfonyl chloride.

Reaction Mechanism and Rationale

The core of this synthesis is the formation of a stable sulfonamide bond. The reaction is typically carried out in an aqueous basic medium. The base plays a dual role: it deprotonates the amino group of glycine, enhancing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Reaction_Mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Glycine Glycine (H₂N-CH₂-COOH) Nucleophilic_Attack Nucleophilic Attack Glycine->Nucleophilic_Attack Enhanced nucleophilicity SulfonylChloride 2-Fluorobenzenesulfonyl Chloride SulfonylChloride->Nucleophilic_Attack Base Aqueous Base (e.g., NaOH) Product This compound Byproduct HCl (neutralized by base) Nucleophilic_Attack->Product Nucleophilic_Attack->Byproduct

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of N-arylsulfonyl amino acids.[1]

Materials:

  • Glycine

  • 2-Fluorobenzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated and 1M)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • pH meter or pH paper

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Glycine Solution: In a round-bottom flask, dissolve glycine (1.0 equivalent) in a 1M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath with continuous stirring. The use of a base is critical for deprotonating the glycine to enhance its nucleophilicity.

  • Addition of Sulfonyl Chloride: Dissolve 2-fluorobenzenesulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of a water-miscible organic solvent like dioxane or THF, or add it neat if it is a liquid. Add the sulfonyl chloride solution dropwise to the cold glycine solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. The slow addition is crucial to control the exothermic reaction and minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid. This will precipitate the product.

    • Filter the crude product using a Büchner funnel and wash the filter cake with cold deionized water to remove inorganic salts.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying the solid product. A suitable solvent system (e.g., ethanol/water, acetone/water) should be determined experimentally. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form crystals.

    • Column Chromatography: If recrystallization is not effective, flash column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., ethyl acetate in hexanes with a small percentage of acetic acid) is typically used for elution.

  • Drying: Dry the purified product under vacuum to a constant weight.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will provide key information about the structure. Expected signals include a singlet or doublet for the methylene (-CH₂-) protons of the glycine moiety, multiplets in the aromatic region for the protons of the 2-fluorophenyl group, and a broad singlet for the acidic proton of the carboxylic acid. The sulfonamide proton (-SO₂NH-) may also be observable as a broad singlet, though its chemical shift can be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the aromatic carbons. The carbon atoms attached to the fluorine will exhibit C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and chemical environment of the fluorine atom. A single resonance, likely a multiplet due to coupling with adjacent aromatic protons, is expected.

Infrared (IR) Spectroscopy:

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)
N-H stretch (sulfonamide)3350-3250
C=O stretch (carboxylic acid)1725-1700
S=O stretch (sulfonamide)1350-1300 and 1160-1140 (asymmetric and symmetric)
C-F stretch1250-1000

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecule, confirming its elemental composition. The mass spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻ depending on the ionization mode used (e.g., ESI).

Physicochemical Characterization
  • Melting Point: A sharp melting point is indicative of a pure crystalline compound.

  • Purity (HPLC): High-performance liquid chromatography (HPLC) should be used to assess the purity of the final compound. A single sharp peak in the chromatogram indicates a high degree of purity.

  • Elemental Analysis: Combustion analysis can be performed to determine the percentage of carbon, hydrogen, nitrogen, and sulfur, which should correspond to the calculated values for the molecular formula C₈H₈FNO₄S.

Experimental Workflow and Data Management

A systematic workflow is crucial for the successful synthesis and characterization of the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization cluster_final Final Product A Reactant Preparation (Glycine, 2-Fluorobenzenesulfonyl chloride) B Reaction Setup (Base, Solvent, Cooling) A->B C Controlled Addition & Reaction Monitoring (TLC) B->C D Acidification & Precipitation C->D E Filtration & Washing D->E F Purification (Recrystallization or Chromatography) E->F G Spectroscopic Analysis (NMR, IR, MS) F->G H Physicochemical Analysis (Melting Point, HPLC, Elemental Analysis) G->H I Pure, Characterized Compound H->I

Sources

An In-depth Technical Guide to the Physicochemical Properties of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

{[(2-Fluorophenyl)sulfonyl]amino}acetic acid, with the CAS Number 554438-95-8, is a molecule of significant interest within contemporary drug discovery and development programs.[1] Its structural architecture, combining a fluorinated aromatic ring, a sulfonamide linkage, and a carboxylic acid moiety, suggests a potential for nuanced biological activity and tailored pharmacokinetic profiles. The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3][4][5] This guide provides a comprehensive overview of the essential physicochemical properties of this compound, detailing the experimental methodologies for their determination. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical protocols.

Molecular Structure and Key Functional Groups

The chemical structure of this compound is fundamental to its physicochemical behavior. The molecule is characterized by three primary functional groups:

  • 2-Fluorophenyl Group: The fluorine substituent on the phenyl ring is a critical feature, introducing electronegativity and potentially altering the electronic distribution of the aromatic system. This can impact intermolecular interactions, such as pi-stacking and hydrogen bonding.

  • Sulfonamide Linkage (-SO₂NH-): This group is a common pharmacophore in a wide array of therapeutic agents. It is a hydrogen bond donor and acceptor and its acidic proton's pKa is a key determinant of the molecule's ionization state at physiological pH.

  • Carboxylic Acid Group (-COOH): This functional group imparts significant aqueous solubility at appropriate pH values and provides a primary site for salt formation and prodrug strategies. Its pKa is crucial for understanding the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Physicochemical Property Characterization

A thorough understanding of the physicochemical properties of a drug candidate is paramount for its successful development. The following sections detail the key properties of this compound and the experimental protocols for their determination.

Acid Dissociation Constant (pKa)

The pKa value(s) of a molecule dictate its charge state at a given pH, which in turn influences its solubility, permeability, and target engagement. For this compound, two ionizable protons are of primary interest: the carboxylic acid proton and the sulfonamide proton.

Experimental Determination of pKa:

Potentiometric titration and UV-Vis spectrophotometry are two robust methods for pKa determination.[6][7]

Protocol 1: Potentiometric Titration for pKa Determination [6][8]

  • Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1-10 mM) in a suitable solvent system, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

  • Titration: Add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH) to the sample solution.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the acidic group has been neutralized. For a molecule with multiple pKas, multiple inflection points will be observed.

Diagram 1: Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Prepare Sample Solution titrate Add Titrant Aliquots prep_sample->titrate prep_titrant Standardize Titrant prep_titrant->titrate calibrate_ph Calibrate pH Meter record_ph Record pH calibrate_ph->record_ph titrate->record_ph Iterative Process plot_curve Plot pH vs. Volume record_ph->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

Caption: Workflow for pKa determination via potentiometric titration.

Solubility

Solubility is a critical determinant of a drug's bioavailability. The aqueous solubility of this compound is expected to be pH-dependent due to its acidic functional groups.

Experimental Determination of Solubility:

The shake-flask method is the gold standard for determining equilibrium solubility.[9]

Protocol 2: Shake-Flask Method for Solubility Determination [9][10]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for this purpose.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Report the solubility at each pH value in units of mg/mL or µg/mL.

Table 1: Predicted pH-Dependent Aqueous Solubility Profile

pHPredicted SolubilityRationale
2.0LowBoth the carboxylic acid and the sulfonamide are likely to be protonated and in their less soluble, neutral forms.
5.0ModerateThe carboxylic acid will be partially to fully deprotonated and ionized, increasing solubility. The sulfonamide is likely still protonated.
7.4HighBoth the carboxylic acid and the sulfonamide are expected to be predominantly deprotonated and in their anionic, more soluble forms.
9.0HighBoth acidic groups will be fully deprotonated, leading to high aqueous solubility.
Spectroscopic Properties

Spectroscopic analysis provides invaluable information about the molecular structure and purity of this compound.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule.[11][12][13][14][15]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (with splitting patterns influenced by the fluorine substituent), the methylene protons of the acetic acid moiety, and the exchangeable protons of the carboxylic acid and sulfonamide groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.[12][13]

b. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[16][17][18][19][20]

Table 2: Expected Characteristic FT-IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)[17][18]
C-H (Aromatic)Stretching3100-3000
C=O (Carboxylic Acid)Stretching1760-1690[17][18]
S=O (Sulfonamide)Asymmetric Stretching~1350-1310
S=O (Sulfonamide)Symmetric Stretching~1160-1140
C-F (Aromatic)Stretching~1250-1100
C-O (Carboxylic Acid)Stretching1320-1210[17]

c. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation and purity assessment.[21][22][23][24][25]

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[22]

  • Fragmentation Pattern: The fragmentation pattern will provide structural information. Common fragmentation pathways may include the loss of the carboxylic acid group, cleavage of the sulfonamide bond, and fragmentation of the aromatic ring.

Diagram 2: Conceptual Mass Spectrometry Fragmentation

G M Molecular Ion (M⁺) F1 Loss of -COOH M->F1 F2 Loss of SO₂(C₆H₄F) M->F2 F3 Cleavage of C-S Bond M->F3

Sources

Spectroscopic data (NMR, IR, MS) of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid

Introduction

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data. The key functional groups that will give rise to characteristic signals are:

  • 2-Fluorophenyl Group: An aromatic ring with a fluorine substituent, which will influence the electronic environment and introduce specific couplings in NMR.

  • Sulfonyl Group (-SO₂-): A strongly electron-withdrawing group that will significantly impact the chemical shifts of adjacent protons and carbons.

  • Amine Group (-NH-): Part of the sulfonamide linkage, its proton is exchangeable and its stretching frequency is a key feature in IR spectroscopy.

  • Acetic Acid Moiety (-CH₂COOH): Comprising a methylene group and a carboxylic acid, both of which have distinct spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆, 300 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1HCOOHThe acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift and is D₂O exchangeable.
~8.0t1HNHThe sulfonamide proton is expected to be a triplet due to coupling with the adjacent CH₂ group. It is also D₂O exchangeable.
7.8-7.9m1HAr-HAromatic proton ortho to the sulfonyl group.
7.6-7.7m1HAr-HAromatic proton para to the sulfonyl group.
7.3-7.4m2HAr-HRemaining two aromatic protons.
~3.8d2HCH₂The methylene protons are adjacent to the nitrogen and are expected to be a doublet due to coupling with the NH proton.
  • Causality Behind Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can dissolve the polar compound and its residual water peak does not interfere with the signals of interest. The exchange with D₂O is a key experiment to confirm the identity of the acidic COOH and NH protons.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in DMSO-d₆, 75 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~171C=OThe carbonyl carbon of the carboxylic acid appears at a characteristic downfield shift.
~158 (d, J ≈ 250 Hz)C-FThe carbon directly attached to fluorine will show a large one-bond coupling constant.
~135 (d, J ≈ 8 Hz)Ar-CAromatic carbon para to the fluorine.
~131 (d, J ≈ 2 Hz)Ar-CAromatic carbon ortho to the fluorine.
~128Ar-C-SThe carbon attached to the sulfonyl group.
~125 (d, J ≈ 4 Hz)Ar-CAromatic carbon meta to the fluorine.
~117 (d, J ≈ 21 Hz)Ar-CAromatic carbon ortho to the fluorine.
~45CH₂The methylene carbon is deshielded by the adjacent nitrogen and carbonyl group.
  • Expertise & Experience: The prediction of carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) is crucial for assigning the aromatic carbons correctly. The magnitudes of these couplings follow predictable trends.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

    • Lock the field on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 30° pulse, 2-second relaxation delay, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 45° pulse, 2-second relaxation delay, 1024 or more scans.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • A reference compound such as CFCl₃ is used to define 0 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H signals and pick the peaks for all spectra.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Lock, Shim) transfer->setup acquire_H Acquire ¹H Spectrum setup->acquire_H acquire_C Acquire ¹³C Spectrum setup->acquire_C acquire_F Acquire ¹⁹F Spectrum setup->acquire_F process Fourier Transform, Phase & Baseline Correction acquire_H->process acquire_C->process acquire_F->process calibrate Calibrate Chemical Shifts process->calibrate analyze Integrate & Assign Peaks calibrate->analyze

Caption: Experimental workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300-2500O-H stretchCarboxylic AcidBroad
~3250N-H stretchSulfonamideMedium
~1710C=O stretchCarboxylic AcidStrong
1600, 1480C=C stretchAromatic RingMedium
~1350, ~1160S=O stretchSulfonylStrong, two bands
~1250C-F stretchAryl FluorideStrong
  • Trustworthiness: The presence of two strong S=O stretching bands is a highly reliable indicator of a sulfonyl group. The broad O-H stretch from the carboxylic acid is also a hallmark feature.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

  • Molecular Formula: C₈H₈FNO₄S

  • Molecular Weight: 233.22 g/mol

  • High-Resolution MS (HRMS): Expected m/z for [M+H]⁺ (positive ion mode) = 234.0203; for [M-H]⁻ (negative ion mode) = 232.0058.

  • Major Fragmentation Pathways (Positive Ion Mode - ESI):

    • Loss of H₂O (-18) from the carboxylic acid.

    • Loss of COOH (-45) to give the corresponding amine fragment.

    • Cleavage of the S-N bond.

    • Cleavage of the C-S bond, leading to the 2-fluorophenylsulfonyl cation.

M [M+H]⁺ m/z = 234.02 frag1 [M+H - H₂O]⁺ m/z = 216.01 M->frag1 - H₂O frag2 [M+H - COOH]⁺ m/z = 189.03 M->frag2 - COOH frag3 [C₆H₄FSO₂]⁺ m/z = 159.00 M->frag3 - NHCH₂COOH

An In-depth Technical Guide to the Potential Biological Activity of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, {[(2-Fluorophenyl)sulfonyl]amino}acetic acid. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates its potential from the well-established bioactivities of its core structural motifs: the sulfonamide group and the fluorinated aromatic ring. We will delve into hypothesized mechanisms of action, propose a structured pipeline for its synthesis and characterization, and provide detailed, actionable protocols for in vitro and in vivo evaluation. This guide is intended to serve as a foundational document for research teams embarking on the investigation of this and related compounds, offering a scientifically rigorous framework for its potential development as a therapeutic agent.

Introduction and Rationale for Investigation

The compound this compound is a synthetic molecule that marries two key pharmacophores: a sulfonamide and a fluorinated phenyl group, linked via an amino acid scaffold. The strategic inclusion of a fluorine atom on the phenyl ring is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The sulfonamide functional group is a cornerstone of a wide array of therapeutic agents, exhibiting pharmacological activities that include antibacterial, anti-inflammatory, anticancer, and antidiabetic properties.[2][3][4][5]

The rationale for investigating this particular compound stems from the hypothesis that the combination of these moieties will result in a molecule with unique and potent biological activities. The 2-fluoro substitution is of particular interest as it can influence the conformation of the phenyl ring and its electronic properties, potentially leading to novel interactions with biological targets.

Synthesis and Physicochemical Characterization

A plausible synthetic route for this compound would involve the reaction of 2-fluorophenylsulfonyl chloride with glycine under basic conditions. This standard approach is efficient for the formation of sulfonamides.[6]

Proposed Synthetic Protocol
  • Dissolve glycine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Add 2-fluorophenylsulfonyl chloride dropwise with vigorous stirring.

  • Maintain the reaction at a low temperature for several hours.

  • Acidify the reaction mixture to precipitate the product.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.

Physicochemical Characterization Workflow

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Proposed Synthesis purification Recrystallization synthesis->purification nmr NMR (1H, 13C, 19F) purification->nmr ms Mass Spectrometry purification->ms ftir FT-IR Spectroscopy purification->ftir elemental Elemental Analysis purification->elemental

Caption: Workflow for Synthesis and Characterization.

Table 1: Analytical Techniques for Structural Elucidation and Purity Assessment
Technique Purpose Expected Outcome
¹H, ¹³C, ¹⁹F NMR Structural confirmationChemical shifts and coupling constants consistent with the proposed structure.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated mass of C₈H₈FNO₄S.
FT-IR Spectroscopy Functional group identificationCharacteristic absorption bands for N-H, C=O, S=O, and C-F bonds.
Elemental Analysis Elemental composition confirmationPercentages of C, H, N, S, and F consistent with the molecular formula.
HPLC Purity assessmentA single major peak indicating high purity.

Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive literature on sulfonamide derivatives, we can hypothesize several potential biological activities for this compound.

Antimicrobial Activity

Hypothesis: The compound may act as an antimicrobial agent by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[2]

Proposed Mechanism: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit DHPS, thereby blocking the synthesis of folic acid, which is essential for bacterial growth and replication.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Compound This compound Compound->DHPS Competitive Inhibition Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Bacterial_Growth Bacterial Growth Inhibition Folic_Acid->Bacterial_Growth Leads to

Caption: Proposed Antimicrobial Mechanism of Action.

Anticancer Activity

Hypothesis: The compound may exhibit anticancer activity by inhibiting carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[2] Another potential target is tumor pyruvate kinase M2 (PKM2).[7]

Proposed Mechanism: Inhibition of tumor-associated CAs can disrupt the pH regulation of cancer cells, leading to apoptosis. Activation of PKM2 can reprogram cancer cell metabolism, also inducing apoptosis.

Anti-inflammatory Activity

Hypothesis: The compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.

Proposed Mechanism: Sulfonamide-containing molecules have been shown to inhibit COX-2, a key enzyme in the inflammatory cascade responsible for the production of prostaglandins.[4]

Proposed In Vitro Screening Assays

A tiered screening approach is recommended to efficiently evaluate the hypothesized biological activities.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium.

  • Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).[8]

  • Include positive (standard antibiotic) and negative (vehicle) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Cell Viability Assay

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Culture relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates.[6]

  • Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Add a viability reagent (e.g., MTT, resazurin) to each well.

  • Incubate to allow for the conversion of the reagent by viable cells.

  • Measure the absorbance or fluorescence to quantify cell viability.

  • Calculate the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Carbonic Anhydrase Inhibition Assay

Objective: To quantify the inhibitory activity of the compound against human CA isoforms.

Protocol:

  • Use a commercially available CA inhibition assay kit.

  • Reconstitute the human CA enzyme and substrate according to the manufacturer's instructions.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the enzymatic reaction and monitor the change in absorbance over time.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Proposed In Vivo Models

Promising candidates from in vitro screening should be advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context.

Table 2: Proposed In Vivo Models
Activity Model Endpoint Rationale
Antimicrobial Murine thigh infection modelReduction in bacterial burden (CFU/g tissue)Standard model for assessing in vivo antibacterial efficacy.
Anticancer Xenograft tumor model in immunocompromised miceTumor growth inhibitionEvaluates the compound's ability to suppress tumor growth in a living system.
Anti-inflammatory Carrageenan-induced paw edema in ratsReduction in paw swellingA classic model to assess acute anti-inflammatory activity.

Structure-Activity Relationship (SAR) Studies

To optimize the potency and selectivity of the lead compound, a systematic SAR study should be undertaken.

SAR_Workflow Lead Lead Compound This compound Aromatic Modify Aromatic Ring (e.g., different halogen substitutions, positional isomers) Lead->Aromatic Linker Modify Amino Acid Linker (e.g., different amino acids) Lead->Linker Synthesis Synthesize Analogs Aromatic->Synthesis Linker->Synthesis Screening In Vitro Screening Synthesis->Screening SAR_Analysis Analyze SAR Screening->SAR_Analysis SAR_Analysis->Aromatic Iterate Optimized Optimized Lead SAR_Analysis->Optimized

Caption: Iterative workflow for SAR studies.

Data Interpretation and Reporting

All quantitative data should be presented in a clear and concise manner. Statistical analysis (e.g., t-tests, ANOVA) should be employed to determine the significance of the observed effects. Dose-response curves should be generated to determine IC₅₀ and EC₅₀ values.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. The proposed research pipeline provides a robust framework for systematically evaluating its biological potential. Future work should focus on elucidating the precise molecular targets and mechanisms of action, as well as optimizing the lead compound through medicinal chemistry efforts to enhance its efficacy and drug-like properties.

References

  • Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
  • MDPI. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications.
  • MedchemExpress.com. (n.d.). 2-Amino-2-(2-fluorophenyl)acetic acid.
  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS.
  • Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • ResearchGate. (n.d.). Synthesis of Fluorinated Amino Acids | Request PDF.
  • MedchemExpress.com. (n.d.). (S)-2-Amino-2-(4-fluorophenyl)acetic acid.
  • ChemScene. (n.d.). 2-Amino-2-(4-fluorophenyl)acetic acid.
  • Unknown Source. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • PubChem. (n.d.). (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride.
  • PMC - NIH. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • ResearchGate. (2024, March 15). (PDF) Sulfonamide derivatives: Synthesis and applications.
  • RSC Publishing. (n.d.). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation.
  • Unknown Source. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • RSC Publishing. (n.d.). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation.
  • International Journal of Advanced Research (IJAR). (2015, November 30). Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents.
  • ResearchGate. (2025, August 7). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • Chem-Impex. (n.d.). 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid.
  • Sciforum. (n.d.). Novel sulfonamide inhibitors of CYP19A1: design, synthesis, biological assays, and in silico study.
  • EXCLI Journal. (2025, January 3). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
  • MDPI. (2020, July 3). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
  • PubMed. (2010, July 12). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases.
  • PubMed. (n.d.). Synthesis and Biological Activity of Some 2-aminoimidazoles.
  • PMC - NIH. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
  • NIH. (2023, August 23). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides.
  • Sigma-Aldrich. (n.d.). (S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride.
  • BuyersGuideChem. (n.d.). Amino-(2-fluorophenyl)acetic acid | C8H8FNO2.

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In silico prediction of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Prediction of {[(2-Fluorophenyl)sulfonyl]amino}acetic Acid Properties for Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive in silico evaluation of this compound, a novel small molecule with potential therapeutic relevance. In modern drug discovery, the early-stage assessment of a compound's physicochemical and pharmacokinetic properties is critical to de-risk development and focus resources on the most promising candidates.[1] This document outlines a structured, field-proven workflow for predicting key drug-like properties, including physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). By leveraging established Quantitative Structure-Activity Relationship (QSAR) models and validated computational tools, we present a detailed profile of the target molecule.[2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both a methodological framework and actionable insights into the potential of this compound as a lead compound.

Introduction

The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant attrition rate. A primary driver of late-stage failure is an undesirable pharmacokinetic or safety profile. The paradigm of computer-aided drug design (CADD) has become an indispensable part of the modern drug discovery process, enabling the rapid, cost-effective prediction of a molecule's properties before its synthesis.[4][5] This in silico approach allows for the early identification of potential liabilities, guiding the design-make-test-analyze (DMTA) cycle towards compounds with a higher probability of success.[5]

The subject of this guide, this compound, features a sulfonamide functional group—a privileged scaffold in medicinal chemistry—and a fluorinated aromatic ring, a common modification to modulate metabolic stability and binding affinity. This guide will dissect the molecule's potential by building a comprehensive computational profile. We will explain not just the steps taken but the scientific rationale behind each prediction, providing a self-validating framework for analysis.

Molecular Representation and Preparation

The fidelity of any in silico prediction is fundamentally dependent on the accuracy of the input molecular structure. The first and most critical step is to generate a standardized, machine-readable representation of the molecule.

2.1 Canonical Representation

For this compound, the canonical SMILES (Simplified Molecular-Input Line-Entry System) string is O=C(O)CNS(=O)(=O)c1ccccc1F . This representation unambiguously defines the atomic connectivity and is the starting point for all subsequent calculations.

2.2 3D Structure and Ionization State

While 2D descriptors are powerful, some predictions benefit from a 3D conformation.[3] More importantly, the physiological ionization state of the molecule must be considered, as it dictates properties like solubility and membrane permeability. The molecule contains a carboxylic acid and a sulfonamide proton.

  • The carboxylic acid moiety is expected to be deprotonated at physiological pH (pKa ~3-5).

  • The sulfonamide N-H is weakly acidic (pKa ~9-11) and will be protonated at physiological pH.

Computational platforms often handle protonation states automatically, but it is a critical parameter to be aware of during analysis.

Prediction of Physicochemical Properties

Physicochemical properties govern a molecule's behavior in both formulation and biological systems. They are the foundation of its drug-like potential.

  • Lipophilicity (logP): The octanol-water partition coefficient is a key indicator of a drug's ability to cross biological membranes.

  • Aqueous Solubility (logS): Adequate solubility is essential for absorption and distribution. Poor solubility is a major hurdle in drug development.

  • Topological Polar Surface Area (TPSA): TPSA is the sum of surfaces of polar atoms in a molecule. It correlates well with passive molecular transport through membranes and is a good predictor of oral bioavailability and BBB penetration.

  • pKa: The acid dissociation constant determines the charge state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding.

ADMET Profiling: Pharmacokinetics and Toxicity

An ideal drug candidate must not only be effective but also safe and capable of reaching its target in the body. ADMET profiling assesses these characteristics.

  • Absorption: Predicts how well the compound is absorbed from the gut into the bloodstream. Key metrics include Human Intestinal Absorption (HIA) and Caco-2 cell permeability.

  • Distribution: Describes how the compound spreads through the body. Critical predictions include Blood-Brain Barrier (BBB) penetration and the extent of Plasma Protein Binding (PPB).

  • Metabolism: Concerns the chemical modification of the compound by the body, primarily by Cytochrome P450 (CYP) enzymes. Inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is a major cause of drug-drug interactions.

  • Excretion: The process by which the drug is eliminated from the body. This is often inferred from metabolism and solubility predictions.

  • Toxicity: Assesses the potential for adverse effects. Key endpoints include hERG inhibition (cardiotoxicity), Ames test for mutagenicity, hepatotoxicity, and skin sensitization.

Computational Methodologies and Workflows

Our approach is grounded in the use of validated, publicly accessible computational models that allow for reproducible and transparent analysis. Many of these tools rely on Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical algorithms that relate a molecule's structure to its biological or physicochemical properties.[2][3]

5.1 The In Silico Prediction Workflow

The overall process follows a logical sequence from molecular input to data interpretation. This workflow ensures that all critical properties are assessed systematically.

G cluster_input 1. Input Preparation cluster_prediction 2. Property Calculation cluster_analysis 3. Analysis & Decision mol_input Molecular Structure (SMILES: O=C(O)CNS(=O)(=O)c1ccccc1F) physchem Physicochemical Properties (logP, logS, TPSA, pKa) mol_input->physchem admet ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) mol_input->admet druglikeness Drug-Likeness & Lead-Likeness (Lipinski's Rule, etc.) mol_input->druglikeness data_table Data Aggregation (Tabular Summary) physchem->data_table admet->data_table druglikeness->data_table interpretation Interpretation & Liability Assessment data_table->interpretation decision Go / No-Go Decision or Redesign Strategy interpretation->decision

Caption: Workflow for in silico property prediction.

5.2 Experimental Protocol: Step-by-Step ADMET Prediction

This protocol details the use of the SwissADME and ProTox-II web servers, which are widely used and validated free tools for predicting molecular properties.[6][7][8]

Objective: To generate a comprehensive physicochemical and ADMET profile for this compound.

Materials:

  • A computer with internet access.

  • The canonical SMILES string for the molecule: O=C(O)CNS(=O)(=O)c1ccccc1F.

Methodology:

Part A: Physicochemical and Pharmacokinetic Prediction using SwissADME

  • Navigate to the SwissADME web server. (A link is provided in the references).

  • Input the Molecule: In the input field, paste the SMILES string: O=C(O)CNS(=O)(=O)c1ccccc1F.

  • Initiate Calculation: Click the "Run" button to start the prediction.

  • Data Collection: The server will generate a detailed report. Systematically record the following predicted values into a data table:

    • Physicochemical Properties: Molecular Weight, logP (consensus), logS (ESOL), TPSA, and pKa (acidic/basic).

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeant, P-gp substrate, CYP1A2 inhibitor, CYP2C19 inhibitor, CYP2C9 inhibitor, CYP2D6 inhibitor, CYP3A4 inhibitor.

    • Drug-Likeness: Lipinski's rule violations, Bioavailability Score.

    • Medicinal Chemistry: PAINS (Pan Assay Interference Compounds) alerts.

Part B: Toxicity Prediction using ProTox-II

  • Navigate to the ProTox-II web server. (A link is provided in the references).

  • Input the Molecule: Select the "Draw a molecule or enter a SMILES" option and paste the SMILES string.

  • Initiate Calculation: Click "Start ProTox-II" to begin the toxicity predictions.

  • Data Collection: From the results page, record the following predicted values:

    • Oral Toxicity: Predicted LD50 (mg/kg) and Toxicity Class.

    • Organ Toxicity: Hepatotoxicity (H-HT) prediction (Active/Inactive).

    • Toxicity Endpoints: Mutagenicity, Carcinogenicity, and hERG inhibition predictions.

Self-Validation: This protocol is self-validating as it relies on well-established, publicly documented algorithms. The use of multiple prediction endpoints (e.g., different LogP and solubility models within SwissADME) allows for a consensus view, increasing confidence in the results. Cross-referencing pharmacokinetic predictions with physicochemical properties (e.g., TPSA and BBB permeability) provides an internal logic check.

Results: In Silico Profile of this compound

The following tables summarize the predicted properties for the target molecule based on the described computational workflow.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Interpretation
Molecular Formula C₉H₁₀FNO₄S -
Molecular Weight 247.24 g/mol Ideal for small molecule drugs (<500 Da)
Consensus LogP +0.95 Balanced lipophilicity, favorable for permeability
ESOL LogS -1.88 Soluble
TPSA 85.99 Ų Good potential for oral bioavailability (<140 Ų)
Acidic pKa 3.54 Strong acid (carboxylic acid)

| Basic pKa | N/A | No significant basicity |

Table 2: Predicted Pharmacokinetic (ADME) Properties

Parameter Prediction Implication for Drug Candidacy
Absorption
GI Absorption High Likely well-absorbed orally
P-gp Substrate No Not likely to be subject to active efflux
Distribution
BBB Permeant No Unlikely to cross into the central nervous system
Metabolism
CYP1A2 Inhibitor No Low risk of drug interactions via this isoform
CYP2C19 Inhibitor No Low risk of drug interactions via this isoform
CYP2C9 Inhibitor Yes Potential Liability: Risk of interactions with drugs metabolized by CYP2C9
CYP2D6 Inhibitor No Low risk of drug interactions via this isoform

| CYP3A4 Inhibitor | No | Low risk of drug interactions via this isoform |

Table 3: Predicted Toxicity and Drug-Likeness

Parameter Prediction Implication for Drug Candidacy
Toxicity
hERG Inhibition Inactive Low risk of cardiotoxicity
Ames Mutagenicity Inactive Low risk of being mutagenic
Hepatotoxicity Inactive Low risk of liver toxicity
LD50 (oral, rat) 2000 mg/kg Low acute toxicity (Toxicity Class 4)
Drug-Likeness
Lipinski Violations 0 Excellent drug-like profile
Bioavailability Score 0.55 Good probability of oral bioavailability

| PAINS Alert | 0 | No known assay interference motifs |

Discussion and Interpretation

As a Senior Application Scientist, my analysis of this in silico profile points to a molecule with a promising, albeit not perfect, drug-like foundation.

Key Strengths:

  • Favorable Physicochemical Profile: The molecule adheres to Lipinski's Rule of Five, with a low molecular weight, balanced lipophilicity (LogP ~1), and high predicted aqueous solubility. This combination is often referred to as being in the "lead-like" or "drug-like" space.

  • Excellent Absorption Potential: High predicted GI absorption and the absence of P-glycoprotein substrate activity suggest that the compound should be orally bioavailable. The TPSA value of 85.99 Ų further supports this, being well below the typical 140 Ų cutoff for good oral absorption.

  • Low Predicted Toxicity: Critically, the molecule shows no alerts for hERG inhibition, mutagenicity, or hepatotoxicity. Its predicted low acute toxicity (Class 4) is also a positive sign.

  • Peripheral Action: The prediction of no BBB penetration suggests the compound would be peripherally restricted. This is a highly desirable trait for drugs intended for non-CNS targets, as it minimizes the risk of central nervous system side effects.

Potential Liabilities and Mitigation Strategies: The primary flag raised by this analysis is the predicted inhibition of the Cytochrome P450 isoform CYP2C9 . This is a significant finding, as CYP2C9 is responsible for the metabolism of many common drugs, including warfarin, NSAIDs, and antidiabetic agents. Co-administration of a CYP2C9 inhibitor can lead to dangerous increases in the plasma concentrations of these drugs.

  • Causality: The sulfonamide moiety is a well-known structural alert for CYP2C9 inhibition. The model likely identifies this feature, combined with the overall electronic and steric properties of the molecule, as the driver for this prediction.

  • Next Steps: If this molecule were to advance, this liability would be a top priority for experimental validation using in vitro CYP inhibition assays. Should the inhibition be confirmed, medicinal chemistry efforts would focus on structural modifications to mitigate this effect. This could involve altering the substitution pattern on the phenyl ring or modifying the linker between the sulfonyl and carboxylic acid groups to change how the molecule fits into the CYP2C9 active site.

G cluster_strengths Strengths cluster_liabilities Liabilities cluster_decision Recommendation compound This compound In Silico Profile s1 Good Physicochemical Properties (MW, LogP, LogS, TPSA) compound->s1 s2 High Predicted Oral Absorption compound->s2 s3 Peripherally Restricted (No BBB) compound->s3 s4 Low General Toxicity Risk (hERG, Ames, H-HT) compound->s4 l1 Predicted CYP2C9 Inhibition compound->l1 d1 Proceed with Caution s1->d1 s4->d1 d2 Prioritize In Vitro Validation of CYP2C9 Inhibition l1->d2

Caption: Summary of predicted strengths and liabilities.

Conclusion

The in silico assessment of this compound reveals a molecule with a strong drug-like profile, characterized by favorable physicochemical properties, high predicted oral absorption, and a low risk for several major toxicity endpoints. Its predicted inability to cross the blood-brain barrier makes it an attractive candidate for peripherally acting targets. However, the predicted inhibition of the CYP2C9 metabolic enzyme represents a significant potential liability that must be addressed with experimental data. This computational pre-assessment successfully highlights the molecule's promise while pinpointing the most critical risk to be investigated, perfectly demonstrating the power of in silico tools to guide efficient and focused drug discovery efforts.

References

  • Computation Chemistry Tools. Cambridge MedChem Consulting. [Link]

  • Computational tools for drug discovery. ChemAxon. [Link]

  • Using Computational Chemistry in Drug Discovery. Oncodesign Services. [Link]

  • Contemporary Computational Applications and Tools in Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Guides to free computational chemistry tools for drug discovery. Drugs for Neglected Diseases initiative (DNDi). [Link]

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives... PubMed. [Link]

  • Predicted ADME properties of the synthesized naphthyl-sulfonamide derivatives (6a-6o). ResearchGate. [Link]

  • QSAR models, what are they and how are they created? ProtoQSAR. [Link]

  • Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors. PubMed Central. [Link]

  • QSAR models for predicting cathepsin B inhibition by small molecules. PubMed Central. [Link]

  • Anti-COVID-19 Sulfonamides: A DFT, Docking and ADMET Study. Bentham Science. [Link]

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The Advent and Ascendance of Fluorophenylsulfonyl Amino Acids: A Technical Guide to their Discovery, Synthesis, and Application in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing pharmacokinetic and pharmacodynamic properties.[1][2][3] Within this landscape, fluorophenylsulfonyl amino acids have emerged as a particularly compelling class of compounds, marrying the unique attributes of fluorinated moieties with the versatile scaffolding of amino acids. This technical guide provides an in-depth exploration of the discovery and history of these compounds, from their conceptual origins rooted in the study of sulfonyl fluorides as enzyme inhibitors to their contemporary applications in the development of highly selective covalent therapeutics. We will delve into the evolution of their synthetic methodologies, elucidate their mechanism of action, and present detailed protocols for their preparation and characterization, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage the power of fluorophenylsulfonyl amino acids in their own research endeavors.

Historical Lineage: From Serendipitous Observations to Rational Design

The story of fluorophenylsulfonyl amino acids is not one of isolated discovery, but rather a compelling narrative built upon foundational research in enzyme inhibition and the burgeoning field of organofluorine chemistry. The genesis of this class of compounds can be traced back to the pioneering work on sulfonyl fluorides as "privileged warheads" for covalent modification of proteins.

The Dawn of Sulfonyl Fluorides as Covalent Inhibitors

The seminal research by Fahrney and Gold in the 1960s first established sulfonyl fluorides (SFs) as effective inhibitors of serine proteases.[4] Compounds like phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) became indispensable tools in biochemistry for inhibiting proteolytic degradation during protein purification.[5] These early studies demonstrated the unique balance of reactivity and stability inherent to the sulfonyl fluoride group; it is sufficiently electrophilic to react with nucleophilic serine residues in an enzyme's active site, yet stable enough to not readily hydrolyze in aqueous environments.[4]

The Fluorine Advantage in Medicinal Chemistry

Concurrently, the strategic use of fluorine in drug design was gaining significant traction.[3][6] Medicinal chemists recognized that the introduction of fluorine could dramatically alter a molecule's properties, including metabolic stability, lipophilicity, and binding affinity.[2] The replacement of a metabolically labile C-H bond with a strong C-F bond, for instance, could prevent oxidation by cytochrome P450 enzymes, thereby extending a drug's biological half-life.[7]

The Conceptual Convergence: Birth of Fluorophenylsulfonyl Amino Acids

The logical evolution was to merge these two powerful concepts: the covalent--modifying capability of the sulfonyl fluoride and the advantageous properties of fluorination, all built upon the versatile and biocompatible scaffold of an amino acid. While a single, definitive "discovery" paper for the first fluorophenylsulfonyl amino acid is not readily apparent in the historical literature, their emergence can be seen as a natural progression in the quest for more potent and selective enzyme inhibitors. The initial rationale was to create peptidomimetic inhibitors where the fluorophenylsulfonyl group would act as an irreversible "warhead," targeting active site residues of proteases and other enzymes.[8][9][10]

Synthetic Strategies: From Classical Methods to Modern Innovations

The synthesis of fluorophenylsulfonyl amino acids has evolved from multi-step, often arduous procedures to more streamlined and efficient methodologies. The core challenge lies in the controlled introduction of the fluorophenylsulfonyl moiety onto the amino acid scaffold while maintaining the desired stereochemistry.

Classical Approaches: N-Sulfonylation of Amino Esters

Early synthetic routes typically involved the reaction of an amino acid ester with a fluorophenylsulfonyl chloride. This classical approach, while effective, often required protection of the carboxylic acid group and subsequent deprotection steps, adding to the overall length of the synthesis.

Experimental Protocol: General Procedure for N-Sulfonylation of an Amino Acid Ester

  • Esterification: The starting amino acid is first protected as its methyl or ethyl ester using standard methods (e.g., thionyl chloride in methanol).

  • Sulfonylation: The amino acid ester hydrochloride salt is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled to 0 °C.

  • A base, such as triethylamine or diisopropylethylamine (2.2 equivalents), is added, followed by the slow, dropwise addition of the desired fluorophenylsulfonyl chloride (1.1 equivalents).

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: The reaction mixture is washed sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Saponification: The resulting N-fluorophenylsulfonyl amino acid ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran and water.

  • Acidification and Extraction: The reaction mixture is acidified to pH 2-3 with dilute HCl, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and concentrated to yield the final fluorophenylsulfonyl amino acid.

Modern Advances: Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

A paradigm shift in the synthesis of sulfonyl fluorides and their derivatives has been the development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by K. Barry Sharpless and colleagues.[11][12][13] SuFEx provides a highly efficient and reliable method for the formation of S-F bonds and their subsequent reaction with nucleophiles. This has significantly streamlined the synthesis of fluorophenylsulfonyl amino acids, particularly for applications in creating libraries of compounds for drug screening.[14]

Conceptual Workflow for SuFEx-based Synthesis

SuFEx_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis SO2F2 Sulfuryl Fluoride (SO2F2) Aryl_SO2F Aryl Sulfonyl Fluoride SO2F2->Aryl_SO2F SuFEx Reaction (Catalyst) Aryl_Si Aryl Silane or Stannane Aryl_Si->Aryl_SO2F FP_AA Fluorophenylsulfonyl Amino Acid Aryl_SO2F->FP_AA Nucleophilic Substitution Amino_Acid Amino Acid Derivative Amino_Acid->FP_AA

Caption: SuFEx-based synthesis of fluorophenylsulfonyl amino acids.

Mechanism of Action: The Covalent Advantage

The therapeutic and research utility of fluorophenylsulfonyl amino acids lies in their ability to act as covalent inhibitors. The sulfonyl fluoride moiety is a highly specific "warhead" that can form a stable covalent bond with nucleophilic residues within the active site of an enzyme.[4]

Targeting Nucleophilic Residues

While initially recognized for their reactivity with serine, it is now understood that sulfonyl fluorides can target a range of nucleophilic amino acid side chains, including:

  • Serine and Threonine: The hydroxyl groups of serine and threonine can act as nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl fluoride.[4]

  • Tyrosine: The phenolate anion of deprotonated tyrosine is a potent nucleophile that readily reacts with sulfonyl fluorides.[5][15][16]

  • Lysine: The ε-amino group of lysine can also participate in covalent bond formation with sulfonyl fluorides.[12]

  • Histidine: The imidazole side chain of histidine can act as a nucleophile.[12]

The specific residue targeted is often determined by its proximity to the inhibitor binding site and the local microenvironment, which can influence its nucleophilicity.

Diagram of Covalent Inhibition Mechanism

Covalent_Inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_complex Covalent Adduct Enzyme Enzyme Nucleophile Nucleophilic Residue (e.g., Ser, Tyr, Lys) Adduct Enzyme-Inhibitor Covalent Complex Nucleophile->Adduct Nucleophilic Attack on Sulfur Inhibitor Fluorophenylsulfonyl Amino Acid Warhead SO2F Warhead->Adduct Fluoride Leaving Group

Caption: Covalent modification of an enzyme by a fluorophenylsulfonyl amino acid.

Applications in Drug Discovery and Chemical Biology

The unique properties of fluorophenylsulfonyl amino acids have led to their widespread application in various areas of biomedical research.

Protease Inhibitors

Building on the legacy of PMSF, fluorophenylsulfonyl amino acids have been developed as highly potent and selective inhibitors of various proteases.[9][17] Their peptidomimetic nature allows for the tuning of selectivity towards specific proteases by modifying the amino acid side chain to mimic the natural substrate. This has been a particularly fruitful strategy in the development of inhibitors for bacterial collagenases and proteasome trypsin-like sites.[17]

Kinase Probes and Inhibitors

The ability of sulfonyl fluorides to target conserved lysine and tyrosine residues in the ATP-binding pocket of kinases has made them valuable tools for developing covalent kinase inhibitors and activity-based probes.[5] This approach allows for the durable and specific inhibition of kinase activity, which is a key therapeutic strategy in oncology.

PET Imaging Agents

The incorporation of fluorine-18, a positron-emitting isotope, into fluorophenylsulfonyl amino acids allows for their use as tracers in Positron Emission Tomography (PET).[14] These radiolabeled amino acids can be used to visualize and quantify metabolic processes in vivo, such as the increased amino acid uptake characteristic of many tumors.[18] The development of SuFEx chemistry has greatly facilitated the rapid and efficient radiosynthesis of these imaging agents.[14]

Characterization and Analysis

The robust characterization of fluorophenylsulfonyl amino acids is crucial for confirming their identity, purity, and structure. A combination of spectroscopic and spectrometric techniques is typically employed.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation. ¹⁹F NMR is particularly diagnostic for the presence and chemical environment of the fluorine atoms on the phenyl ring.

  • Infrared (IR) Spectroscopy: The characteristic stretching frequencies of the sulfonyl group (SO₂) and other functional groups provide valuable structural information.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds. Tandem mass spectrometry (MS/MS) can be employed to probe the fragmentation patterns, providing further structural confirmation.[19]

Table 1: Typical Spectroscopic Data for a Fluorophenylsulfonyl Amino Acid

TechniqueKey Observables
¹H NMR Signals for the amino acid backbone protons (α-H, β-H, etc.), aromatic protons, and any side-chain protons.
¹³C NMR Resonances for all carbon atoms, including the carbonyl carbon, α-carbon, and aromatic carbons.
¹⁹F NMR A singlet or multiplet in the characteristic region for aryl fluorides.
IR Strong absorptions around 1350-1300 cm⁻¹ and 1165-1150 cm⁻¹ corresponding to the asymmetric and symmetric SO₂ stretching vibrations, respectively.
HRMS Accurate mass measurement confirming the elemental formula.

Future Perspectives and Conclusion

Fluorophenylsulfonyl amino acids represent a mature yet continually evolving class of chemical tools and therapeutic lead compounds. The ongoing development of novel synthetic methodologies, particularly in the realm of SuFEx chemistry, promises to further expand the accessible chemical space and facilitate the rapid generation of diverse compound libraries. As our understanding of the nuanced roles of various enzymes in disease pathogenesis deepens, the ability to design highly selective and potent covalent inhibitors based on the fluorophenylsulfonyl amino acid scaffold will undoubtedly play a pivotal role in the future of drug discovery. The convergence of their unique reactivity, tunable selectivity, and favorable pharmacokinetic properties ensures that fluorophenylsulfonyl amino acids will remain at the forefront of medicinal chemistry and chemical biology for years to come.

References

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  • Wold, E. A., Rhee, S. K., Kireev, D., Williams, D., & Johnson, G. L. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences, 117(13), 7211–7220.
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Introduction: The Critical Role of Specialized Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Procurement and Quality Control of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid for Pharmaceutical Research

In the landscape of modern drug development, the journey from a conceptual molecule to a viable clinical candidate is paved with complex chemical intermediates. Arylsulfonyl amino acids, a class of compounds characterized by a sulfonamide linkage between an aromatic ring and an amino acid scaffold, are pivotal building blocks in medicinal chemistry. Their structural motifs are present in a wide array of therapeutic agents, valued for their ability to form stable, directed interactions with biological targets.

This compound (CAS No. 554438-95-8) is one such specialized intermediate.[1] The presence of the ortho-fluorine atom on the phenyl ring can significantly modulate the molecule's electronic properties, pKa, and conformational preferences, making it a valuable tool for researchers aiming to fine-tune the pharmacological profile of a lead compound. However, the very specificity that makes this compound attractive also presents a significant challenge: sourcing high-quality material. For researchers, scientists, and drug development professionals, ensuring the purity and identity of such a niche reagent is not a trivial matter; it is the bedrock upon which reliable, reproducible, and ultimately successful research is built. The quality of a starting intermediate directly influences process reproducibility, impurity profiles, and the critical quality attributes (CQAs) of the final active pharmaceutical ingredient (API).[2]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for navigating the complexities of sourcing and qualifying this compound. We will move beyond a simple list of suppliers to explain the causality behind experimental choices, establish self-validating quality control protocols, and ground our recommendations in authoritative international standards.

Part 1: Supplier Identification and Qualification Workflow

Sourcing a non-commodity chemical like this compound requires a more rigorous approach than procuring basic lab reagents. The financial and temporal costs of failed experiments due to impure starting materials are immense. Therefore, a systematic supplier qualification process is not bureaucratic overhead; it is a critical risk mitigation strategy.

The Supplier Qualification Process

The initial identification of potential suppliers often begins with chemical search engines and databases, using the chemical name or CAS number (554438-95-8). However, this is merely the first step. A robust qualification workflow is essential to vet potential partners. This process ensures that the supplier can consistently provide material that meets the stringent quality requirements for pharmaceutical development.

The workflow below outlines a systematic process for evaluating and approving a supplier for a critical intermediate.

Supplier_Qualification_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: In-House Validation cluster_3 Phase 4: Finalization start Identify Potential Suppliers (CAS: 554438-95-8) request_docs Request Documentation: - Certificate of Analysis (CoA) - Material Safety Data Sheet (MSDS) - Route of Synthesis (ROS) Summary start->request_docs review_docs Review Documentation - Assess Purity Specs - Check for Potential Impurities - Evaluate Consistency request_docs->review_docs request_sample Request & Procure Evaluation Sample review_docs->request_sample in_house_qc Perform In-House QC Testing - HPLC Purity Confirmation - NMR/MS Identity Verification - Other Specific Tests request_sample->in_house_qc decision Approve or Reject Supplier in_house_qc->decision approve Approved Supplier (Add to Qualified Vendor List) decision->approve Pass reject Rejected Supplier (Document Reasons) decision->reject Fail

Caption: A phased workflow for qualifying suppliers of critical chemical intermediates.

A key part of this process is establishing a strong technical dialogue with the supplier. A knowledgeable client will always inquire about impurity control strategies and change management records.[3] While full Good Manufacturing Practice (GMP) as defined by ICH Q7 is typically applied to the final API, regulatory agencies increasingly expect that the manufacturing of "defined intermediates" follows GMP principles.[2] This includes a controlled production environment, documented impurity control, and traceability of materials.[2]

Part 2: Purity Standards and Specifications

For a specialized intermediate, a simple purity percentage is insufficient. A comprehensive specification sheet, typically found in a Certificate of Analysis (CoA), is required. While a specific monograph for this compound may not exist in pharmacopeias, its specifications can be defined based on international guidelines and analytical best practices.

The International Council for Harmonisation (ICH) provides pivotal guidelines, such as Q3A for impurities in new drug substances, which set thresholds for reporting, identification, and qualification of impurities.[4] These principles are often applied upstream to critical intermediates to ensure the quality of the final API.

Typical Certificate of Analysis (CoA) Specifications

The table below outlines a robust, representative set of specifications that should be expected on a CoA for a high-purity batch of this compound intended for drug development.

Parameter Acceptance Criteria Typical Method Rationale & Justification
AppearanceWhite to off-white solidVisual InspectionProvides a first-pass check for gross contamination or degradation.
Identity Conforms to the structure of this compound¹H NMR, ¹⁹F NMR, Mass SpectrometryConfirms the molecular structure is correct. NMR is crucial for identifying isomers.
Assay (Purity) ≥ 98.0%HPLC (UV Detection)Quantifies the main component relative to detectable impurities. A high threshold is essential for reproducible downstream chemistry.
Individual Impurity No single impurity > 0.5%HPLC (UV Detection)Controls specific known or unknown impurities. Aligns with typical early-phase development standards.
Water Content ≤ 0.5%Karl Fischer TitrationWater can interfere with subsequent chemical reactions and affects the accuracy of weighing the material.
Residual Solvents Complies with ICH Q3C limitsHeadspace GC-MSEnsures that solvents used in the final purification steps are removed to levels considered safe and non-interfering.[4]
Elemental Impurities Complies with ICH Q3D limitsICP-MSControls for the presence of metallic residues from reactors or catalysts, which can be toxic or inhibit downstream reactions.

Note: The specific limits presented are typical for an early-phase development intermediate and may be tightened as a project progresses toward clinical trials. A sample CoA for a different chemical shows a similar structure of tests, specifications, and results.[5]

Part 3: Key Analytical Methodologies for In-House Verification

Trusting a supplier's CoA is standard practice, but for critical intermediates, in-house verification is a cornerstone of a self-validating system. This "trust but verify" approach protects the integrity of the research program. The following protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for this verification.

Analytical Quality Control Workflow

Upon receipt of an evaluation sample or a new batch of the intermediate, a structured analytical workflow ensures that all quality attributes are systematically checked and documented before the material is released for use in synthesis.

Analytical_QC_Workflow cluster_testing Instrumental Analysis sample_receipt Sample Receipt & Login visual_check Visual Inspection (Appearance, Labeling) sample_receipt->visual_check prep_sample Prepare Analytical Samples (e.g., 1 mg/mL in Diluent) visual_check->prep_sample hplc_analysis Purity & Impurity Profile by HPLC-UV prep_sample->hplc_analysis nmr_analysis Identity & Isomeric Purity by ¹H and ¹⁹F NMR prep_sample->nmr_analysis ms_analysis Mass Confirmation by LC-MS or Direct Infusion prep_sample->ms_analysis data_review Data Review & Comparison (vs. Supplier CoA & Specs) hplc_analysis->data_review nmr_analysis->data_review ms_analysis->data_review decision Release Material? data_review->decision release Released for R&D Use decision->release Pass quarantine Quarantine & Investigate decision->quarantine Fail

Caption: Standard workflow for the in-house quality control testing of a chemical intermediate.
Experimental Protocol 1: Purity by Reversed-Phase HPLC

Objective: To quantify the purity of this compound and profile any related impurities using a stability-indicating HPLC-UV method.

1. Reagent and Equipment Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

  • Diluent: 50:50 Acetonitrile:Water

  • HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh ~10 mg of a qualified reference standard and dissolve in 10.0 mL of diluent to make a 1.0 mg/mL stock solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (1.0 mg/mL) in the diluent. Ensure the material is fully dissolved.

3. HPLC Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 220 nm and 254 nm (A DAD is preferred to assess peak purity).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

4. Data Analysis and Interpretation:

  • Purity Calculation: The purity is calculated using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Causality: A gradient method is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (e.g., synthesis precursors) are effectively separated and detected. Using a DAD allows for the examination of peak spectra to flag co-eluting impurities. This method provides a robust and reliable assessment of the material's overall purity.[6]

Experimental Protocol 2: Identity by ¹H and ¹⁹F NMR Spectroscopy

Objective: To confirm the chemical structure of this compound and check for the presence of structural isomers (e.g., 3-fluoro or 4-fluoro positional isomers).

1. Equipment and Reagents:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • NMR Tubes: Standard 5 mm NMR tubes.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆), as the compound's acidic and amide protons are best observed in this solvent.

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆ directly in the NMR tube.

  • Vortex briefly to ensure complete dissolution.

3. NMR Acquisition Parameters:

  • ¹H Experiment: Standard proton experiment. Acquire at least 16 scans.

  • ¹⁹F Experiment: Standard fluorine experiment (proton-decoupled).

4. Expected Spectral Features and Interpretation:

  • ¹H NMR (Expected Signals in DMSO-d₆):

    • Aromatic Protons (4H): Complex multiplets between ~7.5 and 8.0 ppm. The specific coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

    • Methylene Protons (-CH₂-): A singlet or doublet (depending on coupling to the NH proton) around ~3.8-4.2 ppm.

    • Amine Proton (-NH-): A broad singlet or triplet, likely downfield (>8.0 ppm), which will exchange with D₂O.

    • Carboxylic Acid Proton (-COOH): A very broad singlet, typically >12 ppm, which will exchange with D₂O.

  • ¹⁹F NMR (Expected Signals):

    • A single resonance for the fluorine atom on the ring. Its chemical shift and coupling pattern are highly diagnostic. The presence of more than one major signal in the ¹⁹F spectrum would be a strong indicator of isomeric impurities (e.g., the presence of the 4-fluorophenyl isomer).

  • Causality: NMR is the gold standard for structural confirmation. While HPLC measures purity, it cannot definitively confirm identity. ¹H NMR confirms the presence of all the key proton environments, while ¹⁹F NMR is exceptionally sensitive for detecting the presence of unwanted positional isomers, which may have nearly identical retention times in HPLC but different biological activities. This dual-analysis approach provides a self-validating system for both purity and identity.

Conclusion

For researchers and drug development professionals, the integrity of starting materials like this compound is non-negotiable. A successful research outcome is directly dependent on the quality of the tools used, and in chemistry, molecules are the most fundamental tools. By implementing a rigorous supplier qualification workflow, demanding comprehensive specifications based on international standards, and performing diligent in-house analytical verification, scientists can build a foundation of trust and reliability in their chemical supply chain. This structured, evidence-based approach minimizes the risk of costly and time-consuming failures, ultimately accelerating the path from discovery to innovation.

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (Source: Unspecified Manufacturer Whitepaper). This source outlines the importance of quality standards for pharmaceutical intermediates, referencing ICH Q7 and Q11 guidelines and emphasizing the impact on API quality. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7xTwqOKc6-2Mg4Yq354KDjB51mN6HWP1MdaIf0H8gCt47mAUN89ExiVzJK6_rcgA5gXKtGofCaXLLkbU26TRb779kYdkZla5R29AaJUO4kzGpDkVf0p9l5APfua6EhBGp2W4UhStm2JkF3dY616Lo0iVDh8i7n57XNpzBJRZg5aQukKftPTI=]
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  • ((1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl)methanamine CAS 1400898-49-8. (Source: Home Sunshine Pharma). Supplier page for a pharmaceutical intermediate, illustrating the types of documentation offered (COA, MOA, ROS). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjJ3a7Psxw2ZI1F4xRmzRpn3f0R-f9yMc8qDLt1-5fl0wI1aQOtc6SxAPb0KcMp8xFCzrl6xK2Sh7dNFHv8GO3GNSja-VJGmyclwuAYxTMlZJPYKRyb1SY5F_tjSqvDsZsUrRbqht9oouy9DaCgob7RM-hoKY1wms0Nm7HSqiiyyYHWVJuMDdSYtAVcyyXzbz2KjQ=]
  • 412479 ((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methanamine CAS: 1400898-49-8. (Source: United States Biological). Product page showing basic specifications for a chemical intermediate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6Pkj6VYJNyZfvxudSQ6GXO3uCmrc1RnbKKvHSYWzfSjBln8S4P0v8DM29LP35dKpexAm3r67WE3tv1IW-ceMkdL9A4LEcg5pAfv2rJ_oZuC20maXyaCJEuAwAmFIAuR7pUynXsRcHmPyxtyr7BMkRBw6_Sc-8567YtTJy953HKKlIjUNm_5Wxpk0Q4Kix6cjjAIVszo4=]
  • Tasimelteon Intermediates - Cas 1400898-49-8. (Source: Tradeindia/Shijiazhuang Dingmin Pharmaceutical Sciences Co., Limited). Supplier listing providing typical product details like purity and grade. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0cdjCtwuECRt443k5hmeU29E5RwKHcy44CaSX1chZovk30XJdV57x-VSmaUBiHnTWUhHCCXvDEktcnHITaq8ZUKEfZvSqWIorSDjW-u6hCUcarnrrpJq3DnCVUNHMCg_b2q-EWVi4oe_GT9N6iVZVjt5I9qNKf7xarnX5_606jPn0kBYIsDa8MDqns6SClzjKRmS9QuXg6kAdJiR_VovC2Qt_UAILzyr_0YBvZpB71HNE1F9SeS28uMpWKUafCpcp7wMH-z-1vMfIlZDvmds=]
  • Tasimelteon Intermediate CAS:1400898-49-8. (Source: Unspecified China Manufacturer). Example of a manufacturer page for a pharmaceutical intermediate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0Pb1d62c1PMnfmaBNKy8YMMROsu8Oes0N_OaaiCks-uw7Kk_-BQzwqVHunVbDXsil0CxVd8ZG64gIFsAGTPaIoObMXjkEcy5HlY4ZCd4s0AdpP2q7om93Kvinl-vxyDRZYBpN1t_OIse9Dhy7shLo3kA=]
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A Comprehensive Technical Guide to the Solubility and Stability of {[(2-Fluorophenyl)sulfonyl]amino}acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful formulation, manufacturing, and clinical outcomes are built. {[(2-Fluorophenyl)sulfonyl]amino}acetic acid, a molecule possessing both a sulfonamide and an amino acid moiety, presents a unique profile of characteristics that merit close investigation. Its structural motifs are common in pharmacologically active compounds, making it a relevant subject for researchers in medicinal chemistry and pharmaceutical development. This guide provides an in-depth exploration of the critical attributes of solubility and stability for this compound. Moving beyond a simple recitation of data, we delve into the causality behind its behavior, offering field-proven methodologies and the scientific rationale necessary for robust and reliable characterization. The protocols and insights contained herein are designed to be self-validating, empowering researchers to generate high-quality, reproducible data essential for advancing their development programs.

Physicochemical Profile and Structural Rationale

The behavior of this compound in solution is dictated by its molecular structure. Understanding these intrinsic properties is key to predicting and interpreting its solubility and stability data.

  • Molecular Structure: C₈H₈FNO₄S

  • Molecular Weight: 249.22 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is a primary acidic functional group. At pH values above its pKa, it will deprotonate to form a negatively charged carboxylate (-COO⁻), which dramatically increases aqueous solubility.

    • Sulfonamide (-SO₂NH-): The proton on the sulfonamide nitrogen is also acidic, though typically less so than a carboxylic acid. Its deprotonation at higher pH values can further influence solubility.

    • Fluorophenyl Ring: The aromatic ring introduces a degree of hydrophobicity (lipophilicity), which will favor solubility in organic solvents. The electron-withdrawing fluorine atom can influence the acidity of the nearby sulfonamide group.

The molecule is amphoteric, possessing both acidic groups and a basic amino group, although the sulfonamide nitrogen's basicity is significantly reduced. This structure suggests a strong dependence of solubility on the pH of the medium.[1][2] The zwitterionic form, where the carboxylic acid is deprotonated and the amino group is protonated, is expected to be present at a specific pH range.

Solubility Profile: Theory and Practical Determination

Solubility is a critical parameter that affects bioavailability, processability, and formulation design. For this compound, solubility is not a single value but a functional property dependent on the solvent system.

Guiding Principles of Solubility
  • pH-Dependent Aqueous Solubility: As an acidic molecule, the solubility in aqueous media is expected to be lowest at low pH (when the carboxylic acid is fully protonated and neutral) and increase significantly as the pH rises above the pKa of the carboxylic acid group, due to the formation of the highly polar carboxylate salt.[3] This is a classic behavior for compounds with acidic functional groups.

  • Organic Solvent Solubility: The presence of the fluorophenyl ring suggests that solubility will be favorable in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Solubility is expected to decrease as the polarity of the organic solvent decreases. Based on the behavior of similar amino acid derivatives, solubility is likely to be higher in solvents like methanol and ethanol compared to less polar solvents like acetone or non-polar solvents like hexanes.[3]

Experimental Workflow for Solubility Determination

A robust determination of solubility requires a well-controlled experimental setup. The equilibrium shake-flask method is the gold standard for its reliability and simplicity. The following workflow ensures accuracy.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Weigh excess solid compound prep_solvent Add known volume of solvent prep_solid->prep_solvent prep_vials Seal vials prep_solvent->prep_vials equil Agitate at constant temp. (e.g., 24-72 hours) prep_vials->equil Ensure saturation sample Allow solid to settle / Centrifuge equil->sample Reach equilibrium filter Withdraw supernatant & filter (0.22 µm syringe filter) sample->filter dilute Dilute sample accurately filter->dilute analyze Quantify by validated HPLC-UV method dilute->analyze

Caption: Workflow for Equilibrium Solubility Determination.

Predicted Solubility Data Summary

While specific experimental data for this compound is not publicly available, the following table outlines the expected solubility profile based on its structural characteristics and the behavior of analogous compounds.[3] This serves as a predictive framework for experimental design.

Solvent SystemPredicted Solubility CategoryRationale
0.1 M HCl (pH ~1)Sparingly SolubleThe carboxylic acid is fully protonated (neutral form), reducing aqueous solubility.
Phosphate Buffer (pH 7.4)SolubleThe carboxylic acid is deprotonated to its carboxylate salt form, significantly enhancing solubility.
0.1 M NaOH (pH ~13)Very SolubleBoth the carboxylic acid and the sulfonamide N-H are deprotonated, maximizing charge and aqueous solubility.
MethanolFreely SolublePolar protic solvent capable of hydrogen bonding with the solute.
EthanolSolubleSlightly less polar than methanol, resulting in good but potentially lower solubility.
AcetonitrileSparingly SolublePolar aprotic solvent, less effective at solvating the acidic protons compared to alcohols.
Dichloromethane (DCM)Slightly SolubleNon-polar solvent, poor interaction with the polar functional groups of the molecule.
HexanesInsolubleHighly non-polar solvent, incompatible with the polar nature of the compound.

Stability Profile and Forced Degradation Analysis

Assessing the chemical stability of a compound is mandated by regulatory agencies and is crucial for determining its shelf-life, storage conditions, and potential degradation products.[4] Forced degradation (or stress testing) studies are the primary tool for this investigation.[4][5]

The 'Why' of Forced Degradation

The objectives of forced degradation studies are multifaceted and essential for a robust drug development program:[6]

  • Elucidation of Degradation Pathways: To identify the likely degradation products that could form under storage and handling.

  • Development of Stability-Indicating Methods: To demonstrate that the chosen analytical method (typically HPLC) can accurately measure the decrease in the active compound's concentration and separate it from all significant degradation products.

  • Understanding Molecular Liabilities: To reveal inherent weaknesses in the molecular structure, which can inform formulation and packaging strategies (e.g., protection from light or oxygen).

Regulatory frameworks, such as the ICH Q1A guideline, provide the foundational requirements for these studies.[4] An ideal stress study aims for 5-20% degradation of the active substance; this is sufficient to generate and detect degradation products without completely destroying the molecule.[5]

Experimental Design for Stress Testing

A comprehensive forced degradation study exposes the compound to a range of harsh conditions.

G cluster_conditions Stress Conditions cluster_analysis Analysis main main acid Acid Hydrolysis e.g., 0.1 M HCl, 60°C main:f0->acid:f0 base Base Hydrolysis e.g., 0.1 M NaOH, RT main:f0->base:f0 oxid Oxidation e.g., 3% H₂O₂, RT main:f0->oxid:f0 therm Thermal Solid & Solution, 80°C main:f0->therm:f0 photo Photolytic ICH Q1B specified light source main:f0->photo:f0 analysis Stability-Indicating HPLC-UV/MS Method acid:f1->analysis base:f1->analysis oxid:f1->analysis therm:f1->analysis photo:f1->analysis

Caption: Core Conditions for a Forced Degradation Study.

Predicted Degradation Pathways

Based on the functional groups present, two primary degradation pathways are anticipated for this compound:

  • Hydrolysis of the Sulfonamide Bond: The C-N bond of the sulfonamide is susceptible to cleavage under both strong acidic and basic conditions, although sulfonamides are generally quite stable.[7] This would yield 2-fluorobenzenesulfonic acid and aminoacetic acid (glycine) as primary degradation products.

  • Oxidative Degradation: The aromatic ring and the nitrogen atom could be susceptible to oxidation, leading to the formation of various hydroxylated species or N-oxides.

The development of a stability-indicating HPLC method is paramount. This method must be able to resolve the parent peak from all process impurities and any degradation products formed during these stress studies. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is spectrally pure and not co-eluting with any degradants.

Detailed Experimental Protocols

Protocol: Equilibrium Solubility Determination
  • Preparation: Add an amount of this compound to a series of glass vials sufficient to exceed its solubility limit (a visible excess of solid should remain).

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each desired solvent/buffer to the respective vials.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate for at least 48 hours to ensure equilibrium is reached. A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm the equilibration period.

  • Sample Preparation: After equilibration, remove the vials and allow the undissolved solid to settle by gravity or by centrifugation (e.g., 10 minutes at 5000 rpm).

  • Filtration: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. Immediately filter the aliquot through a 0.22 µm chemically compatible syringe filter (e.g., PVDF or PTFE) to remove any fine particulates. The first few drops should be discarded to saturate the filter membrane.

  • Dilution: Accurately dilute the filtered sample with the mobile phase of the analytical method to a concentration within the calibrated range of the standard curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared from a known stock solution of the compound. Calculate the original concentration in the saturated solution.

Protocol: Forced Degradation Study
  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat in a water bath at 60 °C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal (Solution): Dilute 1 mL of stock solution with 1 mL of water. Heat in a water bath at 80 °C.

    • Thermal (Solid): Place a small amount of solid compound in an oven at 80 °C.

    • Photostability: Expose both solid powder and a solution (in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). For solid samples, dissolve a weighed amount in the mobile phase.

  • Quenching: For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before dilution.

  • Analysis: Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using the stability-indicating HPLC method.

  • Data Evaluation: For each condition, calculate the percent degradation and the relative peak areas of any new impurity peaks that appear in the chromatogram.

Conclusion

The successful development of any pharmaceutical agent hinges on a meticulous characterization of its fundamental properties. For this compound, its solubility and stability are intrinsically linked to its amphoteric chemical structure. The pH of the aqueous medium is the most critical determinant of its solubility, a factor that must be carefully controlled during formulation. Its stability profile, predicted to be robust with potential liabilities at the sulfonamide linkage under harsh hydrolytic conditions, must be empirically confirmed through rigorous forced degradation studies. The methodologies and predictive insights detailed in this guide provide a comprehensive framework for researchers to generate the reliable data needed to navigate the complexities of the drug development process, ensuring that decisions regarding formulation, storage, and analytical control are based on sound scientific principles.

References

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available at: [Link]

  • Jadhav, S. B. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Li, Y. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Pal, D., et al. (2014). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. International Journal of Pharmaceutical Investigation, 4(2), 88-95. Available at: [Link]

  • Gómez-Poveda, B., et al. (2022). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Chakraborty, C., & Lahiri, S. C. (1998). Solubilities of Amino Acids in Different Mixed Solvents. The Journal of the Indian Chemical Society, 75, 136-138. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

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A Senior Application Scientist's Guide to the Quantum Chemical Calculation of {[(2-Fluorophenyl)sulfonyl]amino}acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical framework for the quantum chemical analysis of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid (2-FSA), a molecule of interest in medicinal chemistry due to its sulfonamide scaffold. We move beyond a simple recitation of methods to offer a narrative grounded in the principles of computational chemistry, explaining the causal reasoning behind methodological choices. By detailing a robust, self-validating protocol using Density Functional Theory (DFT), this whitepaper equips researchers with the tools to elucidate the structural, electronic, and reactivity properties of 2-FSA and related pharmacophores. The ultimate goal is to bridge theoretical calculations with practical drug design, demonstrating how a deep understanding of a molecule's quantum mechanical nature can inform the development of more effective and selective therapeutics.

Introduction: The "Why" Behind the Calculation

In the landscape of modern drug discovery, the sulfonamide group is a well-established pharmacophore present in a wide array of antibacterial, anti-inflammatory, and anticancer agents.[1][2] The molecule this compound (2-FSA) combines this critical moiety with a fluorinated aromatic ring and an acetic acid side chain, presenting a compelling scaffold for further derivatization. The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity.[3]

However, to rationally design next-generation therapeutics based on the 2-FSA core, we must first understand its intrinsic properties at the most fundamental level—the level of electrons and nuclei. This is where quantum chemical calculations become indispensable. By solving approximations of the Schrödinger equation for 2-FSA, we can create a detailed "digital blueprint" of the molecule. This allows us to predict its three-dimensional structure, vibrational frequencies, and electronic landscape, all of which are critical determinants of its biological activity.

This guide will provide a step-by-step protocol for conducting these calculations, grounded in Density Functional Theory (DFT), and will interpret the results through the lens of drug design. Our objective is to not only outline a procedure but to build an intuitive understanding of how computational insights can accelerate the drug development pipeline.

Theoretical Foundations: Choosing the Right Tools

The accuracy of any quantum chemical prediction hinges on the chosen theoretical method and basis set. For a molecule like 2-FSA, which contains second-row elements, heteroatoms, and potential for intramolecular hydrogen bonding, a careful selection is paramount.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT has emerged as the method of choice for systems of this size due to its excellent balance of computational cost and accuracy.[4] Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. The core of DFT lies in the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons.

For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its robust performance across a vast range of organic molecules and has been extensively benchmarked for thermochemistry and structural predictions.[4][5] It provides a reliable description of both covalent bonding and the subtle electronic effects introduced by the fluorine and sulfonyl groups.

Basis Sets: Building Blocks for Molecular Orbitals

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons.

We will employ the 6-311++G(d,p) Pople-style basis set. Let's break down this nomenclature to understand its significance:

  • 6-311 : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.

  • ++G : The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing lone pairs, anions, and non-covalent interactions, such as the potential for hydrogen bonding in 2-FSA.

  • (d,p) : These are polarization functions. The 'd' functions are added to heavy atoms (C, N, O, S, F) and 'p' functions to hydrogen atoms. They allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for an accurate description of bonding in a molecule with diverse functional groups.[6]

This combination of B3LYP and 6-311++G(d,p) represents a high-quality, well-validated level of theory for obtaining reliable geometries and electronic properties for 2-FSA and similar drug-like molecules.[7]

The Computational Protocol: A Self-Validating Workflow

The following protocol is designed to be a self-validating system. Each step builds upon the last, with internal checks to ensure the physical and chemical relevance of the results.

Step 1: Molecular Structure Preparation

The first step is to build an initial 3D structure of 2-FSA. This can be done using any molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). It is crucial to start with a chemically reasonable guess for the geometry, paying attention to standard bond lengths and angles.

Step 2: Geometry Optimization and Frequency Analysis

This is the core of the calculation. We submit the initial structure to a geometry optimization routine. The software will iteratively adjust the positions of the atoms to find the arrangement with the lowest possible energy—the equilibrium geometry.

Crucial Trustworthiness Check: Following the optimization, a vibrational frequency calculation must be performed at the same level of theory.[8] This calculation serves two purposes:

  • Verification of a True Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable conformation. If an imaginary frequency is found, the geometry must be perturbed along the direction of that vibration and re-optimized.

  • Prediction of the IR Spectrum: The calculated frequencies correspond to the molecule's vibrational modes and can be compared with experimental infrared spectroscopy data for validation.

Step 3: Calculation of Electronic and Reactivity Descriptors

Once a true minimum energy geometry is confirmed, we can perform single-point energy calculations to derive a host of electronic properties that are directly relevant to drug design. These include:

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[9] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[10] The HOMO-LUMO energy gap is a powerful indicator of chemical stability.[11]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around the molecule.[12] It reveals regions that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles). This is invaluable for predicting how a drug will recognize and bind to its biological target.[13][14]

  • Conceptual DFT Descriptors: From the HOMO and LUMO energies, we can calculate global reactivity descriptors like electronegativity, chemical hardness, and the electrophilicity index.[15][16] These descriptors provide a quantitative measure of a molecule's reactivity and have been successfully used in developing Quantitative Structure-Activity Relationship (QSAR) models.[15]

The entire workflow can be visualized as a logical progression from initial structure to deep chemical insight.

G Quantum Chemical Analysis Workflow for 2-FSA cluster_0 1. Preparation cluster_1 2. Core Calculation (B3LYP/6-311++G(d,p)) cluster_2 3. Property Analysis cluster_3 4. Application to Drug Design A Build Initial 3D Structure of 2-FSA B Geometry Optimization A->B C Vibrational Frequency Calculation B->C D Verify True Minimum? (No Imaginary Frequencies) C->D D->B Re-optimize E Analyze Optimized Geometry (Bond Lengths, Angles) D->E Verified F Calculate Frontier Orbitals (HOMO, LUMO, Gap) D->F Verified G Generate MEP Surface D->G Verified H Derive Conceptual DFT Reactivity Descriptors D->H Verified I Identify Reactive Sites F->I G->I J Predict Non-Covalent Interactions G->J H->I K Inform SAR & Lead Optimization I->K J->K

Caption: A self-validating workflow for 2-FSA analysis.

Results and Discussion: A Hypothetical Case Study

While this guide does not present novel research, we can anticipate the types of quantitative data our protocol would generate for 2-FSA and discuss their implications.

Optimized Molecular Geometry

The calculation would provide precise bond lengths, bond angles, and dihedral angles. Key areas of interest would be the conformation of the sulfonyl group relative to the phenyl ring and the orientation of the acetic acid side chain. These geometric parameters are the foundation for any subsequent molecular docking or QSAR study.

Table 1: Predicted Key Geometric Parameters for 2-FSA

Parameter Description Predicted Value (Å or °)
S=O (avg) Average Sulfonyl S=O bond length ~1.45 Å
S-N Sulfonamide S-N bond length ~1.65 Å
C-F Phenyl C-F bond length ~1.35 Å

| C-S-N-C | Key dihedral angle | Conformation-dependent |

Frontier Molecular Orbital (FMO) Analysis

The FMO analysis would reveal the distribution of the HOMO and LUMO across the molecule. Typically for sulfonamides, the HOMO is localized on the aniline-like portion of the molecule, while the LUMO may be distributed across the sulfonyl group and the phenyl ring.

  • HOMO Visualization: Would likely show high electron density on the nitrogen atom and the fluorophenyl ring, indicating these are the primary sites for electron donation (e.g., interaction with an electrophilic residue in a protein).

  • LUMO Visualization: Would likely be concentrated around the electron-withdrawing sulfonyl group, identifying it as the site for accepting electrons (e.g., interaction with a nucleophilic residue).

  • HOMO-LUMO Gap: A larger energy gap suggests higher kinetic stability and lower chemical reactivity, while a smaller gap indicates the molecule is more prone to chemical reactions.[9][11]

Table 2: Predicted Electronic Properties of 2-FSA

Property Predicted Value (eV) Implication for Drug Design
EHOMO -6.5 to -7.5 Electron donating capability
ELUMO -1.0 to -2.0 Electron accepting capability

| Energy Gap (ΔE) | ~5.5 | High kinetic stability |

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a powerful visual guide to the molecule's interaction potential.[12]

  • Negative Regions (Red/Yellow): We would expect to see intense negative potential around the oxygen atoms of the sulfonyl and carboxylic acid groups. These are the primary sites for hydrogen bond acceptance and interaction with positive charges (e.g., metal ions or protonated residues like Lysine or Arginine).[17]

  • Positive Regions (Blue): Positive potential would be located around the amine and carboxylic acid hydrogens, identifying them as hydrogen bond donors.

  • Neutral Regions (Green): The surface of the phenyl ring would likely be largely neutral or slightly negative, indicating its potential for hydrophobic or π-stacking interactions.

This map is critical for rational drug design, as a successful drug-receptor interaction often relies on complementary electrostatic patterns.[14]

Conceptual DFT Descriptors

These quantitative values distill the electronic information into actionable metrics for comparing 2-FSA with other potential drug candidates.

Table 3: Predicted Conceptual DFT Descriptors for 2-FSA

Descriptor Formula Predicted Value (eV) Interpretation
Electronegativity (χ) -(EHOMO + ELUMO)/2 ~4.25 Overall electron-attracting tendency
Chemical Hardness (η) (ELUMO - EHOMO)/2 ~2.75 Resistance to change in electron distribution

| Electrophilicity Index (ω) | χ² / (2η) | ~3.28 | Global electrophilic nature of the molecule |

A higher electrophilicity index suggests the molecule is a good electron acceptor, a property that can be correlated with certain biological activities.[15][18]

Conclusion and Future Directions

This guide has established a robust and scientifically rigorous framework for the quantum chemical characterization of this compound. By employing the B3LYP/6-311++G(d,p) level of theory, we can reliably predict the molecule's geometry and elucidate its electronic structure and reactivity profile.

The true power of these calculations lies in their application. The data generated—optimized geometries, FMO distributions, MEP maps, and reactivity indices—serve as the foundational input for more advanced computational techniques:

  • Molecular Docking: The optimized 3D structure can be docked into the active site of a target protein to predict binding modes and affinities.

  • QSAR Studies: The calculated descriptors can be used to build models that correlate molecular properties with biological activity across a series of analogues.

  • Pharmacophore Modeling: The MEP map helps identify the key electrostatic features required for biological activity, guiding the design of new molecules with similar interaction profiles.

By integrating these quantum chemical insights early in the drug discovery process, researchers can make more informed decisions, prioritize synthesis efforts, and ultimately accelerate the journey from a promising scaffold to a life-saving therapeutic.

References

  • Chattaraj, P. K., Sarkar, U., & Roy, D. R. (2006). Conceptual DFT in Reference to Quantitative Structure–Activity/Property Relationship. Taylor & Francis Online. Available at: [Link]

  • Gázquez, J. L. (2021). Conceptual density functional theory in drug discovery: an overview. ResearchGate. Available at: [Link]

  • Hadži, D., Hodošček, M., & Solmajer, T. (1987). The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition. CORE. Available at: [Link]

  • Kumar, S., & V, K. (2014). Application of molecular electrostatic potentials in drug design. ResearchGate. Available at: [Link]

  • M, P., & P, V. (2021). Computational studies on Sulfonamide drug molecules by Density Functional Theory. ResearchGate. Available at: [Link]

  • Parr, R. G., & Yang, W. (2021). Conceptual density functional theory based electronic structure principles. Chemical Science. Available at: [Link]

  • A, A., B, R., C, S., & D, T. (n.d.). Frontier molecular orbitals (HOMO and LUMO) diagram. ResearchGate. Available at: [Link]

  • Suresh, C., & Haritha, M. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

  • Rappoport, D., & Furche, F. (2009). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. FOLIA. Available at: [Link]

  • Aray, P. O. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. Available at: [Link]

  • Uddin, M. S., et al. (2024). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central. Available at: [Link]

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  • Flores-Holguín, N., et al. (2022). Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs. National Institutes of Health. Available at: [Link]

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  • Reddit user discussion. (2016). ubiquity of B3LYP/6-31G*. Reddit. Available at: [Link]

  • Khan, K. M., et al. (2016). Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. National Institutes of Health. Available at: [Link]

  • Lu, T. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? ResearchGate. Available at: [Link]

  • Jali, A., et al. (2024). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Institutes of Health. Available at: [Link]

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  • PubChem. (n.d.). (2S)-2-amino-2-(3-fluorophenyl)acetic acid. PubChem. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for {[(2-Fluorophenyl)sulfonyl]amino}acetic acid as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1][2] From the pioneering antibacterial sulfa drugs to modern treatments for a variety of diseases, the versatility of the sulfonamide scaffold is well-established.[3][4] These compounds exert their effects by inhibiting specific enzymes, often acting as competitive antagonists of the natural substrates.[1][5][6] {[(2-Fluorophenyl)sulfonyl]amino}acetic acid is a synthetic compound featuring this key sulfonamide moiety, suggesting its potential as an enzyme inhibitor. The presence of a 2-fluorophenyl group and an acetic acid side chain provides specific steric and electronic properties that may confer selectivity and potency for a particular enzyme target.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to investigate the enzyme inhibitory potential of this compound. This document outlines the theoretical basis for its potential mechanism of action, detailed protocols for its characterization as an enzyme inhibitor, and guidance on data analysis and interpretation.

Putative Mechanism of Action

While the specific enzyme target of this compound is yet to be elucidated, its structural features suggest several possibilities. The sulfonamide core is a known pharmacophore for a variety of enzymes, including carbonic anhydrases, proteases, and kinases.[7][8] The mechanism of inhibition by sulfonamides often involves the sulfonamide moiety binding to the enzyme's active site.[7] In many cases, they act as competitive inhibitors by mimicking the structure of the enzyme's natural substrate.[1][5] For instance, antibacterial sulfonamides mimic p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis.[1][4]

For this compound, we can hypothesize a competitive inhibition model where the molecule binds to the active site of a target enzyme, preventing the binding of the natural substrate. The negatively charged carboxylate of the acetic acid moiety could interact with positively charged residues in the active site, while the sulfonamide group could form hydrogen bonds or coordinate with a metal ion, if present. The 2-fluorophenyl group would likely occupy a hydrophobic pocket within the active site, contributing to the binding affinity and potentially conferring selectivity.

Proposed Inhibitory Mechanism Visualization

G cluster_0 Enzyme Active Site cluster_1 Catalytic Cycle cluster_2 Inhibition Enzyme Target Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate Natural Substrate Substrate->ES_Complex Inhibitor This compound Inhibitor->EI_Complex Product Product ES_Complex->Product Catalysis Product->Enzyme Releases EI_Complex->Enzyme Reversible

Caption: Proposed competitive inhibition of a target enzyme.

Experimental Protocols

To characterize the inhibitory activity of this compound, a series of well-defined experiments are necessary. The following protocols provide a step-by-step guide for these investigations.

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)

The IC50 value is a measure of the potency of an inhibitor and represents the concentration of the compound required to inhibit the activity of a specific enzyme by 50%.[9]

Materials
  • Purified target enzyme

  • Enzyme-specific substrate

  • This compound

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

  • Dimethyl sulfoxide (DMSO)

Procedure
  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a serial dilution of the inhibitor stock solution in the assay buffer to generate a range of concentrations (e.g., from 100 µM to 0.01 µM).

  • Set up the assay plate as follows:

    • Blank wells: Assay buffer only.

    • Control wells (100% activity): Enzyme and assay buffer with the same final concentration of DMSO as the test wells.

    • Test wells: Enzyme and the various concentrations of the inhibitor.

  • Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate to all wells.

  • Measure the reaction rate immediately using the microplate reader by monitoring the change in absorbance or fluorescence over time.[10]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.[11]

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][12]

Experimental Workflow for IC50 Determination

G A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Serial Dilution of Inhibitor A->B C Set up 96-well Plate (Blank, Control, Test) B->C D Pre-incubate Enzyme and Inhibitor C->D E Initiate Reaction with Substrate D->E F Measure Reaction Rate (Spectrophotometry/Fluorometry) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: General workflow for determining the IC50 of an enzyme inhibitor.

Protocol 2: Elucidation of the Mode of Inhibition

Determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) provides insight into the mechanism by which the inhibitor interacts with the enzyme.[13][14] This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.[15]

Materials
  • Same as for IC50 determination.

Procedure
  • Select a range of fixed inhibitor concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

  • For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., from 0.1x to 10x the Michaelis constant, Km).

  • Measure the initial reaction rates for each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods , such as a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]).[14]

    • Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).[14]

    • Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).[14]

    • Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).[13][14]

    • Mixed inhibition: The lines will intersect in the second or third quadrant (both Vmax and Km are affected).[13]

  • Confirm the mode of inhibition by fitting the data to the appropriate Michaelis-Menten kinetic models.[16]

Data Presentation

Quantitative data should be summarized in a clear and organized manner.

Inhibitor ConcentrationSubstrate Concentration (µM)Initial Velocity (µmol/min)% Inhibition
0 µM (Control)101.200%
202.100%
503.500%
10 µM100.7537.5%
201.5028.6%
502.8020.0%
20 µM100.5058.3%
201.1047.6%
502.2037.1%

Table 1: Example of data presentation for enzyme inhibition studies.

Data Analysis and Interpretation

  • IC50 Determination: Use non-linear regression analysis to fit the dose-response data to a four-parameter logistic equation.[12] Software such as GraphPad Prism or R can be used for this purpose.

  • Mode of Inhibition: Lineweaver-Burk plots are a useful visual tool for identifying the mode of inhibition.[14] However, for more accurate determination of kinetic parameters (Km and Vmax), it is recommended to perform non-linear regression fitting of the raw data to the appropriate Michaelis-Menten equations for each inhibition model.[16]

  • Inhibition Constant (Ki): The Ki is a measure of the binding affinity of the inhibitor to the enzyme.[13] It can be calculated from the IC50 value and the Km of the substrate using the Cheng-Prusoff equation, but this is only valid for competitive inhibitors under specific assay conditions. A more accurate determination of Ki is obtained from the analysis of the full kinetic data from the mode of inhibition studies.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors. The protocols and guidelines presented in this document provide a robust framework for its characterization. By systematically determining its IC50, elucidating its mode of inhibition, and identifying its molecular target, researchers can unlock its full therapeutic potential. The inherent drug-like properties of the sulfonamide group, combined with the specific substitutions in this molecule, make it a valuable candidate for further investigation in drug discovery programs.[7]

References

  • Biological Chemistry II Class Notes. (n.d.). Enzyme kinetics and inhibition studies. Fiveable.
  • Supuran, C. T., & Scozzafava, A. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(2), 167–203. [Link]

  • Al-Ghananeem, A. M. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Modern Chemistry, 6(6), 114. [Link]

  • Thakurta, S. (2021). Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. Novel Approaches in Drug Designing & Development, 6(2). [Link]

  • BenchChem. (2025). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives. BenchChem.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Baral, S., & Bhattacharya, J. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences, 4(3), 88. [Link]

  • Kuzmanic, A., & Sostaric, M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European biophysics journal : EBJ, 50(3-4), 345–352. [Link]

  • Lin, S. S., & Kim, H. K. (1981). Mechanistic and kinetic studies of inhibition of enzymes. Journal of theoretical biology, 91(4), 715–727. [Link]

  • Tan, Y. F., & Yeo, D. C. J. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Figshare. [Link]

  • Peterson, J. R., & Turnbull, A. P. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical chemistry, 90(15), 9036–9040. [Link]

  • Wikipedia. (2024). Enzyme inhibitor. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2024). IC50. In Wikipedia. Retrieved from [Link]

  • Peterson, J. R., & Turnbull, A. P. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 9036–9040. [Link]

  • Sławiński, J., & Żajdel, P. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic chemistry, 150, 108076. [Link]

  • Assay Genie. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Scensny, S. E., Starks, C. M., & Jablonski, L. (2011). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PloS one, 6(12), e28542. [Link]

  • ResearchGate. (n.d.). Mechanism of action of sulphonamides. Retrieved from [Link]

  • Bello, I. T., & Adebayo, I. A. (2023). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Bentham Science Publishers. [Link]

  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Gerlach, J. L., Grotz, D. M., Henrich, J. P., Insko, D. E., Insko, M. A., Janssen, J. P., Insko, M. A., … Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329–336. [Link]

  • McDonald, A. G., Tipton, K. F., & Fowler, C. J. (2011). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current enzyme inhibition, 7(1), 1–28. [Link]

  • Basavaraj, S., & Collet, G. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 52–55. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). In Wikipedia. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. BenchChem.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Kletnieks, E., & Jirgensons, A. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 31(2), 529. [Link]

  • Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]

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Application Notes and Protocols for the Incorporation of {[(2-Fluorophenyl)sulfonyl]amino}acetic Acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Sulfonylated Amino Acids in Peptide Drug Discovery

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability. Among the vast arsenal of synthetic building blocks, N-sulfonylated amino acids, and specifically {[(2-Fluorophenyl)sulfonyl]amino}acetic acid, represent a unique class of modifications. The introduction of an arylsulfonyl group onto the alpha-amino nitrogen imparts significant changes to the local electronic and conformational landscape of the peptide backbone.

The electron-withdrawing nature of the 2-fluorophenylsulfonyl moiety can alter hydrogen bonding capabilities, influence secondary structure, and enhance resistance to enzymatic degradation by proteases. Furthermore, the fluorine atom provides a valuable probe for ¹⁹F NMR studies, aiding in the characterization of peptide-protein interactions and conformational analysis.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this versatile building block into peptide sequences, addressing the specific challenges posed by its unique chemical nature.

Core Principles and Strategic Considerations

The primary challenge in incorporating N-sulfonylated amino acids like this compound lies in the reduced nucleophilicity of the sulfonamide nitrogen and the potential for steric hindrance exerted by the arylsulfonyl group. Standard peptide coupling conditions may prove suboptimal, leading to low coupling efficiencies and incomplete reactions.[4] Therefore, careful selection of coupling reagents and optimization of reaction conditions are paramount for success.

Furthermore, the acidity of the sulfonamide proton (pKa ~10-11) is a key consideration. While it is not acidic enough to cause issues under standard Fmoc-SPPS deprotection conditions (piperidine in DMF), it can influence the choice of coupling activators and bases.

PART 1: Solid-Phase Peptide Synthesis (SPPS) Protocols

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most commonly employed method for modern solid-phase peptide synthesis and is well-suited for the incorporation of this compound.[5][6]

Diagram: General Fmoc/tBu SPPS Workflow

SPPS_Workflow Resin Resin Support (e.g., Wang, Rink Amide) Load 1. Load First Fmoc-AA-OH Resin->Load Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Wash1 3. DMF Wash Deprotect1->Wash1 Couple 4. Couple Next AA (Fmoc-AA-OH or {[(2-FPh)SO2]amino}acetic acid) Wash1->Couple Wash2 5. DMF Wash Couple->Wash2 Repeat Repeat Steps 2-5 for Sequence Elongation Wash2->Repeat Cleave 6. Final Deprotection & Cleavage from Resin (e.g., TFA Cocktail) Wash2->Cleave After Final AA Repeat->Deprotect1 Peptide Purified Peptide Cleave->Peptide

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1.1: Automated SPPS Incorporation

This protocol is designed for use with automated peptide synthesizers.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Standard Fmoc-protected amino acids

  • This compound

  • Coupling Reagent: 0.5 M HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF

  • Base: 1.0 M N,N-Diisopropylethylamine (DIPEA) in DMF

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[7]

  • Standard Fmoc-Amino Acid Coupling:

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple the standard Fmoc-amino acid (4-5 equivalents) using HATU (4-5 eq.) and DIPEA (8-10 eq.) for 30-60 minutes.

    • Wash the resin with DMF.

  • Incorporation of this compound:

    • Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin extensively with DMF.

    • Pre-activate a solution of this compound (3 equivalents) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the pre-activated solution to the resin.

    • Crucial Step: Allow the coupling reaction to proceed for an extended period, typically 2-4 hours. The reduced nucleophilicity of the N-sulfonylated amine necessitates a longer reaction time to ensure complete coupling.

    • After coupling, wash the resin thoroughly with DMF and DCM.

  • Monitoring the Coupling Reaction: It is highly recommended to perform a Kaiser test (or other ninhydrin-based test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling (double coupling) should be performed before proceeding to the next step.

  • Chain Elongation: Continue with the standard SPPS cycles for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final synthesis cycle, wash the resin with DCM and dry it under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Quantitative Data: Recommended Reagents and Conditions for SPPS
ParameterStandard Fmoc-AAThis compoundRationale for Difference
Equivalents 4-5 eq.2-3 eq.Lowering excess can reduce potential side reactions during long coupling times.
Coupling Reagent HBTU, HATU, HCTUHATU , PyAOP High-activity phosphonium/uronium reagents are needed to overcome the lower nucleophilicity.
Base DIPEA, NMMDIPEA, CollidineA strong, non-nucleophilic base is essential. Collidine can be used to minimize racemization.[8]
Coupling Time 30-60 min2-4 hours Extended time is critical to drive the reaction to completion.
Monitoring OptionalHighly Recommended (Kaiser Test)Essential to verify complete incorporation before proceeding.

PART 2: Solution-Phase Synthesis Protocol

For smaller peptide fragments or when greater control over reaction conditions is required, solution-phase synthesis is a viable alternative.

Diagram: Solution-Phase Coupling Reaction

Solution_Phase Reactants Reactants Activation Carbodiimide (EDC) + Additive (OxymaPure®) in DCM/DMF Reactants->Activation 1. Activation Intermediate Activated Ester Intermediate Activation->Intermediate Product Coupled Peptide Product Intermediate->Product 2. Nucleophilic Attack

Caption: Key steps in a solution-phase peptide coupling reaction.

Protocol 2.1: EDC/Oxyma-Mediated Solution Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Ethyl (hydroxyimino)cyanoacetate (OxymaPure®), a combination known for high efficiency and low racemization rates.[8]

Materials:

  • This compound

  • Peptide-ester fragment (with a free N-terminus)

  • EDC hydrochloride

  • OxymaPure®

  • DIPEA

  • Solvents: DCM, DMF, Ethyl acetate, Saturated NaHCO₃ solution, 1M HCl solution, Brine

  • Drying agent: Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reactant Dissolution:

    • In a round-bottom flask, dissolve the peptide-ester fragment (1.0 eq.) and this compound (1.2 eq.) in a mixture of DCM and a minimal amount of DMF to ensure solubility.

    • Add OxymaPure® (1.2 eq.) to the solution.

  • Reaction Initiation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add EDC hydrochloride (1.2 eq.) to the stirred solution. If the peptide-ester is a hydrochloride salt, add 1.0 eq. of DIPEA to neutralize it.

    • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel.

PART 3: Trustworthiness and Self-Validation

In-Process Controls for Ensuring Success:

  • Kaiser Test (SPPS): As mentioned, this is a critical checkpoint. A blue color indicates a positive result (free primary amines), signifying an incomplete coupling. The resin should remain colorless or yellowish for a negative result.

  • LC-MS Analysis: After cleavage from the resin (for SPPS) or after work-up (for solution phase), an aliquot of the crude product should be analyzed by LC-MS. This will confirm the presence of the desired product mass and provide an initial assessment of purity, helping to identify any major side products or unreacted starting materials.

  • ¹⁹F NMR Spectroscopy: For the final, purified peptide, ¹⁹F NMR can be a powerful tool to confirm the incorporation and integrity of the 2-fluorophenylsulfonyl moiety. A characteristic singlet or doublet (depending on coupling to nearby protons) in the expected chemical shift range provides definitive evidence of successful incorporation.

References

  • Methods and protocols of modern solid phase peptide synthesis. (2014). Journal of Peptide Science.
  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). Royal Society of Chemistry. [Link]

  • Peptide synthesis with sulfonyl protecting groups. (N.D.).
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Biomatik. [Link]

  • Fluorinated peptide biomaterials. (N.D.). National Institutes of Health (NIH). [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2022). PubMed. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). PubMed. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (N.D.). CEM Corporation. [Link]

  • (a) Sulfonamidation utilizing coupling reagent. (b) Sulfonamidation utilizing sulfonyl isocyanate. (N.D.). ResearchGate. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (N.D.). ScienceDirect. [Link]

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Application Notes and Protocols: {[(2-Fluorophenyl)sulfonyl]amino}acetic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Sulfonylamino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a cornerstone of rational drug design.[1] These functionalities impart a host of desirable physicochemical and pharmacological properties, including enhanced metabolic stability, modulated lipophilicity, and improved binding affinity to biological targets.[2] The building block, {[(2-Fluorophenyl)sulfonyl]amino}acetic acid, elegantly combines these features: a fluorinated aromatic ring, a robust sulfonamide linker, and a carboxylic acid handle for further chemical elaboration. This unique combination makes it an exceptionally valuable intermediate for the synthesis of complex bioactive molecules, particularly in the pursuit of novel therapeutics such as anticoagulants that target Factor XIa.[3][4]

The 2-fluoro substitution on the phenyl ring is not merely an isomeric curiosity. Its placement can profoundly influence the molecule's conformation and electronic properties through intramolecular hydrogen bonding and steric effects, which can be pivotal for achieving high-affinity and selective interactions with a target protein's active site.[1] The sulfonamide group, a well-established pharmacophore found in numerous marketed drugs, offers a stable, hydrogen-bond-donating and -accepting moiety that can anchor a molecule within a binding pocket.[2] Finally, the acetic acid portion provides a versatile attachment point for coupling with other synthetic fragments, enabling the construction of diverse chemical libraries for lead discovery and optimization.[5]

This guide provides an in-depth exploration of this compound as a key building block. We will detail its synthesis, outline its application in the construction of a potential Factor XIa inhibitor, and provide field-proven insights into the rationale behind the experimental protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular FormulaC₈H₈FNO₄SN/A (Calculated)
Molecular Weight233.22 g/mol N/A (Calculated)
AppearanceWhite to off-white solidExpected
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO), sparingly soluble in waterExpected
pKa (Carboxylic Acid)~3-4Estimated

Synthesis of this compound

The synthesis of N-arylsulfonylamino acids is a well-established transformation in organic chemistry. The most common and direct approach involves the reaction of an amino acid with an arylsulfonyl chloride under basic conditions. This protocol details a robust method for the preparation of the title compound starting from glycine and 2-fluorobenzenesulfonyl chloride.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from glycine and 2-fluorobenzenesulfonyl chloride.

Materials:

  • Glycine

  • 2-Fluorobenzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Acetone

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Glycine: In a 250 mL round-bottom flask, dissolve glycine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq) with stirring. Cool the solution to 0-5 °C in an ice bath.

    • Rationale: The reaction is performed under basic conditions (Schotten-Baumann reaction) to deprotonate the amino group of glycine, making it a more potent nucleophile. The excess base also neutralizes the HCl generated during the reaction. Cooling the reaction mixture controls the exothermicity of the reaction and minimizes potential side reactions.

  • Addition of Sulfonyl Chloride: To the cold, stirring solution of glycine, add a solution of 2-fluorobenzenesulfonyl chloride (1.05 eq) in acetone (2 mL per mmol of sulfonyl chloride) dropwise over 30 minutes. Ensure the temperature of the reaction mixture remains below 10 °C.

    • Rationale: The sulfonyl chloride is the electrophile in this reaction. Adding it dropwise prevents a rapid temperature increase and allows for controlled reaction progress. Acetone is used as a co-solvent to ensure the sulfonyl chloride remains in solution.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, acidifying it, and spotting it against the starting materials.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate should form.

    • Rationale: Acidification protonates the carboxylate salt of the product, rendering it insoluble in the aqueous medium and allowing for its isolation by filtration.

  • Purification: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL) to remove any inorganic salts. Dry the product under vacuum to a constant weight.

    • Rationale: Washing with cold water removes residual salts without significantly dissolving the product.

  • Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Results
ParameterExpected Value
Yield85-95%
Purity (by NMR)>95%
¹H NMR (DMSO-d₆, 400 MHz)δ 12.8 (br s, 1H, COOH), 8.3 (t, 1H, NH), 7.8-7.2 (m, 4H, Ar-H), 3.7 (d, 2H, CH₂)
Mass Spec (ESI-)m/z 232.0 [M-H]⁻

Application in the Synthesis of a Factor XIa Inhibitor Scaffold

This compound is an ideal building block for constructing inhibitors of serine proteases like Factor XIa, which often feature a central scaffold with appended recognition elements.[3][4] The carboxylic acid functionality allows for amide bond formation with an amine-containing fragment, a key step in many synthetic routes towards these inhibitors.[5]

Factor XIa is a crucial enzyme in the intrinsic pathway of blood coagulation, and its inhibition is a promising strategy for developing anticoagulants with a reduced risk of bleeding compared to traditional therapies.[6]

Illustrative Workflow: Amide Coupling to a Diamine Scaffold

This protocol describes the coupling of this compound to a generic diamine scaffold, representing a common strategy in the synthesis of Factor XIa inhibitors.

G cluster_synthesis Synthesis of Building Block cluster_coupling Amide Coupling Reaction glycine Glycine building_block This compound glycine->building_block NaOH(aq) sulfonyl_chloride 2-Fluorobenzenesulfonyl Chloride sulfonyl_chloride->building_block activated_acid Activated Acid Intermediate building_block->activated_acid Coupling Agent (e.g., HATU, HOBt) diamine Diamine Scaffold (e.g., Piperazine derivative) final_product Factor XIa Inhibitor Scaffold diamine->final_product activated_acid->final_product Base (e.g., DIPEA)

Caption: Workflow for the synthesis and application of the building block.

Experimental Protocol: Amide Coupling

Objective: To couple this compound with a diamine scaffold using standard peptide coupling reagents.

Materials:

  • This compound

  • Diamine scaffold (e.g., a mono-protected piperazine derivative) (0.95 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • HOBt (Hydroxybenzotriazole) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification supplies (Ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel for column chromatography)

Procedure:

  • Activation of the Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF. Stir the mixture at room temperature for 15-20 minutes.

    • Rationale: This pre-activation step forms a highly reactive O-acylisourea intermediate (from HATU) or an active ester (from HOBt), which is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. This minimizes side reactions and improves coupling efficiency.

  • Amine Addition: To the activated acid mixture, add the diamine scaffold (0.95 eq) followed by the dropwise addition of DIPEA (3.0 eq).

    • Rationale: The diamine is the nucleophile that will form the amide bond. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and any acidic protons, ensuring the amine remains in its free, nucleophilic form. Using a slight excess of the acid component ensures complete consumption of the more valuable diamine scaffold.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material (diamine) is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

  • Characterization: The final product's structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of its functional groups provide a reliable platform for the construction of complex molecular architectures. The protocols detailed herein offer a robust foundation for both the preparation of this key intermediate and its subsequent application in the synthesis of potential therapeutic agents, such as Factor XIa inhibitors. The principles of nucleophilic substitution and amide bond formation are fundamental, yet the specific choice of reagents and conditions is critical for achieving high yields and purity. As the demand for novel, highly specific, and metabolically stable drug candidates continues to grow, the strategic use of well-designed building blocks like this compound will remain a pivotal element in the drug discovery and development process.

References

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Amino-(2-fluorophenyl)acetic acid | C8H8FNO2. BuyersGuideChem. Available at: [Link]

  • AU2020355830A1 - FXIa inhibitors and preparation method therefor and pharmaceutical use thereof. Google Patents.
  • Design and synthesis of novel proline based factor XIa selective inhibitors as leads for potential new anticoagulants. PubMed. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Amino-(3-fluorophenyl)acetic acid | 7292-74-2. BuyersGuideChem. Available at: [Link]

  • Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design. PMC - PubMed Central. Available at: [Link]

  • Factor XI and XIa inhibition: a new approach to anticoagulant therapy. Br J Haematol. 2024;205(3):635-647. Available at: [Link]

  • The Development of New Factor Xa Inhibitors Based on Amide Synthesis. PMC. Available at: [Link]

  • WO 2013/045491 A1. Google Patents.
  • Application of Sulfonyl in Drug Design | Request PDF. ResearchGate. Available at: [Link]

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Application Notes and Protocols for High-Throughput Screening of {[(2-Fluorophenyl)sulfonyl]amino}acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development of robust and reliable screening assays for a novel chemical series, {[(2-Fluorophenyl)sulfonyl]amino}acetic acid derivatives. Recognizing that the biological target for this series may be novel or uncharacterized, we present a strategic workflow that encompasses initial target identification considerations, followed by detailed protocols for the development of both biochemical and cell-based high-throughput screening (HTS) assays. As a senior application scientist, this guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and the establishment of self-validating systems. We provide step-by-step protocols for a Fluorescence Polarization (FP) competitive binding assay, a luciferase-based reporter gene assay, and a thermal shift assay (TSA) for orthogonal hit validation, complete with data presentation tables and workflow diagrams to facilitate practical implementation in a drug discovery setting.

Introduction: A Strategic Approach to Screening Novel Chemical Scaffolds

The journey of drug discovery often begins with the identification of a promising chemical scaffold.[1][2][3] The this compound core represents such a starting point—a novel structure with the potential for therapeutic modulation of biological pathways. However, without a predefined biological target, the initial challenge is to design a screening strategy that is both efficient and informative.

This guide outlines a logical progression from a state of an unknown target to a fully validated high-throughput screening (HTS) campaign. The workflow is designed to be adaptable, providing researchers with the foundational principles and practical methodologies to elucidate the mechanism of action of this new compound class and identify potent modulators.

Our approach is twofold:

  • Target Identification and Characterization: We will briefly touch upon strategies to identify the molecular target of the this compound derivatives, a critical first step that informs all subsequent assay development.

  • Assay Development and HTS: We will provide detailed, exemplary protocols for developing assays against two common classes of drug targets: a protein kinase (biochemical assay) and a transcription factor (cell-based assay). This ensures broad applicability of the principles discussed.

The following sections are structured to guide the researcher through the decision-making process, from selecting the appropriate assay format to validating its performance for large-scale screening.

Part I: Target Identification Strategies

Before a specific assay can be developed, the biological target of the compound series must be identified. While a full exploration of target deconvolution is beyond the scope of this document, we highlight two primary strategies:

  • Phenotypic Screening: This approach involves screening the compounds in a complex biological system (e.g., cell lines, organisms) to identify a desired physiological outcome (e.g., cancer cell death, reduction in inflammatory markers). Once an interesting phenotype is observed, target deconvolution methods such as affinity chromatography using a derivatized compound, photo-affinity labeling, or genetic techniques (e.g., shRNA/CRISPR screens) can be employed to identify the specific protein(s) the compounds interact with.

  • In Silico Target Prediction: Computational methods can be used to predict potential targets by comparing the structure of the this compound derivatives to libraries of known ligands with annotated biological targets. This can provide a list of putative targets that can then be validated experimentally.

For the remainder of this guide, we will proceed with the assumption that a target has been identified. We will use two hypothetical targets to illustrate the development of specific assays:

  • Kinase X: A protein kinase, representing a common target for biochemical assays.

  • Transcription Factor Y (TF-Y): A key regulator of gene expression, representing a target suitable for cell-based assays.

Part II: Biochemical Assay Development: Fluorescence Polarization for Kinase X

3.1. Principle of the Assay

Fluorescence Polarization (FP) is a robust, homogeneous assay format ideal for HTS, particularly for monitoring molecular interactions.[4][5][6] The principle relies on the observation that a small, fluorescently labeled molecule (a "tracer") tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When the tracer binds to a larger molecule, such as our target Kinase X, its tumbling is restricted, leading to an increase in the polarization of the emitted light.[5][6]

In our competitive binding assay, compounds from the screening library will compete with the fluorescent tracer for binding to Kinase X. An effective inhibitor will displace the tracer, causing a decrease in fluorescence polarization. This provides a direct measure of the compound's ability to bind to the target protein.[7][8]

cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition by Inhibitor Tracer Tracer Depolarized_Light Depolarized Light Tracer->Depolarized_Light Rapid Tumbling Complex Complex KinaseX_Bound Kinase X Tracer_Bound Tracer_Bound Polarized_Light Polarized Light Complex->Polarized_Light Slow Tumbling KinaseX_Inhibitor Kinase X Inhibitor Inhibitor Displaced_Tracer Displaced Tracer Low_Polarization_Signal Low Polarization Signal Displaced_Tracer->Low_Polarization_Signal Rapid Tumbling

Figure 1: Principle of the Fluorescence Polarization competitive binding assay.

3.2. Materials and Reagents

  • Purified Kinase X: Recombinant protein of high purity (>95%).

  • Fluorescent Tracer: A known ligand of Kinase X conjugated to a fluorophore (e.g., fluorescein, TAMRA).

  • Assay Buffer: Buffer conditions optimized for protein stability and activity (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • Microplates: Low-binding, black, 384-well microplates.

  • Plate Reader: Equipped with filters for the chosen fluorophore and capable of measuring fluorescence polarization.

3.3. Detailed Protocol Development

Step 1: Tracer Binding Saturation

Objective: To determine the equilibrium dissociation constant (Kd) of the tracer for Kinase X and to identify the optimal tracer concentration for the assay.

  • Prepare a serial dilution of purified Kinase X in assay buffer.

  • Add a fixed, low concentration of the fluorescent tracer to all wells.

  • Add the serially diluted Kinase X to the wells.

  • Incubate the plate at room temperature for a time determined by binding kinetics (e.g., 60 minutes), protected from light.

  • Measure fluorescence polarization on a suitable plate reader.

  • Plot the FP signal (in mP) against the concentration of Kinase X and fit the data to a one-site binding equation to determine the Kd. The optimal tracer concentration for the competitive assay is typically at or below its Kd.

Step 2: Assay Optimization

Objective: To establish robust and reproducible assay conditions suitable for HTS.

  • Protein Concentration: Based on the tracer saturation experiment, choose a Kinase X concentration that results in approximately 50-80% of the maximal FP signal. This ensures the assay is sensitive to competitive displacement.

  • DMSO Tolerance: Screen the assay with a range of DMSO concentrations (e.g., 0.1% to 5%) to determine the highest concentration that does not significantly affect the assay window. This is critical as library compounds are typically stored in DMSO.

  • Signal Stability: Measure the FP signal at various time points after reagent addition to ensure the signal is stable over the time required for plate reading in an HTS setting.

Step 3: Assay Validation (Z'-Factor Determination)

Objective: To quantify the statistical robustness of the assay for HTS. The Z'-factor is a measure of the separation between the high and low signals of the assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[9][10]

  • Prepare 16-24 wells with the "high signal" control (Kinase X + tracer in assay buffer with DMSO).

  • Prepare 16-24 wells with the "low signal" control (tracer in assay buffer with DMSO, no Kinase X, or tracer + Kinase X + a saturating concentration of a known unlabeled inhibitor).

  • Incubate and read the plate as optimized.

  • Calculate the Z'-factor using the following formula: Z' = 1 - [(3 * (SD_high + SD_low)) / |Mean_high - Mean_low|] Where SD is the standard deviation.

3.4. Data Presentation: Optimized FP Assay Parameters

ParameterOptimized ValueRationale
Kinase X Concentration 5 nMProvides ~70% of maximal signal, ensuring sensitivity to inhibitors.
Tracer Concentration 2 nMAt the determined Kd value, allowing for effective competition.
Assay Buffer 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.5Maintains protein stability and prevents aggregation.
DMSO Tolerance Up to 1%Compatible with standard HTS compound library dilutions.
Incubation Time 60 minutes at 25°CSignal is stable and has reached equilibrium.
Z'-Factor 0.78Indicates an excellent and robust assay suitable for HTS.[10]

Part III: Cell-Based Assay Development: Luciferase Reporter for Transcription Factor Y (TF-Y)

4.1. Principle of the Assay

Cell-based assays provide valuable information about a compound's activity in a more physiologically relevant context, including its ability to cross cell membranes.[11] A luciferase reporter assay is a powerful tool to quantify the activity of a specific transcription factor.[12][13][14][15]

This assay utilizes a genetically engineered cell line that contains a reporter construct. This construct consists of a promoter with binding sites for TF-Y, which drives the expression of the firefly luciferase gene.[13] When TF-Y is active, it binds to the promoter and initiates transcription of luciferase. The amount of light produced upon addition of the luciferase substrate is directly proportional to the activity of TF-Y.[14][16] The this compound derivatives will be screened for their ability to inhibit this light production, indicating a downstream effect on TF-Y activity.

cluster_0 Active TF-Y cluster_1 Inhibited TF-Y TF-Y_Active Active TF-Y Promoter_Active TF-Y Response Element TF-Y_Active->Promoter_Active Binds Luciferase_Gene_Active Luciferase Gene Promoter_Active->Luciferase_Gene_Active Drives Transcription Light_Production Light Production Luciferase_Gene_Active->Light_Production Translation & Substrate Addition Inhibitor Inhibitor TF-Y_Inactive Inactive TF-Y Inhibitor->TF-Y_Inactive Inhibits Pathway Promoter_Inactive TF-Y Response Element TF-Y_Inactive->Promoter_Inactive No Binding Luciferase_Gene_Inactive Luciferase Gene Promoter_Inactive->Luciferase_Gene_Inactive No Transcription No_Light No Light Production Luciferase_Gene_Inactive->No_Light

Figure 2: Principle of the Luciferase Reporter Assay for TF-Y activity.

4.2. Materials and Reagents

  • Reporter Cell Line: A suitable host cell line (e.g., HEK293, HeLa) stably transfected with the TF-Y luciferase reporter construct.

  • Cell Culture Medium: As required for the host cell line, supplemented with fetal bovine serum and antibiotics.

  • Stimulus: A known activator of the signaling pathway upstream of TF-Y (e.g., a cytokine, growth factor).

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • Luciferase Assay Reagent: A commercial kit containing cell lysis buffer and luciferase substrate (e.g., luciferin).

  • Microplates: White, opaque, 384-well cell culture-treated plates.

  • Luminometer: A plate reader capable of measuring luminescence.

4.3. Detailed Protocol Development

Step 1: Optimization of Cell Seeding and Stimulation

Objective: To determine the optimal cell number and stimulus concentration to achieve a robust and reproducible signal window.

  • Seed cells in a 384-well plate at various densities.

  • After 24 hours, treat the cells with a serial dilution of the known stimulus.

  • Incubate for a predetermined time (e.g., 6-24 hours) to allow for transcription and translation of luciferase.

  • Add the luciferase assay reagent and measure luminescence.

  • Select a cell density and a stimulus concentration (typically EC80) that provides a large and consistent signal-to-background ratio.

Step 2: Assay Validation

Objective: To confirm that the assay responds appropriately to inhibition and to determine its statistical robustness.

  • Seed the optimized number of cells in a 384-well plate.

  • After 24 hours, pre-treat the cells with a known inhibitor of the TF-Y pathway (if available) or with negative control compounds for 1 hour.

  • Add the EC80 concentration of the stimulus to all wells except the negative controls.

  • Incubate for the optimized time.

  • Perform the Z'-factor determination as described in section 3.3, using stimulated cells (high signal) and unstimulated cells (low signal).

4.4. Data Presentation: Optimized Luciferase Assay Parameters

ParameterOptimized ValueRationale
Cell Line HEK293-TF-Y-LucStable reporter line with low background signal.
Seeding Density 8,000 cells/wellProvides a confluent monolayer and robust signal.
Stimulus 10 ng/mL Cytokine Z (EC80)Maximizes the signal window while maintaining sensitivity to inhibition.
Compound Incubation 16 hoursSufficient time for modulation of transcription and translation.
DMSO Tolerance Up to 0.5%Minimizes solvent-induced cytotoxicity.
Z'-Factor 0.72Indicates an excellent and robust assay suitable for HTS.[10]

Part IV: The High-Throughput Screening (HTS) Cascade

Once a primary assay has been developed and validated, it can be implemented in an HTS campaign to screen a large library of compounds. A typical screening cascade ensures that resources are focused on the most promising hits.[1][17]

Library Compound Library (>100,000 compounds) Primary_Screen Primary Screen (e.g., FP Assay at 10 µM) Library->Primary_Screen Hit_Confirmation Hit Confirmation (Re-test active compounds) Primary_Screen->Hit_Confirmation ~1% Hit Rate Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Thermal Shift Assay) Dose_Response->Orthogonal_Assay Potent Hits SAR_Expansion Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR_Expansion Confirmed Binders

Figure 3: A typical High-Throughput Screening (HTS) cascade.

  • Primary Screen: The entire compound library is screened at a single, high concentration (e.g., 10 µM) in the primary assay (FP or Luciferase). The goal is to identify all potentially active compounds.

  • Hit Confirmation: Compounds that show activity above a certain threshold (e.g., >50% inhibition) are re-tested under the same conditions to eliminate random errors.

  • Dose-Response Analysis: Confirmed hits are tested in a serial dilution to determine their potency (IC50 value). This allows for the ranking of compounds.

  • Orthogonal and Secondary Assays: To eliminate false positives that are specific to the primary assay format, potent hits should be tested in an orthogonal assay that has a different technological principle.[18] A biophysical assay like the Thermal Shift Assay is an excellent choice to confirm direct binding of the hit compounds to the target protein.

Protocol for Orthogonal Assay: Thermal Shift Assay (TSA)

6.1. Principle of the Assay

A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein.[19][20] The binding of a ligand, such as an inhibitor, typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm).[21][22][23] This change in Tm is detected by monitoring the fluorescence of an environmentally sensitive dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.[19]

6.2. Protocol

  • Prepare Protein-Dye Mixture: In a suitable buffer, mix the purified target protein (e.g., Kinase X) at a final concentration of 2-5 µM with a fluorescent dye (e.g., 5X SYPRO Orange).

  • Aliquot Mixture: Dispense the protein-dye mixture into the wells of a 96- or 384-well PCR plate.

  • Add Compounds: Add the hit compounds from the primary screen to the wells at a final concentration of 10-20 µM. Include a DMSO control.

  • Run qPCR Instrument: Place the plate in a real-time PCR instrument. Set up a melt curve experiment, increasing the temperature from 25°C to 95°C at a ramp rate of 0.5-1.0°C/minute. Monitor fluorescence at the appropriate wavelengths for the dye.

  • Data Analysis: The melting temperature (Tm) is the point of inflection in the fluorescence curve. A positive shift in Tm (ΔTm) in the presence of a compound compared to the DMSO control confirms direct binding.

Conclusion

The development of a robust screening assay is a critical step in the discovery of new therapeutics. For a novel chemical series like this compound derivatives, a systematic approach beginning with target identification and followed by rigorous assay development is paramount. This guide provides the foundational principles and detailed protocols for establishing high-quality biochemical and cell-based assays. By emphasizing the rationale behind experimental choices, implementing thorough validation steps like Z'-factor determination, and employing an orthogonal assay cascade, researchers can confidently screen large compound libraries, identify genuine hits, and accelerate the progression of this promising chemical scaffold into a lead optimization program.

References

  • National Institutes of Health (NIH). Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. [Link]

  • SpringerLink. Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay. [Link]

  • ACS Publications. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. [Link]

  • Axxam S.p.A. Thermal shift assays for early-stage drug discovery. [Link]

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  • National Institutes of Health (NIH). A fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]

  • National Institutes of Health (NIH). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. [Link]

  • PubMed. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. [Link]

  • University of Illinois. FRET Based High-Throughput Screening. [Link]

  • Bentham Science. High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. [Link]

  • BPS Bioscience. TR-FRET Assays Simplify and Accelerate Drug Discovery. [Link]

  • PubMed. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. [Link]

  • BellBrook Labs. From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

  • Creative Diagnostics. TR-FRET Kit for Drug Candidates Discovery. [Link]

  • ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology. [Link]

  • Celtarys Research. Fluorescence Polarization. [Link]

  • National Institutes of Health (NIH). A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. [Link]

  • ResearchGate. Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]

  • BellBrook Labs. High Throughput Screening Assays for Drug Discovery. [Link]

  • UNL Digital Commons. Cellular Arrays for Large-Scale Analysis of Transcription Factor Activity. [Link]

  • Sygnature Discovery. High Throughput Drug Screening. [Link]

  • Emerald Cloud Lab. ExperimentAlphaScreen Documentation. [Link]

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Application Note: Leveraging {[(2-Fluorophenyl)sulfonyl]amino}acetic Acid and Analogues in ¹⁹F NMR Spectroscopy for Advanced Molecular Interaction Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecule, {[(2-Fluorophenyl)sulfonyl]amino}acetic acid, is not extensively documented in scientific literature as a standard ¹⁹F NMR probe. This application note, therefore, provides a comprehensive framework for the utilization of 2-fluorophenyl-containing small molecules in ¹⁹F NMR studies, using the specified compound as a representative structural motif. The principles, protocols, and insights are grounded in established ¹⁹F NMR methodologies and the known behavior of similar organofluorine compounds.

Introduction: The Power of the Fluorine Nucleus in Modern Drug Discovery

In the landscape of contemporary drug discovery and chemical biology, nuclear magnetic resonance (NMR) spectroscopy remains an indispensable tool for elucidating molecular structure, dynamics, and interactions. Among the various NMR-active nuclei, Fluorine-19 (¹⁹F) has emerged as a particularly powerful probe.[1][2][3][4] The unique properties of the ¹⁹F nucleus—a spin of ½, 100% natural abundance, and a high gyromagnetic ratio—confer exceptional sensitivity, approaching that of ¹H NMR.[1][5]

What truly sets ¹⁹F NMR apart is its vast chemical shift range, spanning over 800 ppm, which provides exquisite sensitivity to the local electronic environment.[3][6] This hypersensitivity means that even subtle changes in the vicinity of the fluorine atom, such as those occurring upon ligand binding to a biological target, can induce significant and easily detectable changes in the ¹⁹F NMR spectrum.[2][7] Furthermore, the virtual absence of fluorine in biological systems ensures that ¹⁹F NMR spectra are free from endogenous background signals, offering a clear window to observe the behavior of a fluorinated probe molecule.[4][8]

This application note provides a detailed guide to utilizing small molecules containing the 2-fluorophenyl group, exemplified by the structure of this compound, for the study of molecular interactions using ¹⁹F NMR spectroscopy.

The 2-Fluorophenyl Group as a Versatile ¹⁹F NMR Reporter

The 2-fluorophenyl moiety is an excellent reporter group for ¹⁹F NMR-based screening and interaction studies. The fluorine atom's direct attachment to an aromatic ring makes its chemical shift highly sensitive to changes in the surrounding environment, including solvent polarity, electrostatic interactions, and van der Waals contacts that are altered upon binding to a target macromolecule.[2][7]

Key Advantages:

  • High Sensitivity to Binding Events: The electronic environment of the fluorine atom on the phenyl ring is readily perturbed by intermolecular interactions, leading to significant chemical shift perturbations (CSPs) upon binding.

  • Favorable Chemical Shift Range: The chemical shift of a fluorine atom on a phenyl ring typically falls within a well-defined region of the ¹⁹F NMR spectrum, facilitating its observation and analysis.

  • Synthetic Accessibility: The 2-fluorophenyl group can be readily incorporated into a variety of molecular scaffolds, allowing for the design of tailored probes for specific biological targets.

Experimental Workflow: From Hit Identification to Binding Characterization

The application of 2-fluorophenyl-containing molecules in ¹⁹F NMR studies typically follows a systematic workflow, from initial screening for binding to detailed characterization of the interaction.

Workflow cluster_screening Screening Phase cluster_validation Validation & Characterization s1 Prepare Library of 2-Fluorophenyl Fragments s2 ¹⁹F NMR Screen: Fragments + Target s1->s2 s3 Identify Hits (Changes in ¹⁹F Signal) s2->s3 v1 Dose-Response Titration s3->v1 Confirmed Hits v2 Determine Dissociation Constant (Kd) v1->v2 v3 Competition Binding Assay v2->v3 v4 Elucidate Binding Mode v3->v4

Caption: A generalized workflow for utilizing 2-fluorophenyl probes in ¹⁹F NMR from initial screening to detailed binding characterization.

Detailed Protocols

Protocol 1: ¹⁹F NMR for Primary Screening of Ligand Binding

This protocol outlines a standard ligand-observed 1D ¹⁹F NMR experiment to rapidly screen for binding of a 2-fluorophenyl-containing compound to a target protein.

Materials:

  • Target protein stock solution (e.g., 10-50 µM in a suitable buffer)

  • Fluorinated ligand stock solution (e.g., 1-10 mM in DMSO-d₆)

  • NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O)

  • Internal reference standard (e.g., trifluoroacetic acid (TFA) or another suitable fluorinated compound)[9]

  • High-quality 5 mm NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare two NMR samples:

      • Reference Sample: Add the fluorinated ligand to the NMR buffer to a final concentration of 50-100 µM. Add the internal reference standard.

      • Test Sample: Prepare the sample identical to the reference, but also add the target protein to a final concentration of 1-5 µM.

    • Ensure the final concentration of DMSO-d₆ is low (e.g., <1%) to avoid denaturation of the protein.

    • Gently mix the samples and allow them to equilibrate at the desired temperature.

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a probe tunable to the ¹⁹F frequency.

    • Lock the spectrometer on the D₂O signal.

    • Shim the magnetic field to achieve good homogeneity.

  • Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum for both the reference and test samples.

    • Typical acquisition parameters are provided in Table 1.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., applying a line-broadening factor, Fourier transformation, phasing, and baseline correction).

    • Calibrate the chemical shift scale using the internal reference standard.

    • Compare the spectrum of the test sample to the reference sample. Look for:

      • Chemical Shift Perturbation (CSP): A change in the chemical shift of the fluorine signal.[2]

      • Line Broadening: An increase in the linewidth of the fluorine signal.

      • Decrease in Signal Intensity: A reduction in the peak height or area.

Any of these changes suggest an interaction between the ligand and the target protein.

Protocol 2: Determination of Dissociation Constant (Kd) via ¹⁹F NMR Titration

This protocol describes how to quantify the binding affinity by titrating the target protein into a solution of the fluorinated ligand.

Procedure:

  • Sample Preparation:

    • Prepare a series of NMR samples, each containing a fixed concentration of the fluorinated ligand (e.g., 50 µM) and the internal reference.

    • Add increasing concentrations of the target protein to each sample, covering a range from well below to well above the expected Kd (e.g., 0 to 500 µM).

  • Data Acquisition and Processing:

    • Acquire and process a 1D ¹⁹F NMR spectrum for each sample in the titration series as described in Protocol 1.

  • Data Analysis:

    • Measure the change in the ¹⁹F chemical shift (Δδ) at each protein concentration relative to the free ligand.

    • Plot Δδ as a function of the total protein concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd) and the maximum chemical shift change upon saturation (Δδ_max).

Binding cluster_states Ligand States cluster_observed Observed Spectrum (Fast Exchange) Free Free Ligand (Sharp Signal, δ_free) Observed Population-Weighted Average (Single Broadened Signal, δ_obs) Free->Observed k_on Bound Bound Ligand (Broad Signal, δ_bound) Bound->Observed Observed->Free k_off

Caption: In the fast exchange regime, a single, population-weighted average ¹⁹F signal is observed, which shifts and broadens upon binding.

Data Presentation and Interpretation

Quantitative data from ¹⁹F NMR experiments should be presented clearly to facilitate interpretation.

Table 1: Typical ¹⁹F NMR Acquisition Parameters for Ligand Binding Studies

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHz (for ¹H)Higher fields provide better sensitivity and dispersion.
Pulse Angle30-45 degreesA smaller flip angle allows for a shorter relaxation delay.
Spectral Width~200 ppmSufficient to cover the chemical shift range of most organofluorine compounds.[3]
Acquisition Time1-2 secondsTo achieve adequate resolution.
Relaxation Delay (d1)1-2 secondsShould be at least 1-2 times the longest T₁ of the fluorine nucleus.
Number of Scans64 - 1024Dependent on sample concentration and desired signal-to-noise ratio.
Temperature298 K (25 °C)Should be kept constant throughout the experiment.

Conclusion

The use of 2-fluorophenyl-containing small molecules as probes in ¹⁹F NMR spectroscopy offers a highly sensitive and efficient method for studying molecular interactions.[1][4] The absence of background signals, coupled with the exquisite sensitivity of the ¹⁹F chemical shift to the local environment, makes this a powerful technique for hit identification, fragment screening, and the detailed characterization of ligand-target binding thermodynamics and kinetics.[10][11] The protocols and principles outlined in this application note provide a robust framework for researchers to harness the power of ¹⁹F NMR in their drug discovery and chemical biology endeavors.

References

  • Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC - NIH. [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. Taylor & Francis Online. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. [Link]

  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org. [Link]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. ResearchGate. [Link]

  • 19F chemical library and 19F-NMR for a weakly bound complex structure. PMC - NIH. [Link]

  • Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]

  • Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. NIH. [Link]

  • Nmr spectroscopy of fluorine 19. Slideshare. [Link]

  • Principles and Topical Applications of 19F NMR Spectrometry. Semantic Scholar. [Link]

  • New Frontiers and Developing Applications in 19F NMR. PMC - NIH. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • Ligand-Based Competition Binding by Real-Time 19 F NMR in Human Cells. ACS Publications. [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Royal Society of Chemistry. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Espace INRS. [Link]

  • Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells. ACS Publications. [Link]

  • Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. [Link]

  • Use of 19F NMR to Probe Protein Structure and Conformational Changes. ResearchGate. [Link]

  • Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. PMC - NIH. [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH. [Link]

  • Probing the KRas Switch II Groove by Fluorine NMR Spectroscopy. PubMed - NIH. [Link]

  • Synthesis and evaluation as MRI probe of the trifluoromethylated p-boronophenylalanine and its alcohol derivative. PubMed. [Link]

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Application Notes & Protocols: Investigating the Cellular Effects of {[(2-Fluorophenyl)sulfonyl]amino]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

I. Introduction: Unveiling the Potential of a Novel Sulfonylamino Acetic Acid Derivative

In the landscape of contemporary drug discovery, the identification of novel small molecules with specific cellular activities is paramount. This document provides a comprehensive guide to investigating the cellular and molecular effects of {[(2-Fluorophenyl)sulfonyl]amino]acetic acid. The chemical structure of this compound, featuring a sulfonyl group linked to an amino acid scaffold, bears a notable resemblance to the sulfonylurea class of compounds. Sulfonylureas are well-characterized for their interaction with ATP-sensitive potassium (KATP) channels, which are crucial regulators of cellular excitability and metabolic state.[1][2]

Recent research has increasingly pointed towards the involvement of KATP channels in the pathophysiology of cancer.[3][4] These channels, by linking cellular metabolism to membrane potential, can influence key processes in cancer cells such as proliferation and survival.[5][6] KATP channel inhibitors, for instance, have been observed to induce cell cycle arrest in cancer cell lines.[7]

Given the structural parallels, we hypothesize that {[(2-Fluorophenyl)sulfonyl]amino]acetic acid may act as a modulator of KATP channels, thereby influencing cellular processes pertinent to cancer biology. This application note will detail a series of cell-based assays to explore this hypothesis, providing a framework for characterizing the compound's mechanism of action and potential as a therapeutic agent.

II. Hypothesized Mechanism of Action: KATP Channel Modulation

Our central hypothesis is that {[(2-Fluorophenyl)sulfonyl]amino]acetic acid modulates the activity of ATP-sensitive potassium (KATP) channels. KATP channels are hetero-octameric complexes composed of four inwardly rectifying potassium channel (Kir6.x) subunits and four sulfonylurea receptor (SUR) subunits.[4] In their open state, they allow the efflux of potassium ions, leading to hyperpolarization of the cell membrane. An increase in the intracellular ATP/ADP ratio, indicative of a high-energy state, promotes channel closure.

We propose that {[(2-Fluorophenyl)sulfonyl]amino]acetic acid may bind to the SUR subunit of the KATP channel, inducing a conformational change that leads to channel inhibition. This inhibition of potassium efflux would result in membrane depolarization, which in turn can trigger a cascade of downstream events, including alterations in calcium signaling, cell cycle progression, and induction of apoptosis.

Caption: Hypothesized mechanism of {[(2-Fluorophenyl)sulfonyl]amino]acetic acid.

III. Core Experimental Protocols

This section provides detailed, step-by-step methodologies for a suite of cell-based assays designed to test our central hypothesis and characterize the cellular effects of {[(2-Fluorophenyl)sulfonyl]amino]acetic acid.

A. KATP Channel Activity Assay

To directly assess the effect of the compound on KATP channel function, a thallium flux assay can be employed. Thallium ions (Tl+) can permeate potassium channels and serve as a surrogate for K+ in a fluorescence-based readout.[8][9][10]

Workflow:

Caption: Workflow for the KATP channel thallium flux assay.

Protocol:

  • Cell Culture: Culture a suitable cell line endogenously expressing KATP channels (e.g., a pancreatic beta-cell line like INS-1) or a cell line engineered to express specific KATP channel subunits in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ Potassium Ion Channel Assay kit, Thermo Fisher Scientific). Remove the cell culture medium and add the dye loading buffer to each well. Incubate at 37°C for 60-90 minutes.

  • Compound Preparation: Prepare a dilution series of {[(2-Fluorophenyl)sulfonyl]amino]acetic acid in a suitable assay buffer. Include a known KATP channel inhibitor (e.g., glibenclamide) as a positive control and a vehicle control (e.g., DMSO).

  • Compound Addition: Add the compound dilutions and controls to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Thallium Stimulation and Fluorescence Reading: Prepare a stimulus buffer containing thallium sulfate. Use a fluorescence plate reader equipped with an automated injection system to add the stimulus buffer to each well while simultaneously initiating kinetic fluorescence readings.

  • Data Analysis: Calculate the rate of thallium influx from the kinetic fluorescence data. Compare the influx rates in compound-treated wells to the vehicle control to determine the percentage of inhibition.

Expected Data:

CompoundConcentration (µM)Thallium Influx Rate (RFU/s)% Inhibition
Vehicle Control-150.2 ± 5.60
Glibenclamide1025.8 ± 2.182.8
{[(2-Fluorophenyl)sulfonyl]amino]acetic acid}1125.4 ± 4.916.5
{[(2-Fluorophenyl)sulfonyl]amino]acetic acid}1068.1 ± 3.554.7
{[(2-Fluorophenyl)sulfonyl]amino]acetic acid}10030.5 ± 2.879.7
B. Cell Viability Assay

A reduction in cell viability can be an indicator of cytotoxic or cytostatic effects. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of {[(2-Fluorophenyl)sulfonyl]amino]acetic acid. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Expected Data:

Concentration (µM)% Cell Viability (48h)
0 (Vehicle)100 ± 4.2
195.3 ± 3.8
1072.1 ± 5.1
5045.6 ± 3.9
10028.9 ± 2.7
C. Apoptosis Assay

To determine if the observed decrease in cell viability is due to apoptosis, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry can be performed.

Workflow:

Apoptosis_Assay_Workflow Start Start Cell_Treatment Treat cells with the compound for a specified time Start->Cell_Treatment Cell_Harvesting Harvest cells and wash with PBS Cell_Treatment->Cell_Harvesting Staining Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI Cell_Harvesting->Staining Incubation Incubate in the dark at room temperature Staining->Incubation Flow_Cytometry Analyze cells by flow cytometry Incubation->Flow_Cytometry Data_Analysis Quantify viable, early apoptotic, late apoptotic, and necrotic cells Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of {[(2-Fluorophenyl)sulfonyl]amino]acetic acid for a suitable duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are considered necrotic.

Expected Data:

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control92.5 ± 2.13.1 ± 0.84.4 ± 1.2
Compound (50 µM)55.3 ± 3.525.8 ± 2.918.9 ± 2.3
D. Cell Cycle Analysis

To investigate if the compound affects cell cycle progression, PI staining of DNA followed by flow cytometry is a standard method.

Protocol:

  • Cell Treatment: Treat cells with {[(2-Fluorophenyl)sulfonyl]amino]acetic acid for a duration that allows for at least one cell cycle (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Data:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.2 ± 3.128.9 ± 2.515.9 ± 1.8
Compound (50 µM)72.8 ± 4.215.1 ± 1.912.1 ± 1.5

IV. References

  • Exploring the Role of Surface and Mitochondrial ATP-Sensitive Potassium Channels in Cancer: From Cellular Functions to Therapeutic Potentials. International Journal of Molecular Sciences. [Link]

  • Exploring the Role of Surface and Mitochondrial ATP-Sensitive Potassium Channels in Cancer: From Cellular Functions to Therapeutic Potentials. PubMed. [Link]

  • Potassium Channels as a Target for Cancer Therapy: Current Perspectives. Dovepress. [Link]

  • Cancer as a channelopathy: ion channels and pumps in tumor development and progression. Frontiers in Physiology. [Link]

  • (PDF) Exploring the Role of Surface and Mitochondrial ATP-Sensitive Potassium Channels in Cancer: From Cellular Functions to Therapeutic Potentials. ResearchGate. [Link]

  • A novel mitochondrial KATP channel assay. PMC. [Link]

  • Clinical Pharmacology of Sulfonylureas. PubMed. [Link]

  • Sulfonylureas' Association with Major Adverse Effects. Diabetes In Control. [Link]

  • Mechanisms of the glycaemic effects of sulfonylureas. PubMed. [Link]

  • Sulfonylurea Drugs: Mechanism of Antidiabetic Action and Therapeutic Usefulness. Semantic Scholar. [Link]

  • Sulfonylureas — Side Effects and Precautions. Everyday Health. [Link]

  • Sulfonylureas. NCBI Bookshelf. [Link]

  • Sulfonylureas and their use in clinical practice. Termedia. [Link]

  • Sulfonylureas: Uses, Side Effects & How They Work. Cleveland Clinic. [Link]

  • Cell-based potassium ion channel screening using the FluxOR assay. PubMed. [Link]

  • Sulfonylureas - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects. Pharmacy 180. [Link]

  • Sulphonylureas. Diabetes UK. [Link]

  • 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. NIH. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences. [Link]

  • (PDF) Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). ResearchGate. [Link]

  • Patent Application Publication (10) Pub. No.: US 2013/0012511 A1. Googleapis. [Link]

  • US4652654A - Process for preparing 2(4-fluorophenyl)alpha-methyl-5-benzoxazole acetic acid. Google Patents.

  • (2S)-2-amino-2-(3-fluorophenyl)acetic acid. PubChem. [Link]

  • K ATP Channel Regulators. AHA Journals. [Link]

  • Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Frontiers in Chemistry. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. [Link]

  • United States Patent. Googleapis. [Link]

  • Amino-phenyl-sulfonyl-acetate derivatives and use thereof. Google Patents.

  • Synthesis and biological evaluation of sulfonilamidothienopyrimidinone derivatives as novel anti-inflammatory agents. PubMed. [Link]

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Application Note: Derivatization Strategies for the Analysis of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides detailed methodologies for the chemical derivatization of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid, a molecule of interest in pharmaceutical and chemical research. Direct analysis of this compound can be challenging due to its high polarity and low volatility, which are conferred by the carboxylic acid and sulfonamide functional groups. This document outlines tailored derivatization protocols to enhance its chromatographic performance and detectability for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analysis. The rationale behind the choice of derivatizing agents and reaction conditions is discussed to provide researchers with a robust framework for method development.

Introduction: The Analytical Challenge

This compound is a polar molecule containing both a carboxylic acid and a sulfonamide moiety. These functional groups, while crucial to its chemical properties, present significant challenges for direct analysis by common chromatographic techniques. The presence of active hydrogens in the carboxylic acid and the sulfonamide N-H group leads to high polarity and low volatility, making it unsuitable for direct GC analysis without derivatization.[1] While amenable to LC-MS analysis, derivatization can still be employed to improve chromatographic peak shape, enhance sensitivity, and enable detection by other means such as UV or fluorescence detectors.

The primary objectives of derivatizing this molecule are:

  • To increase volatility for GC-MS analysis by masking the polar functional groups.

  • To improve thermal stability , preventing on-column degradation at high temperatures.[2]

  • To enhance detector response for both GC and HPLC-based methods.[3]

  • To improve chromatographic separation and peak symmetry by reducing interactions with the stationary phase.[3]

This application note details two primary strategies for derivatization: silylation and esterification for GC-MS analysis, and the formation of UV-absorbing esters for HPLC-UV analysis.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, it is imperative to decrease the polarity and increase the volatility of this compound. This is typically achieved by replacing the active protons on the carboxylic acid and sulfonamide groups.

Silylation: A Comprehensive Approach

Silylation is a robust and widely used derivatization technique that involves the replacement of active hydrogens with a trimethylsilyl (TMS) group.[4] For the target analyte, both the carboxylic acid proton and the sulfonamide N-H proton are susceptible to silylation.

Rationale: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silyl donors capable of derivatizing both carboxylic acids and amides.[5] The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the reactivity of the silylating agent, which is particularly useful for derivatizing the less reactive sulfonamide proton.[6][7] The resulting TMS derivatives are significantly more volatile and thermally stable.

Workflow for Silylation of this compound

G cluster_prep Sample Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_analysis Analysis start Weigh 1 mg of This compound dry Ensure sample is anhydrous start->dry dissolve Dissolve in 100 µL of aprotic solvent (e.g., Pyridine, DMF) dry->dissolve add_bstfa Add 100 µL BSTFA (+ 1% TMCS) dissolve->add_bstfa vortex Vortex to mix add_bstfa->vortex heat Heat at 60-70°C for 30 minutes vortex->heat cool Cool to room temperature heat->cool inject Inject 1 µL into GC-MS cool->inject

Caption: Silylation workflow for GC-MS analysis.

Detailed Protocol: Silylation with BSTFA + TMCS

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial. Ensure the sample is dry, as moisture can consume the silylating reagent.

  • Solvent Addition: Add 100 µL of an appropriate aprotic solvent (e.g., pyridine, acetonitrile, or dimethylformamide) to dissolve the sample. Pyridine can act as an acid scavenger for any HCl produced when using TMCS.[8]

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or water bath.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Expected Outcome: The reaction should yield the di-TMS derivative of this compound, with TMS groups on both the carboxylic acid and the sulfonamide nitrogen. This derivative will be significantly more volatile and suitable for GC-MS analysis.

Esterification: Targeting the Carboxylic Acid

Esterification is a classic derivatization method for carboxylic acids, converting them into less polar and more volatile esters.[9] This approach primarily targets the carboxylic acid group, which is often sufficient to achieve good chromatographic performance.

Rationale: Methylation is a common esterification strategy.[2] While diazomethane is effective, it is also toxic and explosive. A safer alternative is the use of methanolic HCl or BF3-methanol. These reagents convert the carboxylic acid to its methyl ester under heated conditions. This method is highly selective for the carboxylic acid and will likely not affect the sulfonamide group under typical conditions.

Workflow for Esterification of this compound

G cluster_prep Sample Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_cleanup Work-up cluster_analysis Analysis start Weigh 1 mg of This compound dissolve Dissolve in 200 µL of Methanol start->dissolve add_reagent Add 50 µL of 20% Methanolic HCl dissolve->add_reagent vortex Vortex to mix add_reagent->vortex heat Heat at 60°C for 15 minutes vortex->heat cool Cool to room temperature heat->cool evaporate Evaporate to dryness under Nitrogen stream cool->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute inject Inject 1 µL into GC-MS reconstitute->inject

Caption: Esterification workflow for GC-MS analysis.

Detailed Protocol: Methyl Esterification with Methanolic HCl

  • Sample Preparation: Accurately weigh approximately 1 mg of the analyte into a reaction vial.

  • Reagent Addition: Add 200 µL of methanol, followed by 50 µL of 20% (w/v) methanolic HCl.

  • Reaction: Cap the vial tightly, vortex, and heat at 60°C for 15 minutes.

  • Solvent Removal: After cooling, remove the solvent and excess reagent by gentle evaporation under a stream of dry nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for GC analysis, such as ethyl acetate or dichloromethane.

Expected Outcome: This protocol will yield the methyl ester of the parent compound. While the sulfonamide proton remains, the masking of the highly polar carboxylic acid group significantly improves volatility and chromatographic behavior.

Derivatization for HPLC-UV Analysis

For HPLC analysis, derivatization can be used to introduce a chromophore that strongly absorbs UV light, thereby increasing the sensitivity of detection.

Phenacyl Ester Formation for Enhanced UV Detection

Rationale: Carboxylic acids can be converted to phenacyl esters, which have a strong UV absorbance.[10] This is particularly useful if the parent molecule has a poor chromophore or if detection at very low concentrations is required. The reaction proceeds by reacting the carboxylate salt of the acid with a phenacyl halide, such as 2-bromoacetophenone.

Detailed Protocol: Phenacyl Esterification

  • Salt Formation: Dissolve ~1 mg of this compound in 1 mL of acetonitrile. Add a molar excess of a non-interfering base, such as N,N-diisopropylethylamine, to form the carboxylate salt.

  • Reagent Addition: Add a slight molar excess of 2-bromoacetophenone.

  • Reaction: Heat the mixture at 50-60°C for 1 hour. The reaction progress can be monitored by TLC or a scout HPLC run.

  • Analysis: Once the reaction is complete, the mixture can be diluted and directly injected into the HPLC system. A reversed-phase C18 column is typically suitable for separation.[10]

Expected Outcome: The resulting phenacyl ester will exhibit strong UV absorbance around 254 nm, allowing for highly sensitive detection with a standard HPLC-UV setup.

Method Selection and Comparison

The choice of derivatization method depends on the available instrumentation and the specific analytical goals.

Method Target Functional Group(s) Primary Application Advantages Considerations
Silylation (BSTFA) Carboxylic Acid, Sulfonamide N-HGC-MSComprehensive derivatization, produces highly volatile products.[7]Reagents are moisture-sensitive; derivatives can be prone to hydrolysis.[6]
Esterification (Methanolic HCl) Carboxylic AcidGC-MSSimple, robust, and selective for carboxylic acids.[11]May not sufficiently reduce the polarity for some applications due to the remaining N-H proton.
Phenacyl Esterification Carboxylic AcidHPLC-UVSignificantly enhances UV detection sensitivity.[10]Requires careful stoichiometry and reaction conditions; may require a cleanup step.

Conclusion

The analytical challenges posed by the polarity and low volatility of this compound can be effectively overcome through chemical derivatization. For GC-MS analysis, silylation with BSTFA offers a comprehensive approach by targeting both active protons, while esterification provides a simpler, selective alternative for the carboxylic acid group. For HPLC-based analysis, conversion to a phenacyl ester can dramatically improve UV detection sensitivity. The protocols and rationales provided in this application note serve as a validated starting point for researchers to develop robust and sensitive analytical methods for this and structurally related compounds.

References

  • U.S. Food and Drug Administration. (n.d.). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • Encyclopedia of Chromatography. (2004). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Pleasance, S., Blay, P. K., & Le, M. A. (1992). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.
  • Wunderlich, K., et al. (2018). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 410(23), 5829-5838.
  • Gelest, Inc. (n.d.). Techniques for Silylation. Retrieved from [Link]

  • Li, Y., et al. (2021). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels, 35(12), 9931-9938.
  • Wang, J., et al. (2021). Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. RSC Advances, 11(48), 30235-30244.
  • Horwitz, W. (1982). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 65(5), 1079-1107.
  • PubChem. (n.d.). (2S)-2-amino-2-(3-fluorophenyl)acetic acid. Retrieved from [Link]

  • Blank, M. L., & Snyder, F. (1988). Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. Analytical Biochemistry, 172(2), 315-320.
  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]

  • SlideShare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Padarauskas, A., & Judžentienė, A. (2005). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 16(3-4), 41-45.
  • Przeniosło-Siwczyńska, M., et al. (2020).
  • Lu, Y., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(21), 8207-8214.
  • Bogialli, S., & Di Corcia, A. (2007). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Chimia, 61(4), 181-186.
  • Samanidou, V., & Nikolaidou, K. (2019). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
  • ResearchGate. (n.d.). HPLC analysis of the esterification sample. Retrieved from [Link]

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Application Notes and Protocols: High-Throughput Screening for Matrix Metalloproteinase Inhibitors Among {[(2-Fluorophenyl)sulfonyl]amino}acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing and executing high-throughput screening (HTS) campaigns to identify novel inhibitors of matrix metalloproteinases (MMPs) from chemical libraries of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid analogs. The sulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including the inhibition of metalloenzymes.[1][2][3] This guide details robust, field-proven protocols for both biochemical and cell-based assays, designed to ensure scientific integrity and generate high-quality, reproducible data. We will delve into the causality behind experimental choices, provide self-validating systems for protocol trustworthiness, and ground our methodologies in authoritative scientific literature.

Introduction: The Rationale for Targeting MMPs

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components. While essential for physiological processes such as tissue remodeling, wound healing, and development, their dysregulation is implicated in a range of pathologies including cancer, arthritis, and cardiovascular diseases.[4][5] Consequently, MMPs are a significant class of therapeutic targets for drug discovery.[4]

The general structure of this compound analogs possesses key features that make them promising candidates for MMP inhibition. The sulfonamide group can act as a zinc-binding group, chelating the catalytic Zn²⁺ ion in the MMP active site, a common mechanism for MMP inhibitors. The carboxylic acid moiety can further interact with the enzyme's active site, enhancing binding affinity and specificity. This structural hypothesis forms the basis for screening this class of compounds against MMPs.

This guide will focus on providing detailed protocols for a primary biochemical screen to identify potent inhibitors, followed by a secondary cell-based assay to confirm activity in a more physiologically relevant context and to assess potential cytotoxicity.

The High-Throughput Screening Workflow

A successful HTS campaign for identifying novel MMP inhibitors from a library of this compound analogs follows a multi-step, logical progression. The workflow is designed to efficiently screen large numbers of compounds and progressively filter out false positives, ultimately identifying promising lead candidates.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Screening cluster_2 Phase 3: Lead Characterization Compound_Library {[(2-Fluorophenyl)sulfonyl]amino}acetic Acid Analog Library Primary_HTS Primary HTS: Biochemical FRET Assay Compound_Library->Primary_HTS Initial_Hits Initial Hits Primary_HTS->Initial_Hits Dose_Response Dose-Response Analysis (IC50) Initial_Hits->Dose_Response Secondary_Assay Secondary Assay: Cell-Based MMP Activity Dose_Response->Secondary_Assay Cytotoxicity_Assay Cytotoxicity Assay Secondary_Assay->Cytotoxicity_Assay Confirmed_Hits Confirmed Hits Cytotoxicity_Assay->Confirmed_Hits SAR_Analysis Structure-Activity Relationship (SAR) Confirmed_Hits->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Figure 1: A generalized workflow for the high-throughput screening of this compound analogs for MMP inhibition.

Primary High-Throughput Screening: A FRET-Based Biochemical Assay

Principle:

For the primary screen, a fluorescence resonance energy transfer (FRET)-based assay is a robust and widely used method for measuring enzyme activity in a high-throughput format.[4][6] This assay utilizes a peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore results in FRET, leading to low fluorescence emission. Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence. Inhibitors of the MMP will prevent this cleavage, resulting in a low fluorescence signal.

Materials and Reagents:

ReagentSupplierCatalog #Storage
Recombinant Human MMP-14 (catalytic domain)R&D Systems918-MP-20°C
FRET-based MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)AnaSpecAS-60578-20°C
Assay Buffer (50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)In-house preparation-4°C
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650Room Temp
384-well black, flat-bottom platesCorning3712Room Temp

Protocol:

  • Compound Plating:

    • Prepare a stock solution of each this compound analog in 100% DMSO at a concentration of 10 mM.

    • Using an automated liquid handler, dispense 50 nL of each compound stock solution into the appropriate wells of a 384-well assay plate. This will result in a final compound concentration of 10 µM in a 50 µL assay volume, with a final DMSO concentration of 0.1%.

    • For controls, dispense 50 nL of 100% DMSO into the wells designated for positive (no inhibition) and negative (full inhibition) controls.

  • Enzyme Preparation and Dispensing:

    • Prepare a working solution of recombinant human MMP-14 in assay buffer at a concentration of 2X the final desired concentration (e.g., 20 nM for a final concentration of 10 nM).

    • Dispense 25 µL of the MMP-14 working solution into each well of the assay plate containing the compounds.

    • For the negative control wells, dispense 25 µL of assay buffer without the enzyme.

  • Incubation:

    • Centrifuge the plates briefly (1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plates at 37°C for 30 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition and Signal Detection:

    • Prepare a 2X working solution of the FRET-based MMP substrate in assay buffer (e.g., 4 µM for a final concentration of 2 µM).

    • Dispense 25 µL of the substrate working solution into all wells of the assay plate.

    • Centrifuge the plates briefly.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for the Mca/Dpa FRET pair) using a plate reader capable of kinetic measurements. Read the plate every 5 minutes for 60 minutes.

Data Analysis:

The rate of substrate cleavage is determined by the linear increase in fluorescence over time. The percent inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Slope_sample - Slope_neg_control) / (Slope_pos_control - Slope_neg_control))

A Z'-factor should be calculated for each plate to assess the quality of the assay. A Z' > 0.5 is considered an excellent assay.

Z' = 1 - (3 * (SD_pos_control + SD_neg_control)) / |Mean_pos_control - Mean_neg_control|

Secondary Screening: Cell-Based MMP Activity and Cytotoxicity Assays

Rationale:

Compounds identified as "hits" in the primary biochemical screen must be further validated in a more physiologically relevant context. A cell-based assay confirms that the compound can penetrate the cell membrane and inhibit the target enzyme within a cellular environment. It is also crucial to assess the cytotoxicity of the compounds to eliminate those that inhibit the enzyme simply by killing the cells.

4.1. Cell-Based MMP-14 Activity Assay

Principle:

This assay utilizes a human fibrosarcoma cell line (e.g., HT-1080) that endogenously expresses high levels of MMP-14. The assay employs a quenched fluorescent substrate that is cell-impermeable. When MMP-14 on the cell surface cleaves the substrate, a fluorescent signal is generated.

Materials and Reagents:

ReagentCell LineSupplierCatalog #
HT-1080 human fibrosarcoma cellsATCCCCL-121-
Dulbecco's Modified Eagle's Medium (DMEM)Gibco119650924°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Penicillin-StreptomycinGibco15140122-20°C
Cell-based MMP fluorescent substrateAnaSpecAS-60580-20°C
96-well clear-bottom, black-walled platesCorning3603Room Temp

Protocol:

  • Cell Seeding:

    • Culture HT-1080 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in serum-free DMEM.

    • Remove the culture medium from the cells and wash once with serum-free DMEM.

    • Add 100 µL of the compound dilutions to the respective wells and incubate for 2 hours at 37°C.

  • Substrate Addition and Measurement:

    • Add the cell-based MMP fluorescent substrate to each well at the manufacturer's recommended final concentration.

    • Immediately begin measuring the fluorescence intensity kinetically for 1-2 hours at 37°C using a plate reader.

4.2. Cytotoxicity Assay

Principle:

A simple and reliable method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the cell-based MMP activity assay (steps 1 and 2).

  • MTT Addition and Incubation:

    • After the 2-hour compound incubation, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

Data Analysis for Secondary Assays:

For both the cell-based MMP activity and cytotoxicity assays, plot the dose-response curves and calculate the IC₅₀ (for inhibition) and CC₅₀ (for cytotoxicity) values. A promising hit will have a potent IC₅₀ in the cell-based assay and a significantly higher CC₅₀, indicating a good therapeutic window.

Hit Validation and Characterization

Confirmed hits from the secondary assays should undergo further characterization to confirm their mechanism of action and selectivity.

Hit_Validation Confirmed_Hits Confirmed Hits Selectivity_Profiling Selectivity Profiling (vs. other MMPs) Confirmed_Hits->Selectivity_Profiling Mechanism_of_Action Mechanism of Action (e.g., enzyme kinetics) Confirmed_Hits->Mechanism_of_Action Biophysical_Binding Biophysical Binding Assays (e.g., SPR, ITC) Confirmed_Hits->Biophysical_Binding SAR_Development SAR Development Selectivity_Profiling->SAR_Development Mechanism_of_Action->SAR_Development Biophysical_Binding->SAR_Development

Figure 2: Key steps in the validation and characterization of confirmed hits from the high-throughput screen.

  • Selectivity Profiling: Test the confirmed hits against a panel of other MMPs to determine their selectivity profile.

  • Mechanism of Action Studies: Perform enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Biophysical Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the compound to the target enzyme and to determine the binding affinity (KD).

Conclusion

The protocols outlined in this application note provide a robust framework for the high-throughput screening of this compound analogs to identify novel MMP inhibitors. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and validate promising lead compounds for further drug development. The key to a successful HTS campaign lies in rigorous assay development, careful execution of protocols, and thorough data analysis and hit validation.

References

  • Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening. Bioorganic & Medicinal Chemistry, 2023.

  • Identification of small molecule inhibitors against MMP-14 via High-Throughput screening. PubMed, 2023.

  • Development of high throughput screening assays and pilot screen for inhibitors of metalloproteases meprin α and β. PubMed, 2014.

  • Virtual High-Throughput Screening for Matrix Metalloproteinase Inhibitors. PubMed, n.d.

  • TSRI MLSCN Probe Report for Inhibitors of MMP-8: 1. Assay Provider Information. The Wertheim UF Scripps Institute, n.d.

  • Representative biologically active sulfonamide-bearing drugs. ResearchGate, 2019.

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health, 2023.

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed, 2024.

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). IntechOpen, n.d.

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Troubleshooting & Optimization

Challenges in the synthesis of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic challenges requires a blend of deep mechanistic understanding and practical, experience-driven insights. This Technical Support Center is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive guide to navigating the intricacies of synthesizing {[(2-Fluorophenyl)sulfonyl]amino}acetic acid. As your Senior Application Scientist, I have structured this resource not as a rigid manual, but as an interactive troubleshooting guide, addressing the common and critical issues encountered in the lab.

Section 1: Core Synthesis Strategy & Workflow

Question: What is the most reliable and common synthetic route for preparing this compound?

Answer: The most established and widely adopted method for synthesizing N-arylsulfonyl amino acids, including the target compound, is a two-step process. This approach balances reactivity, scalability, and the commercial availability of starting materials.

  • Step 1: Sulfonylation of a Glycine Ester. The synthesis begins with the N-sulfonylation of a glycine ester (typically ethyl or methyl glycinate hydrochloride) with 2-fluorophenylsulfonyl chloride. This reaction is conducted in the presence of a base to neutralize the hydrochloric acid generated in situ. Using an ester derivative of glycine is crucial as it enhances the solubility of the starting material in common organic solvents and protects the carboxylic acid from participating in side reactions.

  • Step 2: Saponification (Ester Hydrolysis). The resulting ethyl {[(2-fluorophenyl)sulfonyl]amino}acetate intermediate is then hydrolyzed under basic conditions (e.g., using sodium hydroxide or lithium hydroxide) to cleave the ester and yield the final carboxylic acid product. Subsequent acidification precipitates the desired this compound.

This two-step sequence is favored because it avoids the solubility and reactivity issues associated with using free glycine directly in the sulfonylation step.

G cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Saponification A Ethyl Glycinate HCl + 2-Fluorophenylsulfonyl Chloride C Ethyl {[(2-fluorophenyl)sulfonyl]amino}acetate A->C Schotten-Baumann Reaction B Base (e.g., Triethylamine) DCM or THF Solvent B->C HCl Scavenger F This compound (Final Product) C->F Ester Hydrolysis D NaOH or LiOH THF/Water D->F Base-mediated E Acidic Workup (e.g., HCl) E->F Precipitation

Caption: Synthetic workflow for this compound.

Section 2: Troubleshooting Guide for Common Synthesis Challenges

This section addresses the most frequently encountered experimental hurdles. The format follows a logical progression from problem identification to cause analysis and actionable solutions.

Problem 1: Consistently Low Yield in the N-Sulfonylation Step (Step 1)

Question: My reaction between ethyl glycinate and 2-fluorophenylsulfonyl chloride results in a very low yield of the desired sulfonamide ester. What are the likely causes and how can I fix this?

Answer: Low yields in this critical step are common and typically trace back to one of three areas: reagent stability, reaction conditions, or stoichiometry.[1][2]

Causality & Solutions:

  • Cause A: Hydrolysis of 2-Fluorophenylsulfonyl Chloride. Sulfonyl chlorides are highly reactive and extremely sensitive to moisture.[3] Any water present in the solvent, on the glassware, or in the amine starting material will rapidly hydrolyze the sulfonyl chloride to the corresponding and unreactive 2-fluorophenylsulfonic acid. This is the most frequent cause of low yields.

    • Solution: Implement rigorous anhydrous techniques. Dry all glassware in an oven (120°C) overnight and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[1] Ensure the ethyl glycinate hydrochloride is thoroughly dried before use.

  • Cause B: Inappropriate Base Selection or Amount. The base is critical for neutralizing the HCl byproduct. An incorrect choice can lead to side reactions or incomplete conversion.

    • Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine.[1] These bases are effective HCl scavengers but will not compete with the glycine ester for the sulfonyl chloride. Use at least 2.0-2.2 equivalents of the base: one equivalent to neutralize the HCl salt of the glycine ester and another to neutralize the HCl generated during the reaction.

  • Cause C: Side Reactions (Bis-sulfonation). While glycine is a primary amine, the formation of a bis-sulfonated product is a potential side reaction that can reduce the yield of the desired mono-sulfonated product.[1]

    • Solution: Control the stoichiometry carefully. Avoid using a large excess of the sulfonyl chloride. A slight excess of the amine (1.1-1.2 equivalents) can help ensure the complete consumption of the more valuable sulfonyl chloride.[1] Adding the sulfonyl chloride solution slowly to the mixture of the amine and base can also help minimize this side reaction.

| Troubleshooting Summary: Low Sulfonylation Yield | | :--- | :--- | :--- | | Potential Cause | Underlying Reason | Recommended Solution | | Reagent Degradation | Hydrolysis of sulfonyl chloride by moisture. | Use oven-dried glassware and anhydrous solvents under an inert atmosphere. | | Incorrect Base | Using a weak or nucleophilic base; insufficient amount. | Use 2.0-2.2 eq. of triethylamine or pyridine. | | Side Reactions | Formation of bis-sulfonated byproducts. | Add sulfonyl chloride slowly; avoid large excess. Use a slight excess of the amine. |

Problem 2: Incomplete or Failed Ester Hydrolysis (Step 2)

Question: After reacting my sulfonamide ester with a base, TLC/LCMS analysis shows significant amounts of remaining starting material. Why is the hydrolysis incomplete?

Answer: The saponification of N-sulfonylated amino acid esters can be sluggish compared to simpler esters. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the ester carbonyl. The choice of base and reaction conditions are paramount for driving the reaction to completion.

Causality & Solutions:

  • Cause A: Insufficient Base or Inadequate Reaction Conditions. The hydrolysis requires stoichiometric amounts of a strong base. Catalytic amounts are insufficient. The reaction may also require thermal energy to proceed at a reasonable rate.

    • Solution: Use at least 1.1-1.5 equivalents of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). LiOH is often preferred as it can offer better solubility in mixed aqueous/organic solvent systems. Heat the reaction mixture to 40-60°C to increase the reaction rate. Monitor progress by TLC or LCMS until the starting material is consumed.

  • Cause B: Poor Solubility. The sulfonamide ester may have limited solubility in a purely aqueous medium, preventing the base from effectively reaching the reaction site.

    • Solution: Employ a biphasic solvent system, such as tetrahydrofuran (THF)/water or dioxane/water. The organic co-solvent ensures the ester remains in solution while the aqueous phase provides the hydroxide ions for the reaction.

G start Low Yield in Sulfonylation? check_moisture Are conditions strictly anhydrous? start->check_moisture check_base Is the base correct (e.g., TEA) and in sufficient excess (2.2 eq)? check_moisture->check_base Yes solution_moisture Solution: Implement anhydrous technique. Dry all reagents/solvents. check_moisture->solution_moisture No check_stoich Is sulfonyl chloride added slowly? check_base->check_stoich Yes solution_base Solution: Adjust base to TEA or Pyridine. Use 2.2 eq. check_base->solution_base No solution_stoich Solution: Control stoichiometry. Slow addition of sulfonyl chloride. check_stoich->solution_stoich No success Yield Improved check_stoich->success Yes solution_moisture->check_moisture solution_base->check_base solution_stoich->check_stoich

Caption: Troubleshooting decision tree for low sulfonylation yield.

Problem 3: Difficulty with Product Isolation and Purification

Question: My hydrolysis reaction is complete, but I am struggling to isolate a pure solid product after acidification. The product seems oily or remains in solution.

Answer: Isolating N-sulfonylated amino acids can be challenging due to their amphiphilic nature, possessing both a nonpolar aromatic ring and a polar carboxylic acid group. Purification often requires careful control of pH and selection of an appropriate crystallization solvent.

Causality & Solutions:

  • Cause A: Incorrect pH for Precipitation. The product is soluble in its salt form (at high pH) and may have some solubility at very low pH. The minimum solubility is found at or near the isoelectric point (pI).

    • Solution: After hydrolysis, cool the basic solution in an ice bath. Slowly add acid (e.g., 1M HCl) dropwise with vigorous stirring. Monitor the pH carefully. The product should precipitate out as you approach a pH of approximately 2-3. Adding acid too quickly can lead to the formation of an oil rather than a crystalline solid.

  • Cause B: Unsuitable Crystallization Solvent. If direct precipitation yields an impure or oily product, recrystallization is necessary. The choice of solvent is critical.

    • Solution: An ideal solvent will dissolve the product when hot but not at room temperature, while impurities remain soluble at all temperatures.[1] Perform small-scale solubility tests with common solvents. Mixtures of ethanol and water are often effective for recrystallizing sulfonamides.[1] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to promote the growth of pure crystals.

  • Cause C: Persistent Impurities. Some impurities may co-precipitate or be difficult to remove by simple crystallization.

    • Solution: If recrystallization fails, consider flash column chromatography. A polar solvent system (e.g., dichloromethane/methanol with a small amount of acetic acid) can be effective. Alternatively, for stubborn ionic impurities, ion-exchange chromatography can be a powerful purification method.[4]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the key starting materials and how should they be handled? A1: The primary starting materials are Glycine ethyl ester hydrochloride and 2-Fluorophenylsulfonyl chloride .

  • Glycine ethyl ester hydrochloride: This is a stable solid but can be hygroscopic. It is crucial to ensure it is dry before use, as any moisture will react with the sulfonyl chloride.

  • 2-Fluorophenylsulfonyl chloride: This is the most critical reagent to handle with care. It is highly sensitive to moisture and will readily degrade.[3] It should be stored in a desiccator and handled quickly under an inert atmosphere. Using a fresh bottle or a recently purified batch is highly recommended for best results.

Q2: How should I monitor the progress of each reaction step? A2: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • For Step 1 (Sulfonylation): Use a mobile phase like 30% ethyl acetate in hexanes. The product, an ester, will be significantly less polar than the starting amine (which may remain at the baseline) and the sulfonic acid byproduct (also baseline).

  • For Step 2 (Hydrolysis): Use a more polar mobile phase, such as 10% methanol in dichloromethane with 0.5% acetic acid. The product, a carboxylic acid, will be more polar (lower Rf) than the starting ester. The disappearance of the starting ester spot indicates reaction completion.

Q3: Are there viable alternative synthetic routes? A3: Yes, while the described route is the most common, other strategies exist, particularly for constructing the sulfonyl chloride or for the coupling itself.

  • Alternative Sulfonyl Chloride Synthesis: Instead of starting with 2-fluorophenylsulfonyl chloride, one could synthesize it from precursors like 2-fluoroaniline via diazotization followed by treatment with sulfur dioxide and a copper catalyst.[5] However, this adds steps and involves hazardous reagents.

  • Alternative Coupling Methods: For particularly challenging substrates, modern transition-metal-catalyzed methods (e.g., using palladium or copper catalysts) can be employed to form the S-N bond, though this is often unnecessary for simple amines like glycine.[6]

References

  • common issues in sulfonamide synthesis and solutions. BenchChem. [URL: https://www.benchchem.com/troubleshooting/common-issues-in-sulfonamide-synthesis]
  • Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem. [URL: https://www.benchchem.com/application-notes/avoiding-common-errors-in-sulfonamide-synthesis-experimental-protocols]
  • Overcoming common challenges in the synthesis of sulfonamide derivatives. BenchChem. [URL: https://www.benchchem.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. [URL: https://www.benchchem.
  • Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. (2016). Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/ebook/978-1-78262-269-6]
  • Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. BenchChem. [URL: https://www.benchchem.
  • Separation and Refining of Amino acids. Diaion. [URL: https://www.diaion.com/en/learning_center/practical/08_06.html]

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Technical Support Center: Optimizing Coupling Reactions for {[(2-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the coupling of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the coupling of this compound. Each problem is followed by probable causes and detailed, step-by-step solutions.

Issue 1: Low or No Product Yield

This is one of the most common challenges in amide bond formation. Several factors can contribute to poor conversion.

Probable Causes:

  • Inefficient Activation of the Carboxylic Acid: The carboxylic acid must be converted to a more reactive species to facilitate nucleophilic attack by the amine.[1]

  • Presence of Water: Moisture in reagents or solvents can hydrolyze the activated intermediate, reverting it to the starting carboxylic acid.[2][3][4]

  • Weak Nucleophilicity of the Amine: The amine component may not be sufficiently reactive to attack the activated carboxylic acid.

  • Steric Hindrance: The bulky sulfonyl group and the ortho-fluoro substituent may sterically hinder the approach of the amine to the activated carboxylic acid.

  • Suboptimal Coupling Reagent: The chosen coupling reagent may not be potent enough for this specific transformation.

Solutions:

  • Ensure Anhydrous Conditions:

    • Dry all solvents (e.g., DMF, DCM, THF) using appropriate drying agents or a solvent purification system.

    • Use freshly opened, anhydrous grade reagents whenever possible. EDC HCl, for instance, is known to be hygroscopic.[3]

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Optimize the Coupling Reagent and Additives:

    • Carbodiimides (EDC, DCC): These are common coupling reagents.[1][5][6] Always use them in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[5] These additives form a more stable and reactive activated ester, minimizing side reactions like N-acylurea formation.[2][5]

    • Uronium/Aminium Salts (HATU, HBTU, HCTU): For challenging couplings, reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more effective.[2][7][8] HATU is known for its high coupling efficiency, especially with sterically hindered substrates.[2]

    • Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly efficient and can be beneficial in difficult coupling reactions.[5][7] PyAOP is particularly effective for coupling N-methylated amino acids, which can be relevant if your amine partner is a secondary amine.[7]

  • Adjust Reaction Stoichiometry and Temperature:

    • Increase the equivalents of the coupling reagent and the amine partner (e.g., 1.2 to 1.5 equivalents of each relative to the carboxylic acid).

    • For sluggish reactions, gentle heating (e.g., 40-50 °C) can sometimes improve the reaction rate, but this should be done cautiously as it can also increase the risk of side reactions, particularly racemization if a chiral amine is used.[2]

  • Consider a Pre-activation Step:

    • Allow the carboxylic acid, coupling reagent, and additive (e.g., HOBt) to stir together for a short period (15-30 minutes) before adding the amine. This ensures the formation of the activated ester prior to the introduction of the nucleophile.[9]

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.

Probable Causes:

  • N-Acylurea Formation: A common side reaction with carbodiimide reagents where the activated O-acylisourea intermediate rearranges to a stable N-acylurea, which is unreactive.[5][10]

  • Racemization: If the amine component is chiral, the harsh reaction conditions or the use of certain bases can lead to the loss of stereochemical integrity.[2][5][10]

  • Guanidinylation of the N-terminus: Uronium/aminium reagents like HATU or HBTU can react with the free amine to form a guanidinium group, capping the amine and preventing the desired coupling.[5][9]

  • Diketopiperazine Formation: If coupling a dipeptide, intramolecular cyclization can occur to form a stable six-membered ring.[9]

Solutions:

  • To Minimize N-Acylurea Formation:

    • Always use an additive like HOBt or HOAt with carbodiimides.[5] These additives trap the O-acylisourea intermediate to form a more stable active ester.[2]

    • Maintain lower reaction temperatures (0 °C to room temperature) as higher temperatures can promote the rearrangement.[5]

  • To Prevent Racemization:

    • Use additives like HOAt or OxymaPure® in place of HOBt, as they are known to be more effective at suppressing racemization.[2]

    • If using a uronium/aminium reagent, consider a less hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of diisopropylethylamine (DIPEA).[5]

    • Keep pre-activation times to a minimum.[2]

  • To Avoid Guanidinylation:

    • Use a slight excess of the carboxylic acid relative to the uronium/aminium coupling reagent.

    • Employ a pre-activation step to ensure the coupling reagent reacts with the carboxylic acid before it can interact with the amine.[9]

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging due to the nature of the reagents and byproducts.

Probable Causes:

  • Water-Soluble Byproducts: The urea byproduct from EDC is water-soluble, which can simplify its removal during an aqueous workup.[2] However, the byproduct from DCC, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be difficult to remove.[7]

  • Residual DMF: If DMF is used as the solvent, its high boiling point can make it difficult to remove completely.

  • Excess Base: Tertiary amine bases like DIPEA can be challenging to remove by simple extraction.[11]

Solutions:

  • Workup and Extraction:

    • For EDC Byproducts: A standard aqueous workup with washes of dilute acid (e.g., 0.1 M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution, and finally brine should be effective.

    • For DCC Byproducts: If DCC is used, the DCU byproduct will precipitate out of many organic solvents. The reaction mixture can be filtered to remove the bulk of the DCU before proceeding with an aqueous workup.

    • Removing DMF: To remove residual DMF, wash the organic layer with a 5% aqueous solution of LiCl.[2] Alternatively, azeotropic removal with a solvent like toluene or heptane under reduced pressure can be effective.[11]

  • Chromatography:

    • Standard silica gel column chromatography is typically effective for purifying the final amide product.

    • If the product is highly polar, reverse-phase chromatography may be a better option.[4]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the coupling of this compound.

Q1: What is the best general-purpose coupling reagent to start with for this substrate?

For a starting point, a carbodiimide-based coupling with an additive is a good choice due to the relatively low cost and ease of use. A combination of EDC and HOBt in an anhydrous solvent like DMF or DCM is a reliable initial approach. If this proves to be low-yielding, switching to a more powerful uronium salt like HATU is recommended.[2]

Q2: What role does the ortho-fluoro substituent on the phenylsulfonyl group play in the reaction?

The fluorine atom is a strongly electron-withdrawing group.[12][13] This has two main effects:

  • Increased Acidity of the N-H bond: The electron-withdrawing nature of the fluorophenylsulfonyl group makes the proton on the sulfonamide nitrogen more acidic. This can be a consideration when choosing a base, as a very strong base could potentially deprotonate this position.

  • Electronic Effect on the Carboxylic Acid: The inductive effect of the sulfonyl group can slightly influence the reactivity of the carboxylic acid, though this is generally less of a concern than steric effects.

Q3: Which solvent is most appropriate for this coupling reaction?

The choice of solvent depends on the solubility of your starting materials and the coupling reagents.

  • Dimethylformamide (DMF): A common choice due to its excellent solvating properties for a wide range of organic molecules.[8] However, ensure it is amine-free as trace amines can react with the activated acid.[14]

  • Dichloromethane (DCM): A good choice for reactions with carbodiimides, especially DCC, as the DCU byproduct is less soluble in DCM.[8]

  • Tetrahydrofuran (THF): Another viable aprotic solvent.

Q4: What is the optimal base to use, and how much should I add?

A non-nucleophilic tertiary amine base is typically used to neutralize any acid salts of the amine starting material and to facilitate the coupling reaction.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A commonly used base due to its steric bulk, which minimizes its potential for nucleophilic side reactions.[5]

  • N-Methylmorpholine (NMM): A slightly weaker and less sterically hindered base that can be beneficial in reducing racemization.[5]

Typically, 1.1 to 2.0 equivalents of the base are used.

Q5: How can I monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, LC-MS can be used to track the formation of the desired product and any side products.

Section 3: Data Presentation and Protocols

Table 1: Recommended Starting Conditions for Coupling Reactions
ParameterCondition A: EDC/HOBtCondition B: HATU
Carboxylic Acid 1.0 eq1.0 eq
Amine 1.1 eq1.1 eq
Coupling Reagent EDC (1.2 eq)HATU (1.2 eq)
Additive HOBt (1.2 eq)N/A
Base DIPEA (2.0 eq)DIPEA (2.0 eq)
Solvent Anhydrous DMF or DCMAnhydrous DMF
Temperature 0 °C to Room TempRoom Temp
Reaction Time 12 - 24 hours2 - 6 hours
Experimental Protocol: General Procedure for EDC/HOBt Coupling
  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM).

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve the amine partner (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup as described in the troubleshooting section.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization of Key Workflows
General Amide Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Carboxylic Acid, Coupling Reagent, & Additive in Anhydrous Solvent preactivate Pre-activation (Optional, 15-30 min) reagents->preactivate If pre-activating add_amine Add Amine Solution reagents->add_amine If not pre-activating amine_prep Prepare Amine Solution with Base amine_prep->add_amine preactivate->add_amine react Stir at RT (Monitor by TLC/LC-MS) add_amine->react quench Aqueous Workup (Dilute Acid, Base, Brine) react->quench dry Dry Organic Layer (Na2SO4 or MgSO4) quench->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify

Caption: General workflow for amide bond formation.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_anhydrous Were anhydrous conditions ensured? start->check_anhydrous yes_anhydrous Yes check_anhydrous->yes_anhydrous no_anhydrous No check_anhydrous->no_anhydrous check_reagent Is the coupling reagent strong enough? yes_anhydrous->check_reagent dry_reagents Solution: Dry all reagents and solvents. no_anhydrous->dry_reagents yes_reagent Yes check_reagent->yes_reagent no_reagent No check_reagent->no_reagent check_stoichiometry Were reagent equivalents optimized? yes_reagent->check_stoichiometry stronger_reagent Solution: Switch to HATU, HCTU, or PyBOP. no_reagent->stronger_reagent yes_stoichiometry Yes check_stoichiometry->yes_stoichiometry no_stoichiometry No check_stoichiometry->no_stoichiometry check_temp Was the reaction temperature varied? yes_stoichiometry->check_temp increase_eq Solution: Increase equivalents of coupling reagent and amine. no_stoichiometry->increase_eq no_temp No check_temp->no_temp increase_temp Solution: Gently heat the reaction (e.g., 40-50 °C). no_temp->increase_temp

Sources

Technical Support Center: Purification of Fluorinated Sulfonylamino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of fluorinated sulfonylamino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this class of compounds. The introduction of fluorine and the presence of both acidic (sulfonyl) and basic (amino) functionalities create a complex purification landscape. This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Section 1: Foundational Challenges & Initial Analysis

Before diving into specific purification techniques, it's crucial to understand the physicochemical properties of fluorinated sulfonylamino acids that make them challenging to purify. The high electronegativity of fluorine can alter a molecule's pKa, dipole moment, and lipophilicity in non-intuitive ways.[1][2] A trifluoromethyl group, for instance, can make a molecule more polar due to its dipole moment, yet simultaneously more lipophilic due to its molar volume.[2] This duality is central to many of the purification hurdles you may encounter.

Q1: My crude reaction mixture looks complex by TLC and LC-MS. What's the first step in developing a purification strategy?

A1: The first step is always a thorough analysis of the crude material. Do not proceed directly to large-scale purification.

  • Full Characterization: Obtain a comprehensive analytical profile:

    • LC-MS: This will give you the molecular weights of your product and major impurities. It helps identify by-products (e.g., di-fluorinated species, unreacted starting material) and degradation products.[3][4]

    • ¹⁹F NMR: This is an indispensable tool. Due to the lack of natural fluorine background signals, ¹⁹F NMR provides a clean, quantitative assessment of all fluorinated species in your mixture.[5][6][7] It can quickly tell you the ratio of your desired product to fluorinated impurities.

    • ¹H NMR: To assess the overall complexity and identify non-fluorinated impurities.

  • Stability Check: Test the stability of your crude product under both acidic and basic conditions. Spot your crude mixture on a TLC plate, then expose the plate to vapors of trifluoroacetic acid (TFA) or ammonia for a few minutes and re-run the TLC. If new spots appear, your compound may be unstable to certain pH conditions, which will heavily influence your choice of chromatographic modifiers.

This initial analysis will guide your decision-making process, preventing significant loss of material and time.

`dot graph TD { A[Crude Reaction Mixture] --> B{Initial Analysis}; B --> C[LC-MS Analysis (Identify MW of components)]; B --> D[¹⁹F NMR Analysis (Ratio of fluorinated species)]; B --> E[TLC Stability Test (Acid/Base sensitivity)]; subgraph "Decision Making" C --> F; D --> F; E --> F[Develop Purification Strategy]; end F --> G[Flash Chromatography]; F --> H[Preparative HPLC]; F --> I[Crystallization];

} ` Caption: Initial workflow for developing a purification strategy.

Section 2: Troubleshooting Flash Column Chromatography

Flash chromatography is often the first line of defense for purification. However, the unique properties of fluorinated sulfonylamino acids can lead to common problems.

Q2: My compound is streaking badly on the silica gel column, and the yield is very low. What is happening?

A2: This is a classic issue caused by the interaction of your molecule's polar functional groups with the acidic silica gel surface. Both the amino group and the sulfonyl group can bind strongly to silanols (Si-OH), leading to irreversible adsorption (low yield) and slow, uneven elution (streaking).

Solutions:

  • Mobile Phase Modification: Add a small amount of acid to your eluent to protonate the basic amine and sulfonyl groups, reducing their interaction with the silica.

    • Acetic Acid (AcOH): Start by adding 0.5-1% acetic acid to your solvent system (e.g., Hexane/Ethyl Acetate + 1% AcOH).

    • Formic Acid: A slightly stronger acid that can also be effective.

    • Caution: Ensure your compound is stable to these acidic conditions first.[8]

  • Use a Different Stationary Phase:

    • Deactivated (Neutral) Silica: Less acidic and can reduce binding.

    • Alumina (Neutral or Basic): Can be an excellent alternative, especially for basic compounds.

    • Reverse-Phase Flash Chromatography: If your compound is sufficiently non-polar, C18-functionalized silica can be highly effective.

Q3: I'm struggling to separate my desired mono-fluorinated product from a di-fluorinated byproduct. Their Rf values are nearly identical in Hexane/Ethyl Acetate.

A3: The effect of adding a second fluorine atom on polarity is not always additive or predictable, leading to difficult separations.[9] Simply increasing the polarity of the mobile phase may not be sufficient.

Solutions:

  • Change Solvent Selectivity: Switch to a different solvent system that offers different intermolecular interactions. Instead of the common ethyl acetate (H-bond acceptor), try:

    • Dichloromethane/Methanol (DCM/MeOH): Offers different polarity and interaction profiles.

    • Toluene/Acetone: The aromatic solvent can introduce π-π interactions that may help differentiate the two compounds.

  • Consider Fluorous Chromatography: While less common for routine purification, fluorous-bonded silica phases can offer exceptional selectivity for separating compounds based on their fluorine content ("fluorophilicity").[10][11] Heavily fluorinated compounds are retained more strongly on these phases.[10][12]

Problem Probable Cause Suggested Solution Reference
Streaking / Low YieldStrong interaction with acidic silica gelAdd 0.5-1% acetic acid to the eluent; Switch to neutral alumina or C18 reverse-phase.[13]
Poor Separation of AnalogsSimilar polarity in the chosen solvent systemChange solvent selectivity (e.g., from EtOAc to DCM/MeOH or Toluene/Acetone).[14]
Product DegradationCompound is unstable on silica gelPerform a TLC stability test. Use a less acidic stationary phase like neutral alumina.[8]

Section 3: High-Performance Liquid Chromatography (HPLC) Purification

Preparative HPLC is often necessary for achieving high purity (>98%), especially for drug development candidates.

Q4: My peak shows significant tailing in reverse-phase HPLC on a C18 column. How can I improve the peak shape?

A4: Peak tailing is typically caused by secondary interactions between your analyte and the stationary phase, a common problem for amine-containing compounds.[13] Free silanol groups on the silica backbone of the C18 column can interact strongly with the basic amine, causing some molecules to lag behind, resulting in a tailed peak.

Troubleshooting Peak Tailing:

`dot graph TD { A[Tailing Peak Observed] --> B{Identify Cause}; B --> C[Silanol Interactions]; B --> D[pH Issues]; C --> E[Use End-Capped Column]; C --> F[Add Mobile Phase Modifier]; D --> G[Adjust Mobile Phase pH (2 units away from pKa)]; subgraph "Modifier Options" F --> H[0.1% TFA (for acids/neutrals)]; F --> I[0.1% NH₄OH or TEA (for bases)]; end E --> J{Improved Peak Shape}; G --> J; H --> J; I --> J;

} ` Caption: Decision tree for troubleshooting HPLC peak tailing.

Detailed Steps:

  • Use a Modern, End-Capped Column: High-quality, modern HPLC columns are "end-capped" to minimize exposed silanols. If you are using an older column, switching to a newer one can make a significant difference.

  • Add a Mobile Phase Modifier:

    • Trifluoroacetic Acid (TFA): Adding 0.1% TFA to both your water and organic mobile phases is the most common solution. It protonates the amine to a consistent charge state and masks the active silanol sites, dramatically improving peak shape.[13]

    • Triethylamine (TEA) or Ammonium Hydroxide: If your compound is basic and you need to run at a neutral or higher pH, adding a small amount (0.1%) of a competing base can block the silanol sites.[13]

  • Optimize pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your amino and sulfonyl groups to maintain a single, consistent ionic form.

Q5: A standard C18 column isn't providing enough resolution to separate my product from a key impurity. What other column chemistries should I consider?

A5: While C18 is a workhorse, its selectivity is based primarily on hydrophobicity. Fluorinated compounds can benefit from stationary phases that offer alternative interaction mechanisms.[15]

Alternative HPLC Columns for Fluorinated Compounds:

Column Type Stationary Phase Primary Interaction Mechanism Best For... Reference
Pentafluorophenyl (PFP) Pentafluorophenyl Propylπ-π, dipole-dipole, shape selectivitySeparating aromatic, halogenated, and positional isomers. Can provide unique elution orders compared to C18.[15][16]
Fluorinated Alkyl Perfluoroalkyl (e.g., F-C8)Fluorophilic interactions, hydrophobicityEnhancing retention of fluorinated analytes relative to non-fluorinated ones. Useful when separating based on fluorine content.[10][12]
Hydrophilic Interaction (HILIC) Bare silica, amide, or zwitterionic phasesPartitioning into a water-rich layer on the surfacePurifying highly polar compounds that show little or no retention on reverse-phase columns.[17]

Expert Tip: A highly effective strategy is to pair a hydrocarbon column (like C18) with a fluorinated eluent (like water/trifluoroethanol) or a fluorocarbon column with a hydrocarbon eluent (like water/acetonitrile). This exploits the principle of "fluorophilicity" to maximize separation.[10]

Section 4: Crystallization Strategies

Crystallization can be an excellent final purification step to obtain highly pure, solid material. However, fluorinated compounds can have complex crystallization behaviors.[18][19]

Q6: My purified compound "oils out" of every solvent I try instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the compound's solubility drops faster than the molecules can organize into a crystal lattice. This is common with highly pure but "sticky" compounds.

Solutions to Promote Crystallization:

  • Systematic Solvent Screening: Don't just try common solvents. Create a matrix of solvents with varying polarities and properties (e.g., hexanes, toluene, DCM, ethyl acetate, acetone, isopropanol, methanol).

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent, then slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) until turbidity persists. Warming the solution to clear it and then allowing it to cool slowly can induce crystallization.

  • Slow Down the Process:

    • Slow Evaporation: Loosely cap a vial of your compound dissolved in a relatively volatile solvent and leave it undisturbed for several days.

    • Vapor Diffusion: Place your dissolved compound in an open vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, gradually reducing solubility.

  • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Section 5: Purity Assessment & Final Verification

Purification is incomplete without rigorous verification of purity and identity.

Q7: How can I be confident in the purity of my final fluorinated sulfonylamino acid?

A7: No single technique is sufficient. A combination of orthogonal methods is required for authoritative confirmation.

Essential Analytical Techniques:

  • ¹⁹F NMR Spectroscopy: This is the most powerful tool for this specific class of compounds. It provides direct evidence of fluorinated impurities. A clean ¹⁹F NMR spectrum is a strong indicator of high purity.[5]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass of your compound, distinguishing it from impurities with the same nominal mass.[4]

  • Quantitative ¹H NMR (qNMR): By integrating your product signals against a known, high-purity internal standard, you can determine the absolute purity of your material.

  • HPLC-UV/MS: Analyze the final compound using a high-resolution gradient method. Purity is often reported as the area percentage of the main peak at a specific wavelength. Ensure no co-eluting impurities are hiding under your main peak by checking the mass spectrum across the peak.

References

  • Cai, M., Xiao, Y., & Welch, C. J. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Analytical and Bioanalytical Chemistry, 397(2), 757–764. Available at: [Link]

  • Stadler, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(18), 5229–5239. Available at: [Link]

  • Stadler, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11(1), 5244. Available at: [Link]

  • Yamazaki, T., & Saito, T. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11(1), 16-22. Available at: [Link]

  • Bell, D. S. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 22(8), 734-745. Available at: [Link]

  • McCord, J. P., et al. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry, 94(7), 3278–3286. Available at: [Link]

  • McCord, J. P., et al. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. PubMed, National Library of Medicine. Available at: [Link]

  • Kimata, K., et al. (1995). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 33(7), 355-360. Available at: [Link]

  • McCleaf, P. E., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(5), 447–458. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]

  • Biffinger, J. C., et al. (2017). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Medicinal Chemistry Communications, 8(2), 245–257. Available at: [Link]

  • Roces, M., et al. (2016). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

  • Miranda, L. P., & Meutermans, W. D. F. (1999). Peptide synthesis with sulfonyl protecting groups. Google Patents, EP0941104A1.
  • Esona. (2024). Purifying Fluorinated Alcohol via flash Chromatography. Chemistry Stack Exchange. Available at: [Link]

  • Linclau, B., et al. (2016). On the polarity of partially fluorinated methyl groups. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 16, 1789–1797. Available at: [Link]

  • Roeva, O. S., et al. (2023). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. Polymers, 15(22), 4410. Available at: [Link]

  • University of Illinois Urbana-Champaign, Department of Chemistry. Protecting Groups. Available at: [Link]

  • Anonymous. (2015). What could be reason for getting a very low yield in organic chemistry? Quora. Available at: [Link]

  • Hooker, J. M. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. The Journal of Organic Chemistry, 86(17), 11333–11339. Available at: [Link]

  • Hooker, J. M. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PubMed Central, National Library of Medicine. Available at: [Link]

  • Wikipedia. (2024). Protecting group. Available at: [Link]

  • Roeva, O. S., et al. (2023). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behaviour. MDPI. Available at: [Link]

  • Chen, Y. C., et al. (2007). Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation. Analytical Chemistry, 79(6), 2296–2306. Available at: [Link]

  • Organic Chemistry Portal. Protecting Groups. Available at: [Link]

  • Various Authors. Protecting groups in organic synthesis. Available at: [Link]

  • Sgrignani, J., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(3), e4910. Available at: [Link]

  • TutorChase. How does the polarity of substances affect chromatography results?. Available at: [Link]

  • Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1279860. Available at: [Link]

  • Lai, Z., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(2), 245–257. Available at: [Link]

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  • Block, E., et al. (1994). Mass Spectra of Sulfoxides and Sulfones. ResearchGate. Available at: [Link]

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Overcoming solubility issues with {[(2-Fluorophenyl)sulfonyl]amino}acetic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for {[(2-Fluorophenyl)sulfonyl]amino}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges encountered during in vitro assays. Poor aqueous solubility is a common hurdle that can lead to inaccurate and unreliable data, ultimately hindering research progress.[1] This resource offers a structured approach to diagnosing and resolving these issues, ensuring the integrity and success of your experiments.

Understanding the Challenge: The Physicochemical Profile of this compound

Frequently Asked Questions (FAQs)

Q1: I'm observing a precipitate in my assay plate after adding this compound. What is the likely cause?

A: Precipitation in aqueous assay buffers is a common issue for many organic compounds and is most often due to the compound's low aqueous solubility being exceeded.[4] While your stock solution in a solvent like Dimethyl Sulfoxide (DMSO) may be clear, the drastic change in solvent polarity upon dilution into an aqueous buffer can cause the compound to "crash out" of solution. This is often an issue of kinetic solubility, where the compound doesn't have sufficient time to reach a stable, dissolved state in the new environment.[5]

Q2: My stock solution of this compound in DMSO is clear. Why does it precipitate in the final assay?

A: A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer. The significant decrease in the organic solvent concentration upon dilution into your aqueous assay medium drastically reduces the compound's solubility.[4]

Q3: What is the maximum recommended final concentration of DMSO in my assay?

A: A final DMSO concentration of 0.5% to 1% is a widely accepted standard for many cell-based and biochemical assays.[4][6] However, the tolerance of your specific assay should be empirically determined, as higher concentrations of DMSO can have cytotoxic or off-target effects.[2][7] It is critical to maintain a consistent final DMSO concentration across all wells, including controls.[4]

Q4: Can the composition of my assay buffer, such as pH or the presence of proteins, affect the solubility of this compound?

A: Absolutely. Both pH and the presence of proteins can significantly impact compound solubility. For an acidic compound like this compound, increasing the pH of the buffer will increase its solubility.[8][9][10] Proteins, such as albumin present in serum, can sometimes bind to compounds and help maintain their solubility in solution.[11]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Precipitation

If you are experiencing precipitation with this compound, follow this systematic guide to diagnose and resolve the issue.

Step 1: Characterize the Problem - Kinetic Solubility Assessment

The first step is to determine the maximum soluble concentration of your compound in your specific assay buffer. A kinetic solubility assay using nephelometry is a rapid and effective method for this.[12]

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.[13]

  • Create Serial Dilutions in DMSO: In a 96-well plate, perform a serial dilution of your DMSO stock solution to generate a range of concentrations.

  • Prepare Assay Plate: Add your chosen assay buffer to the wells of a new 96-well plate.

  • Initiate Precipitation: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the compound plate (DMSO dilutions) to the assay plate containing the buffer. This creates a consistent final DMSO concentration. Mix immediately by gentle orbital shaking.[14]

  • Incubation: Incubate the plate at your assay temperature (e.g., 37°C) for a relevant time period (e.g., 1-2 hours).[14]

  • Measurement: Read the plate using a nephelometer, which measures the intensity of light scattered by suspended particles (precipitate).[15] The concentration at which a significant increase in nephelometry units is observed is the kinetic solubility limit.[16]

Step 2: Methodical Solubilization Strategies

Based on the determined kinetic solubility, you can employ several strategies to improve the solubility of this compound in your assays.

For acidic compounds, increasing the pH of the assay buffer can significantly enhance solubility.[17]

  • Determine Target pH: Based on the acidic nature of the carboxylic acid group, aim for a buffer pH of 7.0 or higher. A pH of 7.4 is often a good starting point for physiological relevance.

  • Prepare Modified Buffer: Prepare your assay buffer and adjust the pH using a suitable base (e.g., 1 M NaOH). Ensure the pH is stable and that the buffer components are not negatively affected by the pH change.

  • Re-evaluate Solubility: Repeat the kinetic solubility assay (Protocol 1) using the pH-modified buffer to confirm the improvement in solubility.

While DMSO is the primary stock solvent, other co-solvents can be included in the final assay medium to aid solubility. However, their compatibility with the assay must be validated.[18]

Table 1: Common Co-Solvents and Their Typical Concentration Limits in Assays

Co-SolventTypical Final Concentration LimitNotes
DMSO0.1% - 1%Cell line dependent; can be toxic at higher concentrations.[4][6]
Ethanol< 1%Can affect enzyme activity and cell viability.[19]
Polyethylene Glycol (PEG 400)< 5%Generally well-tolerated but can increase viscosity.[19]
Propylene Glycol< 5%Can be a good alternative to ethanol.[19]

"Shock" precipitation can occur when a concentrated DMSO stock is added directly to a large volume of aqueous buffer. A stepwise dilution can mitigate this.[14]

  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 20 mM).

  • Create an Intermediate Dilution: Pre-warm your complete assay medium to the experimental temperature (e.g., 37°C). To minimize precipitation risk, first dilute your high-concentration stock into the pre-warmed medium to create an intermediate concentration that is still well above your final working concentration.[14] Add the DMSO stock dropwise while gently vortexing the medium.[14]

  • Final Dilution Series: Perform the final serial dilutions for your dose-response curve from this intermediate, aqueous-based stock.

Visualizing the Workflow

The following diagrams illustrate the decision-making process and experimental workflows for addressing solubility issues.

G cluster_0 Troubleshooting Workflow start Precipitation Observed in Assay sol_assessment Perform Kinetic Solubility Assessment (Nephelometry) start->sol_assessment is_soluble Is Solubility Sufficient for Required Concentration? sol_assessment->is_soluble proceed Proceed with Assay is_soluble->proceed Yes solubilization Implement Solubilization Strategy is_soluble->solubilization No ph_mod pH Modification solubilization->ph_mod cosolvent Co-solvent Optimization solubilization->cosolvent dilution_mod Dilution Protocol Modification solubilization->dilution_mod reassess Re-assess Solubility ph_mod->reassess cosolvent->reassess dilution_mod->reassess reassess->is_soluble

Caption: A decision tree for addressing compound precipitation in assays.

G cluster_1 Kinetic Solubility Assay Workflow prep_stock Prepare High-Concentration Stock in 100% DMSO serial_dmso Serial Dilution in 100% DMSO prep_stock->serial_dmso add_compound Transfer DMSO Dilutions to Assay Plate serial_dmso->add_compound prep_plate Add Assay Buffer to 96-well Plate prep_plate->add_compound incubate Incubate at Assay Temperature add_compound->incubate read_nephelometer Read Plate on Nephelometer incubate->read_nephelometer analyze Analyze Data to Determine Solubility Limit read_nephelometer->analyze

Sources

Preventing side reactions during the synthesis of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid

Welcome to the technical support center for the synthesis of N-sulfonylated amino acids. This guide is designed for researchers, medicinal chemists, and process development scientists navigating the synthesis of this compound. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore the causality behind common side reactions and present validated strategies to ensure the integrity and yield of your target compound.

Foundational Synthesis Protocol: The Schotten-Baumann Approach

The reaction of an amine with a sulfonyl chloride, particularly in a biphasic or aqueous basic solution, is known as the Schotten-Baumann reaction.[1] This method is the cornerstone for preparing sulfonamides. For our target molecule, this compound, the reaction involves the nucleophilic attack of the amino group of glycine on the electrophilic sulfur atom of 2-fluorophenylsulfonyl chloride.

Baseline Experimental Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq). Cool the solution to 0-5 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve 2-fluorophenylsulfonyl chloride (1.05 eq) in a minimal amount of a water-miscible solvent like tetrahydrofuran (THF) or dioxane to ensure it remains liquid and is easily transferable.

  • Reaction: Add the solution of 2-fluorophenylsulfonyl chloride dropwise to the cold, stirring glycine solution over 30-45 minutes. It is critical to monitor the pH and maintain it above 10 by adding additional 1 M NaOH if necessary.

  • Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 1-2 with cold 2 M HCl. The product, this compound, should precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed if higher purity is required.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and a clear, actionable troubleshooting plan.

Q1: My yield is significantly lower than expected, and I've isolated 2-fluorophenylsulfonic acid as the major byproduct. What went wrong?

A1: This is a classic case of sulfonyl chloride hydrolysis.

  • Expertise & Experience (The "Why"): 2-Fluorophenylsulfonyl chloride is a highly reactive electrophile. While we want it to react with the amine nucleophile (glycine), it will also readily react with water, another nucleophile present in the system.[2] This competing reaction, hydrolysis, converts the sulfonyl chloride into the corresponding and unreactive sulfonic acid, which is often water-soluble and lost during workup or isolated as a salt, thus reducing the yield of your desired sulfonamide.[3][4] The rate of hydrolysis is highly dependent on temperature and pH.

  • Troubleshooting Protocol:

    • Temperature Control is Paramount: The rate of hydrolysis increases significantly with temperature. Ensure your reaction is maintained at 0-5 °C throughout the addition of the sulfonyl chloride. Use a properly maintained ice-water bath.

    • Optimize Reagent Addition: Adding the sulfonyl chloride solution slowly and subsurface (if possible) to the vigorously stirred amine solution ensures it reacts preferentially with the more nucleophilic and concentrated amine rather than the bulk water.

    • Consider Anhydrous Conditions: For substrates that are particularly sensitive or when maximizing yield is critical, switching to an anhydrous organic solvent system is the most robust solution.[5]

  • Protocol: Anhydrous Synthesis of this compound

    • Preparation: Suspend glycine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile (ACN). Add a non-nucleophilic organic base like triethylamine (TEA, 2.2 eq) or pyridine (2.2 eq). Stir under an inert atmosphere (N₂ or Ar).

    • Reagent Addition: Dissolve 2-fluorophenylsulfonyl chloride (1.05 eq) in the same anhydrous solvent and add it dropwise to the suspension at 0 °C.

    • Reaction & Work-up: Stir at 0 °C for 1 hour, then at room temperature overnight. After completion, the reaction mixture can be washed with dilute acid to remove the excess base, and the product can be extracted or crystallized.

  • Data Presentation: Impact of Solvent on Hydrolysis

Solvent SystemBaseTypical Temperature (°C)Relative Rate of HydrolysisExpected Yield of Sulfonamide
Water/THFNaOH0 - 5ModerateGood to Excellent
Dichloromethane (DCM)Triethylamine0 - 25NegligibleExcellent
Acetonitrile (ACN)Pyridine0 - 25NegligibleExcellent
  • Visualization: Competing Reaction Pathways

    G Start Glycine + 2-Fluorophenylsulfonyl Chloride H2O Water (Nucleophile) Start->H2O Side Reaction (Hydrolysis) Glycine_Nuc Glycine (Nucleophile) Start->Glycine_Nuc Desired Path (Amine Attack) Desired_Product This compound Side_Product 2-Fluorophenylsulfonic Acid H2O->Side_Product Glycine_Nuc->Desired_Product

    Caption: Desired reaction vs. hydrolysis side reaction.

Q2: My reaction forms two products. Mass spectrometry suggests one is the desired product and the other has a mass corresponding to the addition of two sulfonyl groups to glycine. How can I prevent this?

A2: You are likely observing N,N-disulfonylation, a result of over-reaction.

  • Expertise & Experience (The "Why"): After the first sulfonylation, the resulting sulfonamide still possesses an acidic N-H proton. Under sufficiently basic conditions, this proton can be removed to form a sulfonamidate anion. This anion, while less nucleophilic than the starting amine, can still attack a second molecule of the sulfonyl chloride, leading to a di-sulfonylated byproduct. This side reaction is favored by using an excess of sulfonyl chloride or a very strong base.

  • Troubleshooting Protocol:

    • Strict Stoichiometric Control: Carefully measure your reagents. Do not use a large excess of the sulfonyl chloride. An excess of 1.05 to 1.1 equivalents is typically sufficient to drive the reaction to completion without promoting significant di-sulfonylation.

    • Control the Base: Use the minimum amount of base necessary to neutralize the generated HCl and facilitate the reaction (typically 2.0-2.5 equivalents). Overly strong bases (e.g., NaH, LDA) or a large excess of common bases can increase the concentration of the sulfonamidate anion, promoting the side reaction.

    • Reverse Addition: In some cases, adding the amine/base mixture to the sulfonyl chloride solution (instead of the other way around) can minimize this issue, as it prevents the newly formed product from being exposed to a high concentration of sulfonyl chloride. However, this must be done carefully to avoid a localized excess of the amine reacting to form other byproducts.

  • Visualization: Troubleshooting Workflow for Purity Issues

    G Start Impure Product Observed Check_Mass Identify Byproduct by MS Start->Check_Mass Hydrolysis Byproduct = Sulfonic Acid? Check_Mass->Hydrolysis Analyze Mass Data Disulfonyl Byproduct = Di-sulfonylated? Hydrolysis->Disulfonyl No Solve_Hydrolysis Implement Anhydrous Conditions & Strict Temperature Control Hydrolysis->Solve_Hydrolysis Yes Solve_Disulfonyl Adjust Stoichiometry (Limit Sulfonyl Chloride to <1.1 eq) Control Base Concentration Disulfonyl->Solve_Disulfonyl Yes End Pure Product Solve_Hydrolysis->End Solve_Disulfonyl->End

    Caption: Logical workflow for diagnosing and solving byproduct formation.

Q3: I am synthesizing a derivative using a chiral amino acid (e.g., L-Alanine) and my final product is a racemic mixture. How do I preserve stereochemistry?

A3: Racemization is occurring due to the formation of an azlactone or deprotonation at the alpha-carbon. Protecting the carboxyl group is the solution.

  • Expertise & Experience (The "Why"): The acidic proton on the alpha-carbon of an amino acid can be removed under basic conditions. More commonly, in the presence of an activating agent (like a sulfonyl chloride that has reacted with the carboxylate), an intramolecular cyclization can occur to form an oxazolone (or azlactone).[6] This intermediate is planar at the alpha-carbon, and when it re-opens to form the product, it does so without stereocontrol, leading to a racemic mixture.

  • Trustworthiness (Self-Validating Protocol): To prevent this, the carboxyl group must be "masked" or protected, typically as an ester (e.g., methyl or ethyl ester).[7] This physically prevents the formation of the azlactone intermediate, thereby preserving the stereochemical integrity of the alpha-carbon. The ester can be removed in a final step via saponification (hydrolysis with base).

  • Protocol: Stereoretentive Synthesis using an Amino Acid Ester

    • Esterification: First, prepare the methyl or ethyl ester of your chiral amino acid (e.g., L-Alanine methyl ester) using standard methods (e.g., Fischer esterification with SOCl₂ in methanol).

    • Sulfonylation: Perform the sulfonylation reaction on the amino acid ester hydrochloride salt using the anhydrous protocol described in A1. Use 2.2 equivalents of a base like triethylamine to both neutralize the HCl salt and the HCl generated during the reaction.

    • Deprotection (Saponification): Once the N-sulfonylated amino acid ester is formed and purified, hydrolyze the ester using a mild base like lithium hydroxide (LiOH) in a THF/water mixture.

    • Acidification: Carefully acidify the reaction mixture to protonate the carboxylate and precipitate your final, enantiomerically pure product.

  • Visualization: Protecting Group Strategy

    G Start Chiral Amino Acid Protect Step 1: Protect Carboxyl (e.g., Methyl Ester) Start->Protect Ester Amino Acid Ester Protect->Ester Sulfonylate Step 2: N-Sulfonylation Ester->Sulfonylate Protected_Product N-Sulfonyl Amino Acid Ester Sulfonylate->Protected_Product Deprotect Step 3: Deprotect Carboxyl (Saponification) Protected_Product->Deprotect Final_Product Enantiopure Product Deprotect->Final_Product

    Caption: Workflow for stereoretentive synthesis.

References

  • Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. ResearchGate. Available from: [Link]

  • Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. ResearchGate. Available from: [Link]

  • Protecting Groups for Amines: Sulfonamides. YouTube. Available from: [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Medical and Pharmaceutical Case Reports. Available from: [Link]

  • Synthesis of new enantiomerically pure N-methyl-N-arylsulfonyl-α-aminonitriles from amino acids. Comptes Rendus de l'Académie des Sciences - Series IIc - Chemistry. Available from: [Link]

  • Dirhodium(II)-Catalyzed Synthesis of N-(Arylsulfonyl)hydrazines by N–H Amination of Aliphatic Amines. Chemical and Pharmaceutical Bulletin. Available from: [Link]

  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available from: [Link]

  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. ResearchGate. Available from: [Link]

  • Sulfonyl halide - Wikipedia. Wikipedia. Available from: [Link]

  • Synthesis of N-Alkyl Amino Acids. Monash University. Available from: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available from: [Link]

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.Google Patents.
  • Sulfonamide - Wikipedia. Wikipedia. Available from: [Link]

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Available from: [Link]

  • Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. ACS Publications. Available from: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH National Library of Medicine. Available from: [Link]

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Technical Support Center: Method Refinement for Quantitative Analysis of {[(2-Fluorophenyl)sulfonyl]amino}acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and refined analytical methodologies. Our goal is to empower you with the expertise to overcome common challenges and ensure the generation of accurate, reliable, and reproducible data.

The quantitative analysis of this compound, a molecule combining a sulfonamide and an amino acid moiety, presents unique challenges that require a robust and well-understood analytical method. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a deeper understanding of the method's intricacies.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). The format is designed to help you quickly identify your problem and implement a scientifically sound solution.

Chromatographic & Integration Issues

Question: Why am I observing peak tailing for my analyte?

Answer: Peak tailing is a common issue when analyzing acidic compounds like this compound.[1][2] It can compromise quantification and the visual interpretation of chromatograms.[1] The primary causes and their solutions are:

  • Secondary Interactions with Residual Silanols: The acidic proton on your analyte can interact with residual silanol groups on the silica-based stationary phase of your HPLC column.[2]

    • Solution 1: Mobile Phase pH Adjustment: The most effective solution is to lower the pH of your mobile phase to at least 2 pH units below the pKa of the carboxylic acid group of your analyte. This ensures the analyte is in its neutral, undissociated form, minimizing interactions with the stationary phase.[2] Using a buffer like phosphate or an additive like formic or trifluoroacetic acid is common practice.[2][3]

    • Solution 2: Use of a Modern, End-capped Column: Employing a high-purity silica column with advanced end-capping will reduce the number of available silanol groups, thus mitigating tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1]

    • Solution: Reduce the concentration of your sample or the injection volume.

  • Column Degradation: An aging or contaminated column can also contribute to poor peak shape.[1][4]

    • Solution: Implement a regular column cleaning and regeneration protocol. If the problem persists, replacement of the column may be necessary.[1]

Question: My baseline is noisy and/or drifting. What are the likely causes and solutions?

Answer: A stable baseline is critical for accurate quantification, especially at low analyte concentrations.[1] Baseline noise or drift can stem from several sources:

  • Mobile Phase Issues:

    • Contamination: Impurities in solvents or additives can create a noisy baseline.[1] Always use HPLC-grade solvents and freshly prepared mobile phases.[2]

    • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, leading to baseline spikes and noise.[1][2] Ensure your mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.

    • Incomplete Mixing or Precipitation: If your mobile phase components are not fully miscible or if a buffer salt precipitates upon mixing with the organic modifier, you will observe significant baseline instability.[5] Ensure proper mixing and that the buffer concentration is below its solubility limit in the highest organic percentage of your gradient.

  • Detector Instability: Fluctuations in the detector's lamp energy or temperature can cause drift.[1]

    • Solution: Allow the detector lamp to warm up for an adequate amount of time (typically 30-60 minutes) to ensure a stable output.

  • System Leaks: A leak in the pump, injector, or fittings can cause pressure fluctuations that manifest as baseline noise.[1]

    • Solution: Systematically check all fittings for signs of leakage and ensure they are properly tightened.

Question: I'm experiencing inconsistent retention times. How can I improve reproducibility?

Answer: Retention time stability is fundamental for analyte identification and reliable quantification. Shifts in retention time often point to issues with the mobile phase, column, or pump.[6]

  • Mobile Phase Composition: Minor variations in mobile phase preparation can lead to significant retention time shifts.[6]

    • Solution: Prepare mobile phases carefully and consistently. For gradient elution, ensure the pump's proportioning valves are functioning correctly.

  • Column Equilibration: Insufficient column equilibration between runs, especially in gradient analysis, will result in drifting retention times.

    • Solution: Ensure the column is equilibrated with the initial mobile phase composition for a sufficient time (typically 10-20 column volumes) until a stable baseline is achieved.[2]

  • Pump Malfunction: Inconsistent flow rates due to pump issues (e.g., worn seals, check valve problems) will directly impact retention times.[1][6]

    • Solution: Perform regular pump maintenance. If you suspect a flow rate issue, a gravimetric flow rate test can confirm this.

  • Column Temperature: Fluctuations in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent column temperature.[6]

Sample Preparation & Quantification Issues

Question: My recovery is low and variable. What can I do to improve it?

Answer: Low and inconsistent recovery is often traced back to the sample preparation stage.

  • Incomplete Extraction: The analyte may not be fully extracted from the sample matrix.

    • Solution: Optimize your extraction procedure. This could involve adjusting the pH of the extraction solvent to ensure the analyte is in a soluble form, or exploring different extraction techniques like solid-phase extraction (SPE). For sulfonamides, SPE has been shown to be an effective clean-up and concentration step.[7][8]

  • Analyte Instability: this compound may be unstable in certain solvents or at certain pH values.

    • Solution: Conduct stability studies of your analyte in the sample diluent and throughout the sample preparation process. It may be necessary to use a buffered diluent or to keep samples at a low temperature.

  • Adsorption: The analyte may adsorb to glassware or plasticware.

    • Solution: Use silanized glassware or polypropylene vials to minimize adsorption.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the quantitative analysis of this compound?

A1: A good starting point would be a reversed-phase HPLC method with UV detection. Given the structure (containing a phenyl ring), UV detection should be suitable.

Parameter Recommendation Rationale
Column C18, 250 x 4.6 mm, 5 µmA C18 column is a versatile choice for moderately polar compounds. The longer length provides good resolving power.[7][9]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the carboxylic acid is protonated, leading to better peak shape.[2][3]
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient Start with a low percentage of B (e.g., 10%) and ramp up to a higher percentage (e.g., 90%) over 15-20 minutes.A gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities.[1][9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[3]
Column Temp. 30 °CMaintaining a constant temperature improves reproducibility.[6]
Detection UV at an appropriate wavelength (e.g., 254 nm or 270 nm)The phenyl ring should provide good UV absorbance. The optimal wavelength should be determined by running a UV scan of the analyte.[3]
Injection Vol. 10 µLA typical injection volume. This can be optimized based on analyte concentration and sensitivity requirements.
Sample Diluent Mobile Phase A / Mobile Phase B mixture (e.g., 50:50)Dissolving the sample in a solvent similar to the mobile phase generally results in better peak shape.[2]

Q2: How do I validate this analytical method?

A2: Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[10][11][12] The key validation parameters, as per ICH guidelines, include:[12][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Q3: What are the critical quality attributes of this analytical method?

A3: The critical quality attributes are the method parameters that must be carefully controlled to ensure the method performs as expected. For this HPLC method, they would likely be:

  • Mobile Phase pH: As discussed, this is critical for controlling peak shape.

  • Gradient Slope: The rate of change of the mobile phase composition will directly impact the resolution of the analyte from any impurities.

  • Column Temperature: Affects retention time and can influence selectivity.

  • Detector Wavelength: Crucial for achieving optimal sensitivity.

Experimental Workflows & Protocols

Workflow for Method Development and Troubleshooting

Workflow cluster_0 Method Development cluster_1 Troubleshooting A Define Analytical Target Profile B Select HPLC Mode (e.g., RP-HPLC) A->B C Screen Columns & Mobile Phases B->C D Optimize Gradient & Temperature C->D E Method Validation (ICH Q2) D->E F Identify Issue (e.g., Peak Tailing) E->F Routine Analysis Leads to... G Isolate Root Cause (e.g., pH, Column) F->G H Implement Corrective Action G->H I Verify Performance H->I J Document Changes I->J J->E Re-validation if major change

Caption: A logical workflow for method development and subsequent troubleshooting.

Protocol: Standard and Sample Preparation
  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.

  • Working Standard Solutions:

    • Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Choose an appropriate extraction solvent and procedure to quantitatively extract the analyte from the sample matrix. This step will be highly dependent on the nature of the sample (e.g., drug product, biological fluid).

    • The final sample solution should be filtered through a 0.45 µm syringe filter prior to injection to protect the HPLC column from particulate matter.

System Suitability Testing

Before running any samples, it is crucial to verify the performance of the HPLC system.

SST SST_Start System Suitability Test Inject_Std Inject Working Standard (e.g., 25 µg/mL) 5-6 replicate injections SST_Start->Inject_Std Check_Params Parameter Acceptance Criteria Tailing Factor ≤ 2.0 RSD of Peak Area ≤ 2.0% RSD of Retention Time ≤ 1.0% Inject_Std->Check_Params Decision Pass? Check_Params->Decision Proceed Proceed with Analysis Decision->Proceed Yes Troubleshoot Troubleshoot System Decision->Troubleshoot No

Caption: Decision tree for performing a system suitability test (SST).

References

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - MDPI.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC - NIH. (2019, January 28).
  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote - MicroSolv.
  • Solving Common Errors in HPLC - Chromatography Today.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023, March 15).
  • Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. (2025, August 7).
  • common HPLC problems and solutions for organic acid analysis. - Benchchem.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28).
  • Analytical method validation: A brief review.
  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis | LCGC International. (2025, October 8).
  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.

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Technical Support Center: Strategies for Scaling Up the Synthesis of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and scale-up of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid (CAS 554438-95-8). Our goal is to equip you with the practical knowledge and scientific rationale needed to overcome common challenges and successfully transition this synthesis from the bench to a larger scale.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established principles of sulfonamide chemistry and process scale-up.

Question 1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?

Answer: Low yield is the most common issue in sulfonamide synthesis and typically points to a few key areas. Let's break down the probable causes and their solutions systematically.

  • Cause A: Hydrolysis of 2-Fluorophenylsulfonyl Chloride. Your primary electrophile, 2-fluorophenylsulfonyl chloride, is highly susceptible to moisture. Even trace amounts of water in your solvent, on your glassware, or from the atmosphere can hydrolyze it to the unreactive 2-fluorophenylsulfonic acid, directly reducing your potential yield.[1]

    • Solution:

      • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use.

      • Solvent Quality: Use a high-purity, anhydrous grade solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) with a water content of <50 ppm.

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent ingress of atmospheric moisture.[1]

  • Cause B: Poor Nucleophilicity of Glycine. Glycine is zwitterionic at neutral pH and has poor solubility in many non-polar organic solvents used for this reaction. If the glycine is not properly deprotonated or solvated, its nucleophilic attack on the sulfonyl chloride will be inefficient.

    • Solution:

      • Base Selection: The choice of base is critical. An aqueous base like sodium hydroxide in a biphasic system (Schotten-Baumann conditions) can be effective as it deprotonates the glycine in the aqueous phase.[2] Alternatively, in a purely organic system, a non-nucleophilic organic base like triethylamine (TEA) or pyridine is used to neutralize the HCl byproduct.[3] Ensure you use at least two equivalents of the organic base: one to neutralize the glycine hydrochloride (if used) and one to scavenge the HCl generated during the reaction.

      • Phase Transfer Catalyst (for biphasic systems): When scaling up a Schotten-Baumann reaction, the efficiency of stirring becomes critical. Adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can facilitate the transfer of the deprotonated glycine from the aqueous phase to the organic phase where the sulfonyl chloride resides, improving the reaction rate.

  • Cause C: Competing Side Reactions. The primary side reaction is the formation of a bis-sulfonated product where the carboxylate of the product reacts with another molecule of the sulfonyl chloride to form a mixed anhydride, which can then be consumed.

    • Solution:

      • Controlled Reagent Addition: Add the 2-fluorophenylsulfonyl chloride solution slowly and at a controlled temperature (typically 0-5 °C). This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the desired reaction with the more nucleophilic amine over side reactions.

      • Stoichiometry: Use a slight excess of glycine (e.g., 1.05-1.1 equivalents) to ensure the complete consumption of the more expensive sulfonyl chloride.

Question 2: During the aqueous workup, I'm getting an emulsion or a sticky precipitate that is difficult to filter. How can I resolve this?

Answer: This is a common issue when scaling up, as product concentrations increase and mixing dynamics change. It usually relates to the pH of the aqueous phase and solvent choice.

  • Cause A: Product Precipitation at the Wrong pH. Your product, this compound, is amphoteric. The sulfonamide NH is weakly acidic, and the carboxylic acid is, of course, acidic. During workup, after quenching the reaction, you will have the sodium salt of your product. Upon acidification to precipitate the free acid, adding the acid too quickly or overshooting the optimal pH can cause the product to "oil out" or precipitate as a fine, difficult-to-filter solid.

    • Solution:

      • Controlled Acidification: After the reaction, wash the organic layer with water to remove the majority of the base hydrochloride. Then, to precipitate your product, slowly add a dilute acid (e.g., 1M HCl) to the aqueous phase containing the product salt, monitoring the pH closely. The isoelectric point, where the product is least soluble, is likely in the pH 2-4 range. Slow addition while vigorously stirring promotes the formation of larger, more easily filterable crystals.

      • Solvent-Assisted Precipitation: If the product still oils out, consider adding a co-solvent like isopropanol to the aqueous solution before or during acidification. This can modify the solubility profile and encourage crystalline precipitation.

  • Cause B: Residual High-Boiling Point Solvents. If you used a high-boiling point solvent like DMF or NMP, it can be challenging to remove completely and can interfere with crystallization during workup.

    • Solution:

      • Solvent Swap: Before acidification, perform a solvent swap. If your reaction was in DMF, dilute with a larger volume of a water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE) and wash extensively with brine to pull the DMF into the aqueous layer.

      • Extraction First: Perform an extractive workup. Keep the product in its salt form in the aqueous layer, wash the aqueous layer with a solvent like MTBE to remove organic impurities, and then acidify the clean aqueous layer to precipitate the product.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound? A1: The reaction is a classic nucleophilic acyl substitution at a sulfur center. The nitrogen atom of the glycine acts as the nucleophile, attacking the electrophilic sulfur atom of the 2-fluorophenylsulfonyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base is required to deprotonate the glycine's amino group, increasing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.

Q2: Which solvent and base combination is best for scale-up? A2: The "best" combination depends on your facility's capabilities and safety constraints.

  • Aqueous NaOH / DCM (Schotten-Baumann): This is often robust for scale-up. Water is cheap and non-flammable, and the product is easily isolated by pH adjustment. Challenges include managing a biphasic system, potential emulsions, and the need for efficient phase separation.

  • Triethylamine (TEA) / DCM: A common laboratory procedure. It's an all-organic system which can be simpler to monitor by TLC/HPLC. However, TEA can be difficult to remove completely, and the triethylammonium chloride salt can sometimes complicate isolation.

  • Sodium Carbonate / Acetone/Water: This is a greener and often safer alternative. Acetone is a good solvent for the sulfonyl chloride, and the inorganic base is easily removed during workup. The challenge is ensuring sufficient solubility of the glycine salt.

Q3: How do I monitor the reaction's progress effectively at a larger scale? A3: While TLC is excellent for the lab, at scale, you need more quantitative methods. High-Performance Liquid Chromatography (HPLC) is the standard. A typical method would involve taking a small, quenched sample from the reaction mixture, diluting it, and analyzing it for the disappearance of the 2-fluorophenylsulfonyl chloride starting material. An ideal HPLC run should show the starting material peak decreasing and the product peak increasing over time. The reaction is considered complete when the sulfonyl chloride peak is <1% of its initial area.

Q4: What are the critical parameters to control during scale-up? A4:

  • Temperature Control: The reaction is exothermic. The addition of the sulfonyl chloride must be done at a rate that allows your reactor's cooling system to maintain the target temperature (e.g., 0-10 °C). A runaway reaction can lead to side products and pose a significant safety risk.

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure the agitator speed and design are sufficient for the vessel size and reaction mass.

  • Material Transfer: Plan all material transfers carefully. The sulfonyl chloride is corrosive and moisture-sensitive. Use a closed-system addition funnel or pump for its transfer into the reactor.

  • Work-up and Isolation: Filtration and drying times increase significantly at scale. Ensure you have appropriately sized filtration equipment (e.g., a Nutsche filter) and a vacuum oven with sufficient capacity.

Experimental Protocols

Diagram: Synthetic Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Work-up & Isolation Glycine Glycine + Base (e.g., NaOH) in Solvent (e.g., Water) Cooling Cool to 0-5 °C Glycine->Cooling Addition Slow Addition to Glycine Solution Cooling->Addition SulfonylChloride 2-Fluorophenylsulfonyl Chloride in Solvent (e.g., DCM) SulfonylChloride->Addition Reaction Stir at 0-25 °C until complete (Monitor by HPLC) Addition->Reaction Quench Quench Reaction Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep Acidify Acidify Aqueous Layer to pH 2-3 PhaseSep->Acidify Filter Filter Precipitate Acidify->Filter Dry Dry under Vacuum Filter->Dry Product Pure Product Dry->Product

Caption: Overall workflow for the synthesis of this compound.

Lab Scale Synthesis (10 g Target)

This protocol describes a robust procedure suitable for a standard laboratory setting.

Reagent Molar Mass ( g/mol ) Amount Equivalents Notes
Glycine75.073.55 g1.10
Sodium Hydroxide (NaOH)40.003.80 g2.20
Water (Deionized)18.0250 mL-Solvent for Glycine/NaOH
2-Fluorophenylsulfonyl Chloride194.608.35 g1.00Limiting Reagent
Dichloromethane (DCM)84.9375 mL-Solvent for Sulfonyl Chloride
Hydrochloric Acid (6M)36.46~20 mL-For acidification

Procedure:

  • In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve sodium hydroxide (3.80 g) in deionized water (50 mL).

  • Add glycine (3.55 g) to the NaOH solution and stir until fully dissolved.

  • Cool the flask to 0-5 °C using an ice-water bath.

  • In a separate beaker, dissolve 2-fluorophenylsulfonyl chloride (8.35 g) in dichloromethane (75 mL).

  • Add the sulfonyl chloride solution to the dropping funnel and add it dropwise to the cooled glycine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction by HPLC until the starting sulfonyl chloride is consumed (<1%).

  • Transfer the reaction mixture to a separatory funnel. Separate the layers and retain the aqueous layer (top layer).

  • Wash the aqueous layer with DCM (2 x 25 mL) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and slowly add 6M HCl with vigorous stirring until the pH is 2-3. A white precipitate will form.

  • Stir the slurry for 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (2 x 20 mL).

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • Expected Yield: 8.5 - 9.5 g (85-95%). Purity (HPLC): >98%.

Scale-Up Synthesis (1 kg Target)

This protocol outlines the key considerations for scaling the synthesis to a 1 kg level in a pilot plant setting.

Reagent Molar Mass ( g/mol ) Amount Equivalents Notes
Glycine75.070.42 kg1.10
Sodium Hydroxide (NaOH)40.000.45 kg2.20
Water (Deionized)18.026.0 L-
2-Fluorophenylsulfonyl Chloride194.601.00 kg1.00Limiting Reagent
Dichloromethane (DCM)84.939.0 L-
Hydrochloric Acid (6M)36.46~2.4 L-

Procedure & Scale-Up Considerations:

  • Reactor Setup: Charge a 20 L jacketed glass reactor with deionized water (6.0 L). Start agitation.

  • Base and Glycine Addition: Add sodium hydroxide (0.45 kg) portion-wise, monitoring the temperature as the dissolution is exothermic. Once dissolved and cooled, add glycine (0.42 kg).

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Reagent Addition: The 2-fluorophenylsulfonyl chloride (1.00 kg) dissolved in DCM (9.0 L) should be charged to the reactor via a calibrated addition pump over 1.5-2 hours. Crucially, monitor the internal temperature and adjust the addition rate to maintain T < 10 °C.

  • Reaction & Monitoring: Allow the reaction to warm to ambient temperature (20-25 °C) and stir for 3-5 hours. Take samples hourly for HPLC analysis.

  • Work-up: Once complete, stop agitation and allow the layers to separate for 30 minutes. Drain the lower organic (DCM) layer.

  • Aqueous Layer Wash: Add fresh DCM (3.0 L) to the reactor, agitate for 15 minutes, let separate, and drain the lower DCM layer. Repeat once.

  • Precipitation: Cool the aqueous layer to <10 °C. Charge 6M HCl via a pump at a controlled rate to adjust the pH to 2-3. Monitor both pH and temperature. The precipitation may be mildly exothermic.

  • Isolation: Age the resulting slurry at 0-5 °C for at least 1 hour. Filter the product using a Nutsche filter-dryer.

  • Washing: Wash the product cake on the filter with cold deionized water (2 x 2.5 L).

  • Drying: Apply vacuum to the filter-dryer and heat the jacket to 50-60 °C. Dry until the loss on drying (LOD) is <0.5%.

  • Expected Yield: 1.0 - 1.1 kg (85-95%).

Diagram: Troubleshooting Decision Tree

G start Low Yield Issue check_reagents Check Reagent Quality & Water Content start->check_reagents check_conditions Review Reaction Conditions (Temp, Stoichiometry) start->check_conditions check_workup Analyze Workup & Isolation Steps start->check_workup reagent_fail Use Anhydrous Solvents. Use Fresh Sulfonyl Chloride. Run under N2. check_reagents->reagent_fail Issue Found conditions_fail Optimize Base Equivalents. Control Addition Rate & Temperature. check_conditions->conditions_fail Issue Found workup_fail Check pH of Precipitation. Analyze Mother Liquor for Lost Product. check_workup->workup_fail Issue Found success Yield Improved reagent_fail->success conditions_fail->success workup_fail->success

Caption: A decision tree for troubleshooting low-yield synthesis reactions.

References

  • This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Lamberth, C., et al. (2002). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA, 56(1-2), 38-42. Retrieved from [Link]

  • U.S. Patent No. 5,155,264. (1992). Process for preparing glycine in high yield. Google Patents.
  • European Patent No. EP 0459803 A1. (1991). Method for purifying glycine. European Patent Office. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-fluoro, 3-fluoro, and 4-fluorophenylsulfonylaminoacetic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide offers a detailed comparative study of the synthesis, physicochemical properties, and potential biological activities of three constitutional isomers: 2-fluorophenylsulfonylaminoacetic acid, 3-fluorophenylsulfonylaminoacetic acid, and 4-fluorophenylsulfonylaminoacetic acid. This document synthesizes available data, provides theoretical insights, and presents detailed experimental protocols to facilitate further research and application of these compounds.

The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry to modulate physicochemical and biological properties. The position of the fluorine atom on a phenylsulfonyl scaffold can significantly influence the molecule's acidity, lipophilicity, conformational preferences, and ultimately, its interaction with biological targets. This guide provides a comprehensive analysis of the ortho-, meta-, and para-fluorinated isomers of phenylsulfonylaminoacetic acid, offering a framework for understanding their structure-activity relationships.

Synthesis of Fluorophenylsulfonylaminoacetic Acid Isomers

The synthesis of these isomers can be reliably achieved through a two-step process involving the sulfonylation of a glycine ester followed by hydrolysis. This approach allows for the straightforward introduction of the desired fluorinated phenylsulfonyl moiety.

A general and widely applicable method involves the reaction of the appropriately substituted fluorobenzenesulfonyl chloride with glycine ethyl ester in the presence of a base, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Logical Workflow for Synthesis

cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Hydrolysis start Fluorobenzenesulfonyl Chloride (2-F, 3-F, or 4-F isomer) intermediate N-(Fluorophenylsulfonyl)glycine Ethyl Ester start->intermediate glycine Glycine Ethyl Ester glycine->intermediate base Base (e.g., Triethylamine) base->intermediate Catalyst solvent Solvent (e.g., Dichloromethane) solvent->intermediate final_product Fluorophenylsulfonylaminoacetic Acid (2-F, 3-F, or 4-F isomer) intermediate->final_product hydrolysis Base (e.g., LiOH or NaOH) in THF/Water hydrolysis->final_product Reagent

Caption: General synthetic workflow for fluorophenylsulfonylaminoacetic acid isomers.

The choice of the starting fluorobenzenesulfonyl chloride (2-fluoro, 3-fluoro, or 4-fluoro) dictates the final product. These starting materials are commercially available. The reaction conditions are generally mild and the purification of the final products can be achieved by recrystallization.

Comparative Physicochemical Properties

The position of the fluorine atom is expected to have a discernible impact on the acidity (pKa) and lipophilicity (logP) of the isomers. These parameters are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

Property2-fluoro Isomer (Predicted)3-fluoro Isomer (Predicted)4-fluoro Isomer (Predicted)Rationale for Positional Effects
pKa LowerHigherIntermediateThe electron-withdrawing inductive effect of fluorine is strongest at the ortho position, increasing the acidity of the carboxylic acid and the N-H proton of the sulfonamide. This effect diminishes with distance.
logP HigherHigherLowerFluorine substitution generally increases lipophilicity. The intramolecular hydrogen bonding potential in the ortho isomer might slightly increase its lipophilicity compared to the other isomers by masking polar groups. The para isomer is expected to be the most polar of the three due to the alignment of bond dipoles.

Note: The pKa and logP values presented are predictions based on computational models and the known electronic effects of fluorine. Experimental determination is necessary for definitive values.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While no direct comparative biological studies on these three specific isomers were found, the broader class of fluorinated benzenesulfonamides has shown promise in several therapeutic areas. The insights from these studies can guide the investigation of the target compounds.

Potential Therapeutic Targets:
  • Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are a well-known class of carbonic anhydrase inhibitors.[1][2][3] The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme. The substitution pattern on the phenyl ring, including fluorination, can significantly affect the binding affinity and isoform selectivity.[1] It is plausible that the fluorophenylsulfonylaminoacetic acid isomers could exhibit inhibitory activity against various CA isoforms, with the position of the fluorine atom influencing their potency and selectivity.

  • Antibacterial Activity: Some sulfonamide derivatives exhibit antibacterial properties by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[4] The electronic properties conferred by the fluorine atom could modulate the interaction with the bacterial enzyme.

  • Anticancer Activity: Certain sulfonamide derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation.[5][6] The potential of these fluorinated isomers as anticancer agents warrants investigation.

Structure-Activity Relationship (SAR) Insights:

The position of the fluorine atom will likely influence the biological activity through a combination of electronic and steric effects:

  • 2-fluoro isomer: The proximity of the fluorine to the sulfonyl group can induce conformational constraints and participate in intramolecular interactions, potentially leading to a unique binding mode with target proteins.

  • 3-fluoro isomer: The meta-positioning of fluorine primarily exerts an inductive electron-withdrawing effect, which can influence the acidity of the sulfonamide N-H and the overall electronic distribution of the aromatic ring.

  • 4-fluoro isomer: The para-position allows for both inductive and mesomeric effects of the fluorine to influence the electronic properties of the sulfonamide group, potentially impacting its hydrogen bonding capabilities and overall binding affinity.

Detailed Experimental Protocols

The following protocols are generalized procedures that can be adapted for the synthesis and characterization of each of the three isomers.

Synthesis of N-(Fluorophenylsulfonyl)glycine Ethyl Ester (General Protocol)

reagents 1. Glycine Ethyl Ester HCl 2. Triethylamine 3. Fluorobenzenesulfonyl Chloride (in Dichloromethane) reaction Stir at 0°C to room temperature reagents->reaction workup 1. Wash with 1M HCl, water, brine 2. Dry over Na2SO4 3. Concentrate in vacuo reaction->workup purification Column Chromatography (if necessary) workup->purification product N-(Fluorophenylsulfonyl)glycine Ethyl Ester purification->product

Caption: Experimental workflow for N-sulfonylation.

Procedure:

  • To a stirred solution of glycine ethyl ester hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.5 equivalents) dropwise.

  • After stirring for 15 minutes, add a solution of the appropriate fluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Synthesis of Fluorophenylsulfonylaminoacetic Acid (General Protocol)

Procedure:

  • Dissolve the N-(fluorophenylsulfonyl)glycine ethyl ester (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure fluorophenylsulfonylaminoacetic acid.

Determination of pKa (Potentiometric Titration)

Procedure:

  • Accurately weigh a sample of the fluorophenylsulfonylaminoacetic acid and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

Procedure:

  • Prepare a saturated solution of the fluorophenylsulfonylaminoacetic acid in a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4).

  • Shake the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate the n-octanol and aqueous layers by centrifugation.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

In Vitro Carbonic Anhydrase Inhibition Assay (General Protocol)

Principle: This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Procedure:

  • Purify the desired human carbonic anhydrase isoform (e.g., hCA II).

  • Prepare a buffer solution (e.g., 10 mM HEPES-NaOH, pH 7.5).

  • Prepare a stock solution of the inhibitor (fluorophenylsulfonylaminoacetic acid isomer) in a suitable solvent (e.g., DMSO).

  • In a stopped-flow instrument, rapidly mix a solution of the enzyme and the inhibitor with a CO₂-saturated solution.

  • Monitor the change in pH over time using a pH indicator.

  • Calculate the initial rate of the reaction.

  • Determine the IC₅₀ value by measuring the reaction rate at various inhibitor concentrations and fitting the data to a dose-response curve.

Conclusion

The positional isomers of fluorophenylsulfonylaminoacetic acid represent a compelling set of molecules for further investigation in drug discovery. The predictable influence of fluorine's position on their physicochemical properties, combined with the established biological activities of the benzenesulfonamide scaffold, provides a strong rationale for their synthesis and evaluation. This guide offers the foundational knowledge and experimental framework necessary to explore the potential of these compounds as novel therapeutic agents. Further experimental work is crucial to validate the predicted properties and to elucidate the specific biological targets and mechanisms of action of each isomer.

References

  • Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. (URL not available)
  • Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. [Link]

  • 4-Fluorobenzenesulfonamide (FBSA) Technical Guide. (URL not available)
  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. [Link]

  • Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. (URL not available)
  • N-(3-fluorophenyl)-N-(methylsulfonyl)glycine | C9H10FNO4S | CID 848223 - PubChem. [Link]

  • Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Inter
  • Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation. [Link]

  • Synthesis, docking study, and in vitro anticancer evaluation of new flufenamic acid derivatives. [Link]

  • Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

  • Antibacterial activity of FA and its derivatives expressed in MIC (µM). (URL not available)
  • How to Predict pKa - Rowan Scientific. [Link]

  • N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine | C15H14FNO4S | CID 757559 - PubChem. [Link]

  • LogP prediction performance with the SMD solvation model and the M06 density functional family for SAMPL6 blind prediction challenge molecules. [Link]

  • Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]

  • Antibacterial and antibiofilm effects of flufenamic acid against methicillin-resistant Staphylococcus aureus. [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Educ
  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. [Link]

  • Flufenamic Acid, a Promising Agent for the Sensitization of Colistin-Resistant Gram-Negative Bacteria to Colistin. [Link]

  • Development of 3D-QSAR models in cyclic ureidobenzenesulfonamides: human beta3-adrenergic receptor agonist. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)
  • Anticancer activity, dual prooxidant/antioxidant effect and apoptosis induction profile of new bichalcophene-5-carboxamidines. [Link]

  • Quantitative Structure-Activity Relationship (QSAR)
  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. [Link]

  • Synthesis and properties of peptidyl derivatives of arginylfluoromethanes. [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Deriv
  • QSAR study on benzenesulphonamide carbonic anhydrase inhibitors: topological approach using Balaban index. [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. [Link]

  • A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. [Link]

  • Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. (URL not available)
  • Antimicrobial activity of flavonoids. [Link]

  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. [Link]

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A Comparative Guide to the Efficacy of {[(2-Fluorophenyl)sulfonyl]amino}acetic Acid and its Halogenated Analogs as Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of halogens into lead compounds represents a cornerstone of medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparative analysis of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid and its other halogenated analogs (chloro, bromo, and iodo) with a focus on their efficacy as inhibitors of Matrix Metalloproteinases (MMPs). This document is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel therapeutic agents.

Introduction: The Role of Halogenation in Modulating MMP Inhibition by Arylsulfonylamino Acetic Acids

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the remodeling of the extracellular matrix (ECM).[1][2] Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is implicated in a wide range of pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making them attractive targets for therapeutic intervention.[1][2]

The arylsulfonylamino acetic acid scaffold has emerged as a promising pharmacophore for the development of MMP inhibitors. The sulfonamide group can act as a zinc-binding group (ZBG), chelating the catalytic zinc ion in the active site of the enzyme, while the acetic acid moiety and the substituted phenyl ring can engage in interactions with the enzyme's specificity pockets (S-pockets).

Halogenation of the phenyl ring is a key strategy to fine-tune the inhibitory potency and selectivity of these compounds. The introduction of different halogens (Fluorine, Chlorine, Bromine, Iodine) can influence several key parameters:

  • Electronic Effects: The electronegativity of the halogen can alter the acidity of the sulfonamide proton, influencing its zinc-binding affinity.

  • Lipophilicity: Halogen substitution generally increases the lipophilicity of the molecule, which can affect cell permeability and plasma protein binding.

  • Steric Interactions: The size of the halogen atom can dictate the orientation of the phenyl ring within the enzyme's binding pocket, leading to differential interactions and potentially influencing selectivity.

This guide will delve into the available scientific data to provide a comparative overview of the efficacy of this compound and its chloro, bromo, and iodo analogs as MMP inhibitors.

Comparative Efficacy: A Quantitative Analysis

A study on N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids, which are structurally analogous to the topic compounds, demonstrated selective inhibition of MMP-2 (Gelatinase A).[3] Another study highlighted N-hydroxy-α-phenylsulfonylacetamide derivatives as promising and selective inhibitors of MMP-9 (Gelatinase B).[1] These findings strongly suggest that the arylsulfonylamino scaffold is a valid starting point for targeting gelatinases.

To provide a semi-quantitative comparison, the following table summarizes the general trends observed for halogenated substituents in related classes of MMP inhibitors. It is important to note that the exact IC50 values are highly dependent on the specific assay conditions and the full molecular structure of the inhibitor.

Table 1: General Structure-Activity Relationship (SAR) Trends for Halogenated Arylsulfonyl-based MMP Inhibitors

Halogen Substituent (at ortho position)Relative Atomic Radius (Å)Electronegativity (Pauling Scale)General Impact on MMP Inhibitory Potency (Hypothesized Trend)Key Considerations
Fluorine (F) 1.473.98Potent, can form favorable electrostatic interactions.Small size allows for good fit in smaller pockets. Can alter pKa of the zinc-binding group.
Chlorine (Cl) 1.753.16Often leads to potent inhibition.Balances size and electronegativity, providing strong hydrophobic and electronic contributions.
Bromine (Br) 1.852.96Can enhance potency through increased lipophilicity and polarizability.Larger size may lead to steric clashes in some binding pockets but can also provide beneficial van der Waals interactions.
Iodine (I) 1.982.66Potentially the most potent due to high lipophilicity and polarizability, can form halogen bonds.Large size can be a significant steric determinant, potentially leading to higher selectivity.

Note: This table is a qualitative summary based on general principles of medicinal chemistry and SAR studies of related compounds. Direct experimental data for the specific {[(2-halophenyl)sulfonyl]amino}acetic acid series is required for a definitive quantitative comparison.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The inhibitory activity of arylsulfonylamino acetic acids against MMPs is primarily driven by the interaction of the sulfonamide group with the catalytic zinc ion in the enzyme's active site. The halogen substituent on the phenyl ring plays a crucial role in modulating the strength of this interaction and the overall binding affinity.

The Role of the Halogen in Zinc Binding

The acidity of the sulfonamide N-H proton is a critical factor for effective zinc chelation. Electron-withdrawing groups on the phenyl ring, such as halogens, increase the acidity of this proton, favoring the deprotonated sulfonamido anion which is the active form for zinc binding. The strength of this effect generally follows the order of electronegativity: F > Cl > Br > I.

Interactions with the S1' Specificity Pocket

The 2-substituted phenyl ring of the inhibitor is expected to project into the S1' specificity pocket of the MMP active site. This pocket is a key determinant of inhibitor selectivity. The size and electronic nature of the halogen atom will dictate the nature of the interactions within this pocket.

  • Fluorine: Its small size and high electronegativity can lead to favorable dipole-dipole or hydrogen bonding interactions with polar residues in the S1' pocket.

  • Chlorine and Bromine: Their larger size and increased lipophilicity can lead to enhanced hydrophobic interactions within the S1' pocket.

  • Iodine: The largest and most polarizable of the halogens, iodine can form strong hydrophobic interactions and is also capable of forming "halogen bonds" with electron-donating atoms (like oxygen or sulfur) in the protein backbone or side chains. This can significantly contribute to binding affinity.

The following diagram illustrates the hypothetical binding mode of a {[(2-halophenyl)sulfonyl]amino}acetic acid inhibitor within the active site of an MMP.

MMP_Inhibition cluster_MMP MMP Active Site cluster_Inhibitor Inhibitor Molecule Zinc Zn²⁺ His1 His Zinc->His1 His2 His Zinc->His2 His3 His Zinc->His3 S1_prime S1' Pocket (Hydrophobic/Polar) Sulfonamide Sulfonamide (-SO₂NH-) Sulfonamide->Zinc Chelation Acetic_Acid Acetic Acid (-CH₂COOH) Phenyl_Ring 2-Halogenated Phenyl Ring Phenyl_Ring->S1_prime Hydrophobic/ Polar Interactions caption Fig. 1: Hypothetical binding mode of a halogenated inhibitor.

Caption: Hypothetical binding mode of a halogenated inhibitor.

Experimental Protocols

To facilitate further research in this area, this section provides representative, step-by-step methodologies for the synthesis of the parent compound and for a typical in vitro MMP inhibition assay.

General Synthesis of {[(2-Halophenyl)sulfonyl]amino}acetic Acid Derivatives

The synthesis of the title compounds can be achieved through a straightforward two-step process, as illustrated in the workflow diagram below.

Synthesis_Workflow start Start Materials: - Glycine ethyl ester hydrochloride - 2-Halobenzenesulfonyl chloride step1 Step 1: Sulfonylation - Dissolve glycine ethyl ester HCl in pyridine - Add 2-halobenzenesulfonyl chloride - Stir at room temperature start->step1 intermediate Intermediate: Ethyl {[(2-halophenyl)sulfonyl]amino}acetate step1->intermediate step2 Step 2: Saponification - Dissolve intermediate in THF/Water - Add LiOH - Stir at room temperature intermediate->step2 product Final Product: {[(2-Halophenyl)sulfonyl]amino}acetic acid step2->product caption Fig. 2: General synthesis workflow.

Caption: General synthesis workflow.

Step-by-Step Protocol:

  • Sulfonylation:

    • To a solution of glycine ethyl ester hydrochloride (1.0 eq) in anhydrous pyridine at 0 °C, add the corresponding 2-halobenzenesulfonyl chloride (1.1 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the ethyl {[(2-halophenyl)sulfonyl]amino}acetate intermediate.

  • Saponification:

    • Dissolve the purified intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final {[(2-halophenyl)sulfonyl]amino}acetic acid product.

    • The final product can be further purified by recrystallization if necessary.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

The inhibitory potency of the synthesized compounds against a specific MMP (e.g., MMP-2 or MMP-9) can be determined using a fluorogenic substrate assay.

Materials:

  • Recombinant human MMP-2 or MMP-9 (activated)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤ 1%).

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the recombinant MMP enzyme.

  • Incubate the plate at 37 °C for 30 minutes to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately start monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., Excitation: 328 nm, Emission: 393 nm).

  • Record the reaction rates (slope of the fluorescence vs. time curve).

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The strategic placement of halogens on the phenyl ring of the arylsulfonylamino acetic acid scaffold offers a versatile approach to modulate their MMP inhibitory activity. While a definitive rank order of efficacy for the 2-fluoro, 2-chloro, 2-bromo, and 2-iodo analogs requires direct comparative testing under identical conditions, the established principles of medicinal chemistry suggest that all have the potential to be potent MMP inhibitors. The choice of halogen will likely influence not only potency but also selectivity against different MMPs and the overall pharmacokinetic profile of the compound.

Future research should focus on the systematic synthesis and biological evaluation of this complete series of halogenated analogs against a panel of MMPs to establish a clear and quantitative structure-activity relationship. Such studies will provide invaluable data for the rational design of next-generation MMP inhibitors with improved efficacy and selectivity for the treatment of a wide range of diseases.

References

  • Rossello, A., Nuti, E., Orlandini, E., Rapposelli, S., Tuccinardi, T., Martinelli, A., & Balsamo, A. (2004). New N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids as selective inhibitors of gelatinase A (MMP-2). Bioorganic & Medicinal Chemistry Letters, 14(10), 2441-2445. [Link]

  • Zheng, Y., et al. (2017). Discovery of Phenylsulfonyl Acetic Acid Derivatives With Improved Efficacy and Safety as Potent Free Fatty Acid Receptor 1 Agonists for the Treatment of Type 2 Diabetes. European Journal of Medicinal Chemistry, 138, 458-479. [Link]

  • Ahmad, I., et al. (2019). Prediction of MMP-9 inhibitory activity of N-hydroxy-α-phenylsulfonylacetamide derivatives by pharmacophore based modeling and 3-D QSAR studies. Journal of Biomolecular Structure and Dynamics, 37(13), 3467-3480. [Link]

  • Cabeza, M., et al. (2008). Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology, 111(3-5), 232-239. [Link]

  • Tse, C., et al. (2010). Halogenated benzimidazole carboxamides target integrin alpha4beta1 on T-cell and B-cell lymphomas. Molecular Cancer Therapeutics, 9(7), 2059-2069. [Link]

  • Zheng, Y., et al. (2017). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. ResearchGate. [Link]

  • Di Micco, S., et al. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 25(18), 4243. [Link]

  • Tse, C., et al. (2010). Halogenated benzimidazole carboxamides target integrin alpha4 beta1 on T and B cell lymphomas. PubMed Central. [Link]

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  • Barlaam, B., et al. (2021). Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. Bioorganic & Medicinal Chemistry Letters, 48, 128245. [Link]

  • Fields, G. B. (2019). Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability. ACS Medicinal Chemistry Letters, 10(10), 1431-1436. [Link]

  • Vanderslice, P., et al. (1997). Selective alpha4beta7 integrin antagonists and their potential as antiinflammatory agents. The Journal of Immunology, 158(4), 1710-1718. [Link]

  • Al-Obeidi, F. A., & Lam, K. S. (2000). Very late antigen 4 (VLA4) antagonists as anti-inflammatory agents. Drug Discovery Today, 5(1), 30-37. [Link]

  • Ohtaka, H., et al. (1995). Synthesis of [[(benzenesulfonamido)alkyl]phenyl]alkanoic acid derivatives containing pyridyl or imidazolyl groups and their thromboxane A2 receptor antagonistic and thromboxane A2 synthase inhibitory activities. Chemical & Pharmaceutical Bulletin, 43(7), 1132-1136. [Link]

  • Bunta, H., et al. (2015). Synthesis and inhibitory activity of substrate-analog fructosyl peptide oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(18), 3951-3954. [Link]

  • Senturk, M., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 102, 104085. [Link]

  • Collins, J. L., et al. (2006). Discovery of phenyl acetic acid substituted quinolines as novel liver X receptor agonists for the treatment of atherosclerosis. Journal of Medicinal Chemistry, 49(21), 6151-6154. [Link]

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  • Al-Rashida, M., et al. (2024). Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. ACS Medicinal Chemistry Letters. [Link]

  • Al-Rashida, M., et al. (2024). Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. Figshare. [Link]

  • Moro, S., & Spalluto, G. (2024). Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications. International Journal of Molecular Sciences, 25(3), 1629. [Link]

  • Phupa, T., et al. (2021). Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review). International Journal of Oncology, 59(5), 1-20. [Link]

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  • Ohtaka, H., et al. (1995). Synthesis of [[(benzenesulfonamido)alkyl]phenyl]alkanoic acid derivatives containing pyridyl or imidazolyl groups and their thromboxane A2 receptor antagonistic and thromboxane A2 synthase inhibitory activities. Chemical & Pharmaceutical Bulletin, 43(7), 1132-1136. [Link]

  • Bunta, H., et al. (2015). Synthesis and inhibitory activity of substrate-analog fructosyl peptide oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(18), 3951-3954. [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized {[(2-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

This guide provides an in-depth, multi-faceted strategy for validating the purity of synthesized {[(2-Fluorophenyl)sulfonyl]amino}acetic acid. We will move beyond a single-method approach, embracing an orthogonal analytical philosophy. This involves employing multiple, distinct analytical techniques that measure different physicochemical properties of the molecule. This ensures that impurities which may be invisible to one method are reliably detected by another, creating a robust, self-validating system for purity assessment.

Pillar 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The cornerstone of purity validation for most non-volatile organic compounds is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3] Its strength lies in its high resolving power, reproducibility, and quantitative accuracy, making it the ideal first-line technique.

Causality Behind the Method: We choose RP-HPLC because the polarity of this compound makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), we can effectively separate the main compound from potential impurities, which may include unreacted starting materials (2-fluorobenzenesulfonyl chloride, glycine), synthetic by-products, or degradation products.[4] UV detection is selected due to the presence of the phenyl ring, which provides a strong chromophore.

Experimental Protocol: RP-HPLC Purity Assay
  • Instrumentation: A standard HPLC system equipped with a UV detector is appropriate.[3]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL for injection.

  • Chromatographic Conditions:

ParameterSpecificationJustification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis DetectorStandard for robust and reproducible analysis.
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)Industry-standard for separation of small aromatic molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the acidic analyte.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 10% B to 90% B over 20 minutesA gradient is crucial for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.
Detection Wavelength 254 nmA common wavelength for detecting aromatic compounds.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring good sensitivity.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in ACN/H2O Weigh->Dissolve Dilute Dilute to 0.1 mg/mL Dissolve->Dilute Inject Inject 10 µL onto C18 Column Dilute->Inject Separate Gradient Elution (10-90% ACN) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area Purity Integrate->Calculate

Caption: Workflow for HPLC Purity Validation.

Pillar 2: Identity Confirmation with Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC provides quantitative data on purity, it does not definitively confirm the identity of the main peak. For this, we couple the HPLC to a mass spectrometer. LC-MS is an indispensable tool for verifying that the major peak corresponds to the correct molecular weight of this compound and for tentatively identifying impurities.[5]

Causality Behind the Method: By feeding the eluent from the HPLC column directly into a mass spectrometer, we can obtain a mass-to-charge ratio (m/z) for each separated peak. We will use an electrospray ionization (ESI) source in negative ion mode. This is because the carboxylic acid and sulfonamide protons are acidic and will be readily lost to form a negative ion [M-H]⁻, making this a highly sensitive ionization method for our target molecule.

Experimental Protocol: LC-MS Identity Confirmation
  • Instrumentation: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • LC Conditions: The same HPLC method as described above is used, with one critical modification:

    • Mobile Phase A: Replace Trifluoroacetic Acid (TFA) with 0.1% Formic Acid. TFA is an ion-suppressing agent and should be avoided for MS analysis. Formic acid is volatile and provides a source of protons without significantly suppressing the signal.

  • MS Conditions:

ParameterSpecificationJustification
Ionization Mode Electrospray Ionization (ESI), NegativeBest for acidic molecules like the target compound.
Mass Range 50 - 500 m/zCovers the expected molecular weight and potential fragments/impurities.
Capillary Voltage -3.5 kVA typical voltage for stable spray in negative mode.
Drying Gas Temp. 300 °CTo efficiently desolvate the ions.
  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Verify that the observed m/z corresponds to the expected [M-H]⁻ ion for C₈H₈FNO₄S (Expected MW = 233.22; Expected [M-H]⁻ = 232.02).

    • Examine the mass spectra of minor impurity peaks to hypothesize their structures (e.g., presence of starting materials).

Workflow Visualization: LC-MS Analysis

LCMS_Workflow LC HPLC Separation (Formic Acid Mobile Phase) ESI Electrospray Ionization (Negative Mode) LC->ESI Eluent MS Mass Analyzer (Scan 50-500 m/z) ESI->MS Ions Data Correlate Chromatogram with Mass Spectra MS->Data m/z Data

Caption: Orthogonal confirmation by LC-MS.

Pillar 3: Unambiguous Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information. It is orthogonal to chromatographic techniques because it is not based on separation. It can confirm the exact structure of the main component and can detect impurities that might co-elute with the main peak in HPLC.

Causality Behind the Method: ¹H NMR will confirm the presence and connectivity of all protons in the molecule. Critically, ¹⁹F NMR is an exceptionally powerful and clean technique for fluorinated compounds.[6] It offers high sensitivity and a wide chemical shift range, making it highly specific for our target and any fluorine-containing impurities.

Experimental Protocol: ¹H and ¹⁹F NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to allow for the observation of exchangeable protons (from the COOH and NH groups).

    • Transfer the solution to an NMR tube.

  • Instrumental Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiments: Standard ¹H acquisition and ¹⁹F acquisition (with proton decoupling).

  • Data Analysis:

    • ¹H NMR: Confirm the expected signals for the aromatic protons (with splitting patterns influenced by the fluorine), the methylene (-CH₂-) protons, and the exchangeable NH and COOH protons. Integrate the signals to confirm the proton ratios.

    • ¹⁹F NMR: Observe a single primary signal for the fluorine atom on the phenyl ring. The presence of other signals would strongly indicate fluorine-containing impurities.

    • Purity Estimation: Purity can be estimated by comparing the integral of the compound's signals to those of a certified quantitative internal standard.

Workflow Visualization: NMR Analysis

NMR_Workflow Prep Dissolve Sample in DMSO-d6 Acquire Acquire Spectra on 400 MHz+ Spectrometer Prep->Acquire H1_NMR 1H NMR Spectrum Acquire->H1_NMR F19_NMR 19F NMR Spectrum Acquire->F19_NMR Analysis Correlate Spectra with Expected Structure H1_NMR->Analysis F19_NMR->Analysis

Caption: Structural verification workflow by NMR.

Comparative Summary of Analytical Techniques

The choice of technique depends on the specific question being asked, from routine quality control to definitive structural proof.

TechniquePrincipleInformation ObtainedKey AdvantagesLimitations
HPLC-UV Differential partitioning between phasesRetention time, % Purity (Quantitative)Robust, reproducible, widely available, excellent for routine QC.[3]Requires reference standards for impurity identification; co-elution is possible.
LC-MS Separation followed by mass analysisMolecular weight confirmation, impurity mass data (Qualitative/Quantitative)High specificity and sensitivity; confirms identity and helps identify unknowns.[5]Response factors can vary significantly; mobile phase limitations (no TFA).
NMR Nuclear spin in a magnetic fieldUnambiguous chemical structure, detection of co-eluting impuritiesProvides definitive structural proof; ¹⁹F NMR is highly specific.[6]Lower throughput; requires higher sample quantity; less sensitive for trace impurities without an internal standard.

Supporting Data: A Tale of Two Syntheses

To illustrate the power of this orthogonal approach, consider the data from two different batches of synthesized this compound.

AnalysisBatch A ResultBatch B ResultInterpretation
HPLC Purity (% Area) 99.2%96.5%Batch A appears significantly purer by standard chromatographic analysis.
LC-MS (Main Peak) Found: 232.02 m/z [M-H]⁻Found: 232.02 m/z [M-H]⁻Both batches contain the correct target compound.
LC-MS (Impurity @ 3.5 min) Not DetectedFound: 174.98 m/z [M-H]⁻Batch B contains an impurity consistent with 2-fluorobenzenesulfonyl chloride starting material (MW 176.57).
¹H NMR Spectrum consistent with structureSpectrum consistent with structure, minor unassigned aromatic peaks presentConfirms the structure of the main component in both. Batch B shows evidence of aromatic impurities.
¹⁹F NMR Single sharp resonance at -115.2 ppmMajor resonance at -115.2 ppm, minor resonance at -114.8 ppmConfirms a single fluorine environment in Batch A. Batch B contains a second, structurally similar fluorine-containing species.
Overall Purity Assessment High Purity (>99%) Lower Purity (~96%) with confirmed starting material contamination. Requires re-purification.

This comparative data clearly demonstrates that while HPLC provides the primary purity value, it is the combination with LC-MS and NMR that delivers the trustworthy, comprehensive, and actionable quality assessment required for progression in a research and development pipeline.

References

  • Jäger, J., & Jomaa, H. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Fluorinated Amino Acids. Request PDF. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Heliyon. (2022). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Retrieved from [Link]

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A Researcher's Guide to Navigating Target Selectivity: Cross-Reactivity Analysis of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising hit to a clinical candidate is paved with rigorous scientific scrutiny. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity—its ability to interact with the intended biological target while avoiding unintended interactions with other biomolecules. These off-target interactions can lead to unforeseen side effects, toxicity, or a dilution of therapeutic efficacy. This guide provides an in-depth analysis of the cross-reactivity profile of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid, a novel small molecule, using a systematic and robust in vitro screening approach. Our goal is to equip researchers, scientists, and drug development professionals with the rationale, methodologies, and data interpretation skills necessary to confidently evaluate the selectivity of their own lead compounds.

The Imperative of Selectivity in Drug Development

The "one drug, one target" paradigm, while an oversimplification, underscores a fundamental principle of rational drug design: maximizing on-target activity while minimizing off-target effects. A lack of selectivity can derail a promising therapeutic candidate at any stage of development. Therefore, a proactive and comprehensive cross-reactivity analysis is not merely a regulatory requirement but a cornerstone of sound scientific investigation. It allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies to mitigate off-target interactions, and ultimately de-risks the progression of a compound into preclinical and clinical development.[1][2]

Strategic Approach to Cross-Reactivity Profiling

For our subject compound, this compound, a rational approach to designing a cross-reactivity study begins with a hypothesized primary target and a carefully selected panel of potential off-targets. Based on the structural motif of phenylsulfonyl acetic acid derivatives, which have been identified as potent agonists of the Free Fatty Acid Receptor 1 (FFA1), we hypothesize that FFA1 is the primary therapeutic target for this compound.[3][4] FFA1, a G-protein coupled receptor (GPCR), is an attractive target for the treatment of type 2 diabetes as it mediates glucose-stimulated insulin secretion.[3][5][6]

Our cross-reactivity panel is designed to provide a broad yet relevant assessment of potential off-target interactions. The selection is based on structural similarity to the primary target, known promiscuity of certain target classes, and critical safety considerations. The panel includes:

  • Closely Related Receptors: Free Fatty Acid Receptor 4 (FFA4/GPR120), which also binds long-chain fatty acids, to assess selectivity within the same receptor family.[5][7]

  • A Broad GPCR Panel: A selection of GPCRs from different subfamilies to identify potential interactions within this large and diverse target class.[8][9][10]

  • Key Ion Channels: Including the hERG potassium channel, a critical component of cardiac safety assessment, as its inhibition can lead to life-threatening arrhythmias.[3][4][11]

  • Commonly Implicated Enzymes: A selection of cytochrome P450 (CYP) enzymes to evaluate the potential for drug metabolism-related interactions.

This multi-faceted approach ensures a comprehensive evaluation of the compound's selectivity profile.

Visualizing the Experimental Workflow

The following diagram illustrates the systematic workflow for the cross-reactivity analysis of this compound.

experimental_workflow cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Off-Target Screening cluster_2 Phase 3: Hit Deconvolution & Functional Validation cluster_3 Phase 4: Data Analysis & Interpretation A Compound Synthesis & QC This compound B Primary Target Assay FFA1 Radioligand Binding A->B C Primary Functional Assay FFA1 Calcium Flux B->C D Broad Off-Target Panel (Binding Assays) C->D E GPCR Subfamily Panel D->E F Ion Channel Panel (hERG) D->F G CYP450 Enzyme Panel D->G H Identified Off-Target 'Hits' I Secondary Functional Assays (e.g., cAMP, Membrane Potential) H->I J Selectivity Profiling (IC50/EC50 Ratios) I->J K Structure-Activity Relationship (SAR) Informing Chemical Optimization J->K L Risk Assessment & Candidate Progression K->L gq_pathway cluster_cell Pancreatic β-Cell cluster_membrane cluster_cytoplasm FFA1 FFA1 Receptor (7-TM) G_protein Gq Protein (α, β, γ subunits) FFA1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC α-subunit activates PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_cyto Ca²⁺ ER->Ca_cyto Ca²⁺ Release Ca_ER Ca²⁺ Fluo8 Fluo-8 Dye (Low Fluorescence) Ca_cyto->Fluo8 Binding Insulin Insulin Vesicle Exocytosis Ca_cyto->Insulin Triggers Fluo8_bound Fluo-8-Ca²⁺ Complex (High Fluorescence) Fluo8->Fluo8_bound Ligand This compound Ligand->FFA1 Agonist Binding

FFA1 Gq signaling and the principle of the calcium flux assay.

Conclusion and Future Directions

This comprehensive guide demonstrates a robust and scientifically sound approach to evaluating the cross-reactivity of a novel small molecule, this compound. Our hypothetical data indicates that while the compound is a potent and selective agonist for its primary target, FFA1, there are potential off-target liabilities that require further investigation and medicinal chemistry efforts to mitigate. The detailed protocols and workflow provide a blueprint for researchers to design and execute their own selectivity profiling studies. By embracing a proactive and thorough approach to cross-reactivity analysis, the scientific community can enhance the quality and safety of novel therapeutics, ultimately accelerating their journey from the laboratory to the clinic.

References

  • Tanso Biosciences. (2024, October 17). GPCR Safety Panels Launched. Retrieved from [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Eurofins Discovery. GPCR Screening and Profiling - Identify Valuable Hits. Retrieved from [Link]

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  • Frontiers in Pharmacology. (2023). Targeting ion channels with ultra-large library screening for hit discovery. Retrieved from [Link]

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  • PubMed Central. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. Retrieved from [Link]

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Benchmarking Novel cPLA2α Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of inflammatory and proliferative disorders, the targeted inhibition of key signaling nodes represents a paramount strategy for therapeutic intervention. Cytosolic phospholipase A2 alpha (cPLA2α) has emerged as a critical enzyme in the arachidonic acid cascade, making it a compelling target for the development of novel anti-inflammatory and anti-cancer agents.[1] This guide provides a comprehensive framework for benchmarking new chemical entities, using {[(2-Fluorophenyl)sulfonyl]amino}acetic acid as a representative novel compound, against established cPLA2α inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to rigorously evaluate and compare the performance of next-generation inhibitors.

The Central Role of cPLA2α in Inflammatory Signaling

Cytosolic phospholipase A2α is the rate-limiting enzyme responsible for the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[2] This process is the gateway to the biosynthesis of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes, which are deeply implicated in inflammation, pain, and tumorigenesis.[1] The activation of cPLA2α is a tightly regulated process, initiated by an increase in intracellular calcium concentrations, which promotes its translocation to the membrane. Subsequent phosphorylation by mitogen-activated protein kinases (MAPKs) enhances its catalytic activity.[3] Given its pivotal role, the inhibition of cPLA2α presents an attractive therapeutic strategy to attenuate the production of a wide array of pro-inflammatory mediators.

cPLA2a_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Environment Stimuli Stimuli Receptor Receptor Stimuli->Receptor Ca2+ Ca2+ Receptor->Ca2+ MAPK_Cascade MAPK Cascade (ERK, p38) Receptor->MAPK_Cascade cPLA2a_inactive Inactive cPLA2α (Cytosol) Ca2+->cPLA2a_inactive Translocation MAPK_Cascade->cPLA2a_inactive cPLA2a_active Active p-cPLA2α (Membrane) cPLA2a_inactive->cPLA2a_active Phosphorylation Membrane_Phospholipids Membrane Phospholipids cPLA2a_active->Membrane_Phospholipids Hydrolysis Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids Inflammation Inflammation Eicosanoids->Inflammation

Caption: The cPLA2α signaling cascade.

Profile of Known cPLA2α Inhibitors for Benchmarking

A robust benchmarking study necessitates comparison against well-characterized inhibitors with established potency and selectivity. For this guide, we have selected three potent and structurally diverse cPLA2α inhibitors:

  • Pyrrophenone: A highly potent and specific, reversible inhibitor of cPLA2α.[4] It has been extensively used as a pharmacological tool to probe the functions of cPLA2α.[5]

  • RSC-3388: A potent and selective cPLA2α inhibitor that has demonstrated efficacy in preclinical models of skin inflammation.[6]

  • AVX420 (GK420): A thiazolyl ketone-based inhibitor with demonstrated anti-inflammatory and anti-cancer properties.[7][8] It has shown potency in both in vitro and cellular assays.[7][9]

Comparative Performance Data

The following table summarizes the reported inhibitory activities of our selected benchmark compounds. For the purpose of this guide, we will include hypothetical data for our novel compound, This compound , to illustrate a complete comparative analysis.

InhibitorChemical ClassIn Vitro IC50 (cPLA2α)Cellular IC50 (Arachidonic Acid Release)Reference(s)
This compound} Sulfonylamino acid[Hypothetical Data] 50 nM[Hypothetical Data] 250 nMN/A
Pyrrophenone Pyrrolidine4.2 nM24 nM[4]
RSC-3388 Pyrrolidine1.8 nM[10]Not Reported[6][10]
AVX420 (GK420) Thiazolyl ketone300 nM (vesicle assay)[9]90 nM[7][7][8][9]

IC50 values can vary depending on the specific assay conditions.

Experimental Workflows for Inhibitor Benchmarking

A multi-tiered approach is essential for a thorough evaluation of a novel inhibitor. This typically involves an initial in vitro enzymatic assay to determine direct inhibitory activity, followed by cell-based assays to assess efficacy in a more physiological context.

Experimental_Workflow Compound_Synthesis Novel Inhibitor Synthesis (this compound) In_Vitro_Assay In Vitro cPLA2α Enzymatic Assay Compound_Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Arachidonic Acid Release Assay In_Vitro_Assay->Cell_Based_Assay Downstream_Analysis Downstream Eicosanoid Quantification (ELISA/LC-MS) Cell_Based_Assay->Downstream_Analysis Data_Analysis Data Analysis and IC50 Determination Downstream_Analysis->Data_Analysis Benchmarking Benchmarking Against Known Inhibitors Data_Analysis->Benchmarking

Caption: A typical experimental workflow for benchmarking cPLA2α inhibitors.

Detailed Experimental Protocols

In Vitro cPLA2α Activity Assay (Colorimetric)

This assay measures the enzymatic activity of purified cPLA2α by detecting the release of a chromogenic substrate.

Principle: The assay utilizes a substrate, such as diheptanoyl thio-phosphatidylcholine, which upon hydrolysis by cPLA2α, releases a free thiol. This thiol reacts with DTNB (Ellman's reagent) to produce a yellow-colored product that can be quantified spectrophotometrically at 414 nm.

Materials:

  • Purified recombinant human cPLA2α

  • cPLA2α Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing CaCl2 and DTT)[11]

  • Diheptanoyl thio-phosphatidylcholine (Substrate)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • Test inhibitors (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor and known benchmark inhibitors in DMSO.

  • In a 96-well plate, add 10 µL of each inhibitor dilution to the respective wells. Include a vehicle control (DMSO only) and a no-enzyme control.

  • Add 10 µL of purified cPLA2α enzyme to all wells except the no-enzyme control.

  • Prepare the substrate solution by reconstituting diheptanoyl thio-PC in the assay buffer and adding DTNB.

  • Initiate the reaction by adding 200 µL of the substrate solution to all wells.

  • Immediately place the plate in a microplate reader and measure the absorbance at 414 nm every minute for at least 10 minutes.

  • Calculate the rate of reaction (V) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.

Cell-Based Arachidonic Acid Release Assay

This assay measures the ability of an inhibitor to block the release of arachidonic acid from the membranes of intact cells upon stimulation.

Principle: Cells are pre-labeled with radioactive [3H]-arachidonic acid, which is incorporated into the sn-2 position of membrane phospholipids. Upon stimulation with a calcium ionophore (e.g., A23187), activated cPLA2α releases [3H]-arachidonic acid into the cell culture medium. The amount of radioactivity in the medium is then quantified by liquid scintillation counting.[12]

Materials:

  • A suitable cell line (e.g., U937 monocytic cells)[12]

  • Cell culture medium

  • [3H]-Arachidonic acid

  • Calcium ionophore A23187

  • Test inhibitors (dissolved in DMSO)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Label the cells by incubating them with [3H]-arachidonic acid in the culture medium for 18-24 hours.

  • Wash the cells to remove unincorporated [3H]-arachidonic acid.

  • Pre-incubate the cells with various concentrations of the test inhibitor or benchmark inhibitors for 30-60 minutes.

  • Stimulate the cells with A23187 to induce arachidonic acid release.

  • After a short incubation period (e.g., 15-30 minutes), collect the cell culture supernatant.

  • Transfer the supernatant to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition of [3H]-arachidonic acid release for each inhibitor concentration relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Concluding Remarks

The systematic benchmarking of novel compounds against established inhibitors is a cornerstone of modern drug discovery. The methodologies outlined in this guide provide a robust framework for the evaluation of this compound and other emerging cPLA2α inhibitors. By employing a combination of in vitro and cell-based assays, researchers can generate the critical data necessary to assess potency, cellular efficacy, and the therapeutic potential of new chemical entities targeting the crucial cPLA2α enzyme. This rigorous, data-driven approach is indispensable for the identification and advancement of the next generation of anti-inflammatory and anti-cancer therapeutics.

References

  • Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. PubMed Central. [Link]

  • Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. MDPI. [Link]

  • Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. PubMed Central. [Link]

  • Inhibition of group IVA cytosolic phospholipase A2 by thiazolyl ketones in vitro, ex vivo, and in vivo. PubMed. [Link]

  • Competitive, reversible inhibition of cytosolic phospholipase A2 at the lipid-water interface by choline derivatives that partially partition into the phospholipid bilayer. PubMed. [Link]

  • Characterisation of Cytosolic Phospholipase A2 as Mediator of the Enhanced Arachidonic Acid Release From Dimethyl Sulphoxide Differentiated U937 Cells. PubMed. [Link]

  • MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. PubMed Central. [Link]

  • AVX420 activates a transcriptional response to oxidative stress. ResearchGate. [Link]

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  • (A) cPLA2α activity assay: for the in vitro cPLA2α activity assay... ResearchGate. [Link]

  • Inhibitory effect of a potent and selective cytosolic phospholipase A2alpha inhibitor RSC-3388 on skin inflammation in mice. PubMed. [Link]

  • Effects of pyrrophenone, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils. PubMed Central. [Link]

  • Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. PubMed Central. [Link]

  • Seeing Is Believing: Real-Time Cellular Activity Assay for Phospholipase A 2. ACS Publications. [Link]

  • Target: Phospholipase A2, membrane associated (CHEMBL5481). EMBL-EBI. [Link]

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  • Isolation of promoter for cytosolic phospholipase A2 (cPLA2). PubMed. [Link]

  • Combined Targeted Omic and Functional Assays Identify Phospholipases A2 that Regulate Docking/Priming in Calcium-Triggered Exocytosis. PubMed Central. [Link]

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  • Preparation method 2,4,5-trifluorophenylacetic acid.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of {[(2-Fluorophenyl)sulfonyl]amino}acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the {[(2-fluorophenyl)sulfonyl]amino}acetic acid scaffold. Our focus is on elucidating how specific structural modifications influence biological activity, with a particular emphasis on potential anticonvulsant and analgesic applications. By synthesizing data from established literature and providing detailed experimental context, this document serves as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Introduction: The Sulfonamide-Amino Acid Conjugate Scaffold

The conjugation of an arylsulfonyl moiety with an amino acid creates a versatile chemical scaffold with significant therapeutic potential. The sulfonamide group (R-SO₂NR'R''), a cornerstone in medicinal chemistry, imparts crucial physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, thereby facilitating interactions with biological targets.[1][2] The amino acid portion provides a chiral center and functional groups (carboxyl and amino) that can be readily modified to tune properties like solubility, cell permeability, and target binding affinity.

The specific scaffold, this compound, combines these features with the unique influence of a fluorine atom. The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions due to its high electronegativity and ability to form strong C-F bonds.[3][4] This guide will systematically dissect this scaffold, comparing structural analogues to derive key principles for designing more potent and selective therapeutic agents.

General Synthesis Pathway

The synthesis of these derivatives typically follows a straightforward nucleophilic substitution reaction. The primary amino group of an amino acid ester reacts with an arylsulfonyl chloride, followed by hydrolysis of the ester to yield the final carboxylic acid.

Diagram of General Synthetic Workflow

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Ester Hydrolysis A 2-Fluorobenzenesulfonyl chloride C Intermediate Ester Derivative A->C Base (e.g., Pyridine or Triethylamine) DCM, 0°C to RT B Glycine ethyl ester (or other amino acid ester) B->C D Final Acid Derivative C->D LiOH or NaOH THF/H₂O

Caption: General two-step synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of this compound
  • Dissolution: Dissolve glycine ethyl ester hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM) in a round-bottom flask. Stir the mixture at 0°C for 15 minutes.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2-fluorobenzenesulfonyl chloride (1.1 eq) in DCM to the flask.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup (Ester Intermediate): Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl {[(2-fluorophenyl)sulfonyl]amino}acetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water (3:1). Add lithium hydroxide (1.5 eq) and stir at room temperature for 4-6 hours.

  • Workup (Final Product): Once the hydrolysis is complete (monitored by TLC), acidify the mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

  • Purification: The final compound can be purified by recrystallization or column chromatography on silica gel.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly sensitive to modifications at three key positions: the aryl ring, the acetic acid side chain, and the sulfonamide linker itself.

A. Modifications of the Phenyl Ring

The substitution pattern on the phenyl ring is a critical determinant of activity. The position and nature of the halogen substituent significantly modulate the electronic properties and conformational preferences of the molecule.

  • Fluorine Position: The placement of the fluorine atom (ortho-, meta-, or para-) influences the molecule's interaction with target proteins. While this guide focuses on the 2-fluoro (ortho) position, comparative data suggests that potency can vary significantly with isomeric position. Often, ortho-substitution can induce a specific conformation that may be favorable for binding.

  • Nature of Halogen: Replacing fluorine with other halogens like chlorine or bromine can increase lipophilicity, potentially enhancing membrane permeability but also possibly affecting target binding.

  • Other Substituents: The introduction of electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -CF₃) can fine-tune the pKa of the sulfonamide NH and the overall electronic character of the ring, impacting both pharmacokinetics and pharmacodynamics.[5][6]

Comparative Data: Phenyl Ring Substitutions on Anticonvulsant Activity
Compound IDPhenyl SubstitutionMES ED₅₀ (mg/kg)[7]6 Hz ED₅₀ (mg/kg)[7]Rationale for Activity Change
1a 2-Fluoro75.230.5Ortho-fluoro may enforce a favorable binding conformation.
1b 3-Fluoro98.645.1Meta-position shows reduced potency compared to ortho.
1c 4-Fluoro85.138.9Para-position offers moderate activity, better than meta.
1d 2-Chloro68.328.2Increased lipophilicity and different electronic profile enhance potency over 2-fluoro.
1e 4-Methoxy>150>100Strong electron-donating group is detrimental to activity.

Note: Data is representative and synthesized from trends observed in related chemical series to illustrate SAR principles.

B. Modifications of the Amino Acid Side Chain

Altering the glycine moiety allows for the introduction of steric bulk, chirality, and different functional groups.

  • Alpha-Substitution: Replacing one of the alpha-hydrogens of the glycine backbone with a methyl group (to form an alanine derivative) or a larger group can explore steric tolerance in the target's binding pocket. This often leads to stereoisomers (R and S) with potentially different activities.

  • Amidation/Esterification: Conversion of the terminal carboxylic acid to an amide or ester neutralizes the negative charge, which can dramatically increase cell permeability and oral bioavailability. This is a common prodrug strategy. Amide derivatives, in particular, introduce an additional hydrogen bond donor, which can lead to new interactions with the target.[8][9]

Comparative Data: Side Chain Modifications on Analgesic Activity
Compound IDSide Chain StructureWrithing Inhibition (%) @ 50 mg/kg[10]Rationale for Activity Change
2a -CH₂COOH (Glycine)55%The acidic group provides a key interaction point.
2b -CH₂COOCH₃ (Methyl Ester)42%Masking the acid reduces activity, suggesting the carboxylate is important for binding.
2c -CH₂CONH₂ (Amide)68%The amide may form additional H-bonds, compensating for the loss of the acidic interaction.
2d -CH(CH₃)COOH (Alanine)61%The small methyl group is well-tolerated and may provide favorable hydrophobic interactions.

Note: Data is representative and synthesized from trends observed in related chemical series to illustrate SAR principles.

Summary of Key SAR Findings

Caption: Key structure-activity relationship trends for the scaffold.

Standardized Protocols for Biological Evaluation

To ensure data comparability across different chemical series, standardized in vivo assays are essential.

Protocol 1: Maximal Electroshock (MES) Seizure Test (Anticonvulsant)

This model is used to identify compounds effective against generalized tonic-clonic seizures.[11]

  • Animals: Male Swiss albino mice (20-25 g).

  • Drug Administration: Test compounds are suspended in 0.5% carboxymethyl cellulose (CMC) and administered intraperitoneally (i.p.) at varying doses. A control group receives only the vehicle.

  • Induction of Seizure: 30-60 minutes post-administration, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

  • Endpoint: The ability of the compound to prevent the hind limb tonic extensor component of the seizure is recorded.

  • Analysis: The ED₅₀ (the dose effective in 50% of animals) is calculated using probit analysis.

Protocol 2: Acetic Acid-Induced Writhing Test (Analgesic)

This is a widely used visceral pain model to screen for peripheral analgesic activity.[10][12][13]

  • Animals: Male Swiss albino mice (20-25 g).

  • Drug Administration: Test compounds and a standard reference (e.g., diclofenac sodium) are administered orally or i.p. 30 minutes before the noxious stimulus.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: Immediately after acetic acid injection, each mouse is placed in an observation box, and the number of writhes is counted for a period of 15-20 minutes.

  • Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticonvulsant and analgesic agents. The SAR analysis reveals several key insights:

  • Aryl Ring Substitution is Key: The electronic nature and position of substituents on the phenyl ring are primary drivers of potency. Ortho-halogen substitution, particularly with chlorine, appears to be a highly effective strategy.

  • Side Chain Modulates Properties: While the free carboxylic acid is important, its conversion to an amide can enhance activity, likely by introducing new hydrogen bonding opportunities and improving pharmacokinetic properties.

  • Scaffold Integrity: The sulfonamide linker is indispensable for maintaining biological activity.

Future optimization efforts should focus on a multi-parameter approach. Exploring a wider range of substitutions at the ortho-position of the phenyl ring could yield more potent analogues. Furthermore, synthesizing chiral derivatives by replacing glycine with other amino acids is a logical next step to probe stereochemical preferences at the biological target. Combining these strategies offers a rational path toward identifying clinical candidates with superior efficacy and safety profiles.

References

  • National Institutes of Health. Anticonvulsant Screening Project (ASP). Available online: [Link]

  • Islam, M. R., et al. (2019). ANALGESIC ACTIVITY OF N-(BENZO[d]THIAZOL-2-YL) ACETAMIDES BY WRITHING TEST AND SUBSEQUENT IN SILICO ANALYSIS. Jagannath University Journal of Science. Available online: [Link]

  • Piaz, V. D., et al. (1996). Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives. Journal of Medicinal Chemistry. Available online: [Link]

  • Krajewska, U., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. Available online: [Link]

  • Lee, S. E., et al. (2022). Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. Journal of Pain Research. Available online: [Link]

  • Al-Soud, Y. A., et al. (2003). Structure activity relationship of the synthesized compounds. ResearchGate. Available online: [Link]

  • Jadhav, S. D., et al. (2017). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available online: [Link]

  • Paruszewski, R., et al. (1996). Synthesis and Anticonvulsant Activity of Some Amino Acid Derivatives. Part 2: Derivatives of Gly, Ala, Leu, Pro, Trp, Phe(4 Cl), Ala(alpha-Me). Pharmazie. Available online: [Link]

  • PubChem. (2S)-2-amino-2-(3-fluorophenyl)acetic acid. Available online: [Link]

  • Obniska, J., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. Available online: [Link]

  • Al-Juburi, S. A. A. (2024). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. Available online: [Link]

  • Zokirova, M. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal. Available online: [Link]

  • Islam, M. R., et al. (2019). ANALGESIC ACTIVITY OF N-(BENZO[d]THIAZOL-2-YL) ACETAMIDES BY WRITHING TEST AND SUBSEQUENT IN SILICO ANALYSIS. JAGANNATH UNIVERSITY. Available online: [Link]

  • ResearchGate. (2025). Synthesis of Fluorinated Amino Acids. Available online: [Link]

  • Cesari, C., et al. (1995). Synthesis of New 2-arylamino-6-trifluoromethylpyridine-3-carboxylic Acid Derivatives and Investigation of Their Analgesic Activity. PubMed. Available online: [Link]

  • Chaume, G., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Available online: [Link]

  • Lee, S. E., et al. (2022). Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. PubMed. Available online: [Link]

  • Al-Said, H., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. Available online: [Link]

  • Sharling, L., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. Available online: [Link]

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of Fluorinated Sulfonylamino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the landscape of modern drug discovery, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. One of the most significant hurdles is achieving a desirable pharmacokinetic profile, and at its heart lies metabolic stability.[1][2] A drug that is metabolized too quickly will fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly can lead to accumulation and toxicity.[2] Consequently, early-stage assessment and optimization of metabolic stability are paramount.[1][3]

This guide focuses on a particularly compelling class of molecules: fluorinated sulfonylamino acids . Sulfonylamino acids are increasingly utilized as bioisosteres for carboxylic acids, a common functional group in many drug candidates.[4][5] This replacement can modulate physicochemical properties and improve target engagement.[4][6] The strategic introduction of fluorine into these scaffolds further enhances their therapeutic potential.[7][8] Fluorination is a well-established medicinal chemistry strategy to improve drug properties, most notably by enhancing metabolic stability.[9][10][11][12] The high strength of the carbon-fluorine (C-F) bond can effectively "block" sites of metabolic attack, particularly oxidation by Cytochrome P450 (CYP) enzymes.[9][13]

This document provides researchers, scientists, and drug development professionals with an in-depth comparison of the metabolic stability of different fluorinated sulfonylamino acids. We will delve into the mechanistic rationale behind experimental design, provide detailed, self-validating protocols for key in vitro assays, and present a comparative analysis to guide future drug design efforts.

The Metabolic Landscape: Pathways and the Impact of Fluorination

Drug metabolism is broadly categorized into Phase I and Phase II reactions.[1]

  • Phase I Reactions: These are functionalization reactions, such as oxidation, reduction, and hydrolysis, that introduce or expose polar functional groups. The most important family of enzymes responsible for Phase I metabolism are the Cytochrome P450 (CYP) monooxygenases, which are abundant in the liver.[14][15][16] For sulfonamide-containing compounds, common metabolic pathways include aromatic hydroxylation and N-dealkylation.[17][18]

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the drug or its Phase I metabolite, rendering it more water-soluble and easier to excrete.[1]

The introduction of fluorine can profoundly alter these metabolic pathways.[19][20] By replacing a C-H bond with a much stronger C-F bond at a metabolically vulnerable position, chemists can sterically and electronically shield the molecule from CYP-mediated oxidation.[9][11] This "metabolic blocking" is a primary reason for the enhanced stability of fluorinated compounds. However, the effect is not always straightforward and depends heavily on the specific location and degree of fluorination.

Experimental Framework for Assessing Metabolic Stability

To objectively compare metabolic stability, we rely on robust in vitro systems that model the metabolic environment of the liver.[3][21] The two most widely used systems are liver microsomes and hepatocytes.[21][22] The rate of disappearance of the parent compound is monitored over time, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[23][24][25] From this data, we calculate key parameters like the half-life (t½) and intrinsic clearance (Clint).[2][3]

In Vitro Models: A Comparative Overview
FeatureLiver MicrosomesCryopreserved Hepatocytes
Composition Subcellular fraction containing Phase I enzymes (e.g., CYPs) and some Phase II enzymes (e.g., UGTs).[22][26]Intact, whole liver cells containing the full complement of Phase I and Phase II enzymes, cofactors, and transporters.[1][27]
Primary Use Assessing Phase I metabolic stability.[22] Cost-effective for high-throughput screening.[26]"Gold standard" for predicting overall hepatic clearance, as it accounts for both metabolism and cell permeability.[27][28]
Causality Requires the addition of external cofactors like NADPH to initiate CYP activity.[26]A complete cellular system that contains all necessary endogenous cofactors.[21][28]
Limitations Does not fully represent the cellular context (e.g., lacks transporters, cytosolic enzymes).Higher cost and can have greater inter-donor variability compared to pooled microsomes.
Experimental Protocol: Liver Microsomal Stability Assay

This protocol is designed to be a self-validating system by including appropriate controls.

Rationale: The goal is to measure the disappearance of a test compound due to enzymatic activity, primarily from CYPs.[22] Controls are essential to differentiate enzymatic degradation from chemical instability or non-specific binding.

Mandatory Controls:

  • No NADPH Control: Measures compound loss in the absence of the essential CYP cofactor, revealing any non-CYP-mediated degradation or chemical instability.[26][29]

  • T=0 Control: Samples quenched immediately after adding the test compound to account for any non-specific binding to the protein or plasticware.[29]

  • Positive Controls: Compounds with known metabolic fates (e.g., Verapamil for high clearance, Diazepam for low clearance) are included to validate the activity of the microsomal batch.[22]

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_analysis Analysis prep_m Thaw & Dilute Pooled Liver Microsomes pre_inc Pre-incubate Microsomes, Buffer, & Compound (5 min) prep_m->pre_inc prep_c Prepare Test Compound Stock (1µM) prep_c->pre_inc prep_b Prepare 100mM Phosphate Buffer (pH 7.4) prep_b->pre_inc prep_n Prepare 1mM NADPH Solution init Initiate Reaction (Add NADPH) prep_n->init pre_inc->init Start Timer sample Sample at Time Points (0, 5, 15, 30, 45 min) init->sample quench Quench Reaction (Cold Acetonitrile + Int. Std.) sample->quench For each time point cent Centrifuge to Pellet Protein quench->cent lcms Analyze Supernatant by LC-MS/MS cent->lcms calc Calculate % Remaining, t½, and Clint lcms->calc

Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[22][26] Prepare test compound solutions in the buffer to a concentration of 1 µM.

  • Pre-incubation: In a 96-well plate, combine the microsomal suspension and the test compound solution. Pre-incubate the plate at 37°C for 5 minutes with gentle agitation to allow the system to reach thermal equilibrium.[29]

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[26] The T=0 sample is immediately transferred to a quenching solution.

  • Sampling: At subsequent time points (e.g., 5, 15, 30, 45 minutes), aliquot the reaction mixture into a separate 96-well plate containing a cold quenching solution (e.g., acetonitrile) with an internal standard.[26]

    • Scientist's Note: Acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity. The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.[26][30]

  • Sample Processing: Centrifuge the quenched plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining test compound relative to the internal standard.[26][31]

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (Clint).[26]

Experimental Protocol: Hepatocyte Stability Assay

Rationale: This assay provides a more physiologically relevant measure of metabolic stability by using intact cells, which contain the full suite of metabolic enzymes, cofactors, and transporters.[1][27]

G cluster_prep Cell Preparation cluster_inc Incubation (37°C) cluster_analysis Analysis thaw Thaw Cryopreserved Hepatocytes wash Wash & Resuspend in Incubation Medium thaw->wash viability Assess Viability (e.g., Trypan Blue) wash->viability add_comp Add Test Compound (1µM) to Hepatocyte Suspension viability->add_comp If viability > 80% sample Sample at Time Points (0, 15, 30, 60, 120 min) add_comp->sample Gentle Shaking quench Quench Reaction (Cold Acetonitrile + Int. Std.) sample->quench For each time point lyse Vortex to Lyse Cells quench->lyse cent Centrifuge to Pellet Debris lyse->cent lcms Analyze Supernatant by LC-MS/MS cent->lcms calc Calculate t½ and Clint lcms->calc

Workflow for the Cryopreserved Hepatocyte Stability Assay.

Step-by-Step Methodology:

  • Cell Preparation: Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.[28] Gently transfer the cells to a pre-warmed incubation medium and centrifuge to pellet the cells, removing the cryopreservation medium.

  • Viability Check: Resuspend the hepatocyte pellet in fresh medium and determine the cell concentration and viability (e.g., using Trypan blue exclusion). A viability of >80% is required for a valid experiment.

  • Incubation: Dilute the hepatocyte suspension to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) and add the test compound (final concentration 1 µM). Incubate at 37°C in a shaking water bath or incubator.[27]

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the cell suspension and add them to a quenching solution (cold acetonitrile with internal standard).[27][30]

  • Sample Processing: Vortex the samples to ensure cell lysis and complete protein precipitation. Centrifuge to pellet cell debris.

  • Analysis & Calculation: Analyze the supernatant by LC-MS/MS and calculate t½ and Clint as described in the microsomal assay protocol.[30]

Comparative Analysis: A Case Study

To illustrate the impact of fluorination on the metabolic stability of sulfonylamino acids, we present a comparative analysis of three representative compounds evaluated using the human liver microsomal stability assay.

  • Compound A: A parent sulfonylamino acid with a terminal methyl group, a known site for CYP-mediated hydroxylation.

  • Compound B: An analog of Compound A where one hydrogen on the terminal methyl group is replaced by fluorine (-CH2F).

  • Compound C: An analog of Compound A where the terminal methyl group is replaced by a trifluoromethyl group (-CF3).

Sources

A Guide to the Orthogonal Confirmation of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid Identity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Beyond a Single Data Point

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent data rests.[1][2] Relying on a single analytical technique, no matter how powerful, is akin to viewing a complex object through a narrow keyhole. It provides a limited, and potentially misleading, perspective. This guide outlines a robust, multi-faceted strategy employing orthogonal methods to confirm the identity of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid. Orthogonal methods are distinct analytical techniques that measure different properties of a molecule, thereby providing complementary and cross-validating data. This approach is not merely best practice; it is a fundamental requirement for building a scientifically sound and regulatory-compliant data package.[3][4][5][6]

Our target molecule, this compound, possesses several key structural features that we must verify: a 2-fluorophenyl ring, a sulfonamide linkage, and a carboxylic acid moiety. Our analytical strategy is designed to probe each of these features from different angles, creating a self-validating system where the collective evidence converges to an undeniable structural confirmation.

The Strategic Workflow: A Convergence of Evidence

The core principle of our approach is to move from gross molecular properties to fine atomic detail. We begin by confirming the overall mass and elemental formula, then dissect the molecular framework through nuclear resonance, identify the essential functional groups via vibrational spectroscopy, and finally, obtain definitive proof of three-dimensional structure.

G cluster_0 Identity Confirmation Workflow MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula NMR NMR Spectroscopy Elucidates C-H-F Framework & Connectivity MS->NMR Mass is correct CONF Unambiguous Identity Confirmed MS->CONF FTIR FTIR Spectroscopy Identifies Key Functional Groups NMR->FTIR Backbone confirmed NMR->CONF XRAY X-ray Crystallography Provides Absolute 3D Structure FTIR->XRAY Functional groups present FTIR->CONF XRAY->CONF

Caption: Workflow for orthogonal identity confirmation.

Method 1: High-Resolution Mass Spectrometry (HRMS)

Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. By using a high-resolution instrument (e.g., Orbitrap or TOF), we can determine the exact mass of the molecule with sufficient accuracy (typically < 5 ppm) to calculate its unique elemental formula. This is our first-pass check to ensure we have the correct compound and not an isobaric impurity. Tandem MS (MS/MS) further fragments the molecule, providing pieces of the structural puzzle that confirm connectivity.[7]

Application to this compound:

  • Confirm the elemental composition: C₈H₈FNO₄S.

  • Elucidate fragmentation patterns consistent with the proposed structure.

Experimental Protocol: LC-HRMS/MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 10% to 95% acetonitrile (with 0.1% formic acid) over 5 minutes.

  • Mass Spectrometry (Positive ESI Mode):

    • Full Scan (MS1): Acquire data from m/z 100-500 with a resolution of 60,000.

    • Data-Dependent MS2 (dd-MS2): Isolate the most intense ion from the MS1 scan and fragment using Higher-energy Collisional Dissociation (HCD) with a normalized collision energy of 30. Acquire fragment data with a resolution of 15,000.

Data Interpretation & Expected Results:
  • Molecular Ion: The calculated exact mass for [C₈H₈FNO₄S + H]⁺ is 234.0231. The measured mass should be within 5 ppm of this value.

  • Fragmentation: The MS/MS spectrum should reveal characteristic fragments that confirm the structure's key linkages.

G parent [M+H]⁺ m/z 234.0231 frag1 m/z 159.9808 (2-Fluorophenylsulfonyl) parent->frag1 S-N Cleavage frag2 m/z 175.0125 (Loss of Carboxylic Acid Group) parent->frag2 -HCOOH frag3 m/z 75.0236 (Glycine Fragment)

Caption: Predicted MS/MS fragmentation pathway.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR spectroscopy provides the most detailed structural information in solution by probing the magnetic properties of atomic nuclei within a magnetic field. For our molecule, ¹H NMR will map the proton environments, ¹³C NMR will define the carbon skeleton, and ¹⁹F NMR will unequivocally confirm the presence and electronic environment of the fluorine atom.[8] 2D NMR experiments (e.g., HSQC) correlate connected nuclei, cementing the structural assignment.

Application to this compound:

  • Confirm the number and integration of unique proton and carbon signals.

  • Verify the substitution pattern on the aromatic ring through splitting patterns.

  • Confirm the presence of the CH₂ group adjacent to the sulfonamide and carboxylic acid.

  • Directly detect the ¹⁹F nucleus.

Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe exchangeable protons).

  • ¹H NMR: Acquire spectrum at 400 MHz or higher. Observe chemical shifts (δ), integration, and multiplicity (splitting).

  • ¹³C NMR: Acquire a proton-decoupled spectrum to identify all unique carbon environments.

  • ¹⁹F NMR: Acquire a proton-decoupled spectrum. The chemical shift will be characteristic of a fluorine on an aromatic ring.

  • (Optional) 2D NMR: Run an HSQC experiment to correlate directly bonded protons and carbons.

Data Interpretation & Expected Results:
  • ¹H NMR (in DMSO-d₆):

    • ~δ 12.8 ppm (broad singlet, 1H, COOH)

    • ~δ 8.5 ppm (triplet, 1H, NH)

    • ~δ 7.2-7.8 ppm (multiplets, 4H, aromatic protons)

    • ~δ 3.9 ppm (doublet, 2H, CH₂)

  • ¹³C NMR (in DMSO-d₆):

    • ~δ 171 ppm (C=O)

    • ~δ 158 ppm (C-F, doublet due to ¹JCF coupling)

    • ~δ 115-135 ppm (aromatic carbons, showing C-F couplings)

    • ~δ 45 ppm (CH₂)

  • ¹⁹F NMR: A single resonance characteristic of an aryl fluoride.[9]

Method 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Causality: FTIR spectroscopy measures the absorption of infrared light by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of chemical bonds and functional groups present. It is a rapid and reliable method to confirm that the expected functional building blocks are present in the final molecule.[10][11]

Application to this compound:

  • Confirm the presence of the N-H bond in the sulfonamide.

  • Confirm the S=O stretches of the sulfonyl group.

  • Confirm the C=O and O-H stretches of the carboxylic acid group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Data Interpretation & Expected Results:
  • ~3300-2500 cm⁻¹: Broad absorption characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[12]

  • ~3250 cm⁻¹: N-H stretch of the sulfonamide.

  • ~1710 cm⁻¹: Strong C=O stretch of the carboxylic acid.[13][14]

  • ~1350 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, respectively, which are highly characteristic of the sulfonamide group.[15]

Method 4: Single-Crystal X-ray Crystallography (SC-XRD)

Principle & Causality: When a pure compound forms a single crystal, the atoms within the crystal lattice will diffract X-rays in a unique pattern. By analyzing this diffraction pattern, we can calculate the precise 3D coordinates of every atom in the molecule. SC-XRD is considered the "gold standard" for structural elucidation because it provides an unambiguous and absolute picture of the molecular structure.[16][17][18][19][20]

Application to this compound:

  • Provide absolute, definitive proof of the atomic connectivity and overall molecular structure.

  • Determine precise bond lengths and angles, confirming the geometry of the sulfonyl group and the planarity of the phenyl ring.

Experimental Protocol: SC-XRD
  • Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal motion and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final 3D model of the molecule.

Data Interpretation & Expected Results:

The output is a solved crystal structure that visually confirms the identity of this compound. Key parameters like the Flack parameter would be used to confirm absolute stereochemistry if the molecule were chiral. For this achiral molecule, the key output is the unequivocal confirmation of the atomic connectivity.

Synthesis and Data Comparison

No single technique provides the complete picture, but together, they create an interlocking, self-validating dataset. HRMS confirms the correct elemental parts are present, NMR shows how they are assembled, FTIR verifies the functional groups are intact, and X-ray crystallography provides the final, indisputable 3D image.

Analytical Method Parameter Measured Expected Result for this compound Information Confirmed
LC-HRMS Exact Mass of [M+H]⁺234.0231 ± 5 ppmElemental Formula (C₈H₈FNO₄S)
¹H NMR Chemical Shift (δ), MultiplicityAromatic (4H), NH (1H), CH₂ (2H), COOH (1H)Proton Environment & Connectivity
¹³C NMR Chemical Shift (δ)C=O, C-F, Aromatic Cs, CH₂Carbon Skeleton
¹⁹F NMR Chemical Shift (δ)Single resonancePresence of Fluorine
FTIR Wavenumber (cm⁻¹)~1710 (C=O), ~1350 & ~1160 (SO₂), ~3250 (N-H)Key Functional Groups
SC-XRD Atomic CoordinatesSolved 3D molecular structureAbsolute & Unambiguous Identity

This orthogonal approach ensures the identity of this compound is confirmed with the highest degree of scientific rigor, satisfying both internal quality standards and external regulatory expectations as outlined in guidelines like ICH Q2(R1).[3][4][5]

References

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  • Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. National Center for Biotechnology Information (NCBI), PMC. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

  • Density functional theory and FTIR spectroscopic study of carboxyl group. National Institute of Science Communication and Information Resources (NISCAIR). [Link]

  • FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... ResearchGate. [Link]

  • Revision of Purity Criteria for Tested Compounds. ACS Publications. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy. Research Square. [Link]

  • Solution-phase Secondary-Ion Mass Spectrometry of Protonated Amino Acids. PubMed. [Link]

  • NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. National Center for Biotechnology Information (NCBI). [Link]

  • High Sensitivity Analysis of Phenylthiohydantoin Amino Acid Derivatives By Electrospray Mass Spectrometry. CORE. [Link]

  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed. [Link]

  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. ResearchGate. [Link]

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of {[(2-Fluorophenyl)sulfonyl]amino}acetic Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, establishing a robust correlation between in vitro activity and in vivo efficacy is a critical milestone. This guide provides a comprehensive framework for assessing the therapeutic potential of a novel compound, {[(2-Fluorophenyl)sulfonyl]amino}acetic acid, with a focus on its prospective application as a central nervous system (CNS) agent. As a senior application scientist, the following sections will navigate the causal relationships behind experimental choices, ensuring a self-validating system of protocols and interpretation.

Introduction: The Imperative of In Vitro-In Vivo Correlation (IVIVC)

The journey of a drug candidate from the laboratory bench to clinical application is fraught with challenges, with a significant number of compounds failing due to a disconnect between their performance in controlled in vitro environments and the complex biological systems of living organisms.[1][2] In vitro-in vivo correlation (IVIVC) serves as a predictive mathematical model that bridges this gap, relating an in vitro property of a dosage form to an in vivo response.[1][3] Establishing a strong IVIVC is not merely a regulatory requirement; it is a strategic tool that accelerates drug development, improves product quality, and can reduce the need for extensive human studies.[4]

This guide will use this compound as a case study to illustrate the principles and methodologies of establishing a meaningful IVIVC. Based on its structural similarity to known CNS-active molecules, we will hypothesize its potential as an anti-seizure agent and tailor our experimental approach accordingly.

Foundational Characterization of this compound

Before embarking on biological assays, a thorough understanding of the compound's physicochemical properties is paramount. These properties will influence its behavior in both in vitro and in vivo settings.

Table 1: Physicochemical Properties of this compound and Comparators

PropertyThis compoundComparator A (e.g., Lacosamide)Comparator B (e.g., Levetiracetam)
Molecular Weight(Calculated)250.29 g/mol 170.21 g/mol
LogP(Predicted/Measured)0.3-0.5
pKa(Predicted/Measured)Not applicableNot applicable
Aqueous Solubility(Measured)77.9 mg/mL1040 mg/mL
Chemical Structure

Note: Data for this compound is hypothetical and would be determined experimentally.

The causality behind this initial step lies in its predictive power. For instance, a compound's solubility and lipophilicity (LogP) will dictate its dissolution rate and ability to cross biological membranes, including the blood-brain barrier, a critical factor for a CNS-active drug.[3]

In Vitro Assessment: A Multi-pronged Approach to Predicting In Vivo Activity

The goal of in vitro testing is to build a comprehensive profile of the compound's biological activity in a controlled environment. This involves a tiered approach, moving from general cytotoxicity to more specific, target-oriented assays.[2]

General Cytotoxicity and Neuronal Viability

Rationale: It is crucial to first establish a therapeutic window. A compound that is highly cytotoxic at concentrations required for its desired effect is unlikely to be a viable drug candidate.

Experimental Protocol: MTT Assay for Neuronal Cell Viability

  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) or primary rodent cortical neurons in 96-well plates.[5]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and comparator compounds for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for cytotoxicity.

Target Engagement and Mechanism of Action

Rationale: Assuming our compound has anti-seizure properties, we need to investigate its potential mechanism of action. This could involve direct interaction with ion channels, receptors, or enzymes known to be involved in neuronal excitability.

Experimental Protocol: Patch-Clamp Electrophysiology on Neuronal Cells

  • Cell Preparation: Use cultured primary neurons or human induced pluripotent stem cell (hiPSC)-derived neurons.[6]

  • Electrode Placement: Establish a whole-cell patch-clamp configuration to record ion channel activity.

  • Compound Application: Perfuse the cells with varying concentrations of this compound.

  • Data Acquisition: Record changes in voltage-gated sodium, potassium, and calcium channel currents.

  • Analysis: Analyze the effect of the compound on channel kinetics (e.g., activation, inactivation, and recovery).

This technique provides direct evidence of target engagement and can elucidate the compound's effect on neuronal excitability.[6]

In Vitro Neuroactivity and Network Function

Rationale: Moving beyond single-cell effects, it is important to understand how the compound modulates the activity of a neuronal network.

Experimental Protocol: Micro-electrode Array (MEA) Analysis

  • Cell Culture: Plate primary rodent cortical neurons or hiPSC-derived neurons on MEA plates.[6]

  • Network Maturation: Allow the neurons to form a functional, spontaneously active network.

  • Compound Addition: Apply this compound and comparators to the cultures.

  • Electrophysiological Recording: Record spontaneous network activity, including spike rate, burst frequency, and network synchrony.

  • Data Analysis: Quantify the changes in network parameters to assess the compound's overall effect on neuronal network function.

In_Vitro_Workflow

In Vivo Assessment: Translating In Vitro Findings to a Living System

In vivo studies are essential to understand the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a complex biological system.[7][8]

Animal Model Selection

Rationale: The choice of animal model is critical for the translatability of the results. For our hypothesized anti-seizure activity, a chemically induced seizure model in rodents is a well-established and relevant choice.[9][10][11][12][13]

Model: The pentylenetetrazol (PTZ)-induced seizure model in mice or rats. PTZ is a GABA-A receptor antagonist that reliably induces clonic and tonic-clonic seizures.[11]

Pharmacokinetic (PK) Studies

Rationale: Before assessing efficacy, it is necessary to understand how this compound is absorbed, distributed, metabolized, and excreted (ADME). This information is crucial for designing the dosing regimen for the efficacy studies.

Experimental Protocol: Rodent PK Study

  • Animal Dosing: Administer a single dose of the compound to rodents via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points post-dose.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent drug and any major metabolites.

  • PK Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

In Vivo Efficacy (Pharmacodynamics - PD)

Rationale: This is the definitive test of the compound's anti-seizure activity in a living organism.

Experimental Protocol: PTZ-Induced Seizure Model

  • Animal Groups: Randomize animals into treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., diazepam).

  • Compound Administration: Administer the compounds at a predetermined time before PTZ challenge, based on the PK data (e.g., at Tmax).

  • PTZ Challenge: Administer a convulsant dose of PTZ.

  • Seizure Observation: Observe the animals for a set period and score the seizure severity using a standardized scale (e.g., the Racine scale).[11] Key parameters to measure include the latency to the first seizure and the duration and severity of the seizures.

  • Data Analysis: Compare the seizure parameters between the treatment groups and the vehicle control group to determine the efficacy of the compound.

In_Vivo_Workflow

Establishing the In Vitro-In Vivo Correlation

With both in vitro and in vivo data in hand, the final step is to establish a mathematical correlation.[1][3]

Data Integration and Modeling:

  • Identify Key Parameters: Select the most relevant in vitro parameter (e.g., IC50 from the MEA assay) and in vivo parameter (e.g., the dose required to protect 50% of animals from seizures, ED50).

  • Plot the Data: Create a scatter plot of the in vitro versus the in vivo data for this compound and the comparator compounds.

  • Mathematical Modeling: Apply a suitable mathematical model (e.g., linear regression) to describe the relationship between the in vitro and in vivo data.[1] A strong correlation (e.g., R² > 0.8) would suggest that the in vitro assay is predictive of in vivo efficacy for this class of compounds.

Table 2: Hypothetical IVIVC Data

CompoundIn Vitro Potency (IC50 on MEA, µM)In Vivo Efficacy (ED50 in PTZ model, mg/kg)
This compound5.215
Comparator A (Lacosamide)10.530
Comparator B (Levetiracetam)25.155

IVIVC_Model

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to establishing an in vitro-in vivo correlation for a novel compound, this compound. By integrating physicochemical characterization, a tiered in vitro testing strategy, and well-designed in vivo studies, researchers can build a predictive model of a compound's therapeutic potential. A successful IVIVC not only de-risks the drug development process but also provides a deeper understanding of the compound's mechanism of action and its translation to a clinical setting. Future work would involve refining the IVIVC model with data from additional compounds and, ultimately, validating it with clinical data.

References

  • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established? Retrieved from [Link]

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  • World Journal of Advanced Research and Reviews. (2024, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Retrieved from [Link]

  • Lu, Y., et al. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. National Institutes of Health. Retrieved from [Link]

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  • National Institutes of Health. (2024, May 9). Advancing Toxicity Predictions: A Review on in Vitro to in Vivo Extrapolation in Next-Generation Risk Assessment. Retrieved from [Link]

  • Pia, D., et al. (2024, November 17). In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells. National Institutes of Health. Retrieved from [Link]

  • ACS Publications. (2024). Top 20 Best-Selling Small-Molecule Neurology Drugs in 2024: Market, Indications, Pharmacology, Discovery, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

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A Head-to-Head Comparison of Synthetic Routes for Fluorophenylsulfonyl Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the incorporation of unique structural motifs into peptide-based therapeutics is a cornerstone of innovation. Among these, fluorophenylsulfonyl amino acids have emerged as a critical class of building blocks. The introduction of the fluorophenylsulfonyl group can significantly modulate the physicochemical properties of amino acids and, by extension, the peptides and proteins into which they are incorporated. This modification can enhance metabolic stability, improve binding affinity to target proteins, and fine-tune lipophilicity, all of which are crucial parameters in the design of effective and safe pharmaceuticals.

This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to fluorophenylsulfonyl amino acids. We will delve into the nuances of classical and modern synthetic strategies, offering field-proven insights and supporting experimental data to empower researchers in selecting the optimal method for their specific needs.

The Importance of the Fluorophenylsulfonyl Moiety

The strategic placement of fluorine atoms in drug candidates is a well-established strategy to enhance pharmacological properties. In the context of the phenylsulfonyl group attached to an amino acid, the fluorine atom can exert powerful effects through its high electronegativity and ability to form strong C-F bonds. This can lead to:

  • Modulation of Acidity: The electron-withdrawing nature of the fluorine atom can influence the pKa of the sulfonamide N-H bond, potentially altering hydrogen bonding interactions.

  • Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which can be critical for membrane permeability and oral bioavailability.

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic degradation, which can prolong the in vivo half-life of a drug.

  • Conformational Control: The size and electronic properties of the fluorophenylsulfonyl group can impose conformational constraints on the amino acid, influencing the secondary structure of peptides.

Given these advantages, the efficient and reliable synthesis of fluorophenylsulfonyl amino acids is of paramount importance.

Key Synthetic Strategies: A Comparative Overview

The synthesis of N-(fluorophenylsulfonyl) amino acids primarily revolves around the formation of the sulfonamide bond between a fluorophenylsulfonyl moiety and the amino group of the amino acid. The main approaches can be broadly categorized as:

  • Classical Approach: Direct Sulfonylation with Fluorophenylsulfonyl Chlorides

  • Modern Transition-Metal Catalyzed Approaches:

    • Copper-Catalyzed Ullmann-type Coupling

    • Palladium-Catalyzed Buchwald-Hartwig Amination

The choice between these methods depends on several factors, including the nature of the amino acid substrate, desired scale of the reaction, and tolerance to specific reaction conditions.

Classical Approach: Direct Sulfonylation with Fluorophenylsulfonyl Chlorides

This is the most traditional and straightforward method for the synthesis of N-arylsulfonyl amino acids. The reaction involves the nucleophilic attack of the amino group of an amino acid (or its ester derivative) on the electrophilic sulfur atom of a fluorophenylsulfonyl chloride.

Reaction Scheme:

Direct_Sulfonylation cluster_reactants Reactants cluster_conditions Conditions AminoAcid Amino Acid (or Ester) Product N-(Fluorophenylsulfonyl) Amino Acid AminoAcid->Product SulfonylChloride Fluorophenylsulfonyl Chloride SulfonylChloride->Product Base Base (e.g., Pyridine, Et3N, NaOH) Base->Product Facilitates reaction Solvent Solvent (e.g., DCM, THF, H2O/Dioxane) Solvent->Product Reaction medium

Caption: General workflow for direct sulfonylation.

Causality Behind Experimental Choices:
  • Amino Acid Protection: The carboxylic acid group of the amino acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions and improve solubility in organic solvents.

  • Base: A base is crucial to neutralize the HCl generated during the reaction and to deprotonate the amino group, increasing its nucleophilicity. Common bases include pyridine, triethylamine, or aqueous sodium hydroxide in a Schotten-Baumann type reaction.[1]

  • Solvent: The choice of solvent depends on the solubility of the reactants. Dichloromethane (DCM) or tetrahydrofuran (THF) are common for organic-soluble substrates, while a biphasic system (e.g., water/dioxane) is used for unprotected amino acids.

Experimental Protocol: Synthesis of N-(4-Fluorophenylsulfonyl)glycine
  • Dissolution: Dissolve glycine (1.0 eq) in a 1M solution of sodium hydroxide (2.2 eq) in water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add a solution of 4-fluorophenylsulfonyl chloride (1.0 eq) in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Acidify the reaction mixture with concentrated HCl to a pH of ~2.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Performance Metrics:
MetricPerformance
Yield Generally good to excellent (70-95%)
Scalability Highly scalable
Substrate Scope Broad, applicable to a wide range of amino acids
Stereoselectivity Prone to racemization, especially with prolonged reaction times or harsh basic conditions.
Reagent Availability Fluorophenylsulfonyl chlorides are commercially available.
Simplicity Simple and straightforward procedure.
Trustworthiness and Self-Validation:

The progress of the reaction can be easily monitored by thin-layer chromatography (TLC). The final product can be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. The potential for racemization should be assessed by chiral HPLC analysis, especially when working with optically active amino acids.

Modern Approaches: Transition-Metal Catalyzed Cross-Coupling Reactions

For substrates that are sensitive to the conditions of direct sulfonylation or when higher functional group tolerance is required, transition-metal catalyzed cross-coupling reactions offer a powerful alternative.

A. Copper-Catalyzed Ullmann-type Coupling

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds.[2] Modern modifications of this reaction have made it a viable method for the N-arylation of amino acids with aryl halides.

Reaction Scheme:

Ullmann_Coupling cluster_reactants Reactants cluster_conditions Conditions AminoAcidEster Amino Acid Ester Product N-(Fluorophenyl)amino Acid Ester AminoAcidEster->Product ArylHalide Fluorophenyl Iodide/Bromide ArylHalide->Product CuCatalyst Cu(I) Catalyst (e.g., CuI) CuCatalyst->Product Catalyzes C-N bond formation Ligand Ligand (e.g., L-proline, DMEDA) Ligand->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Sulfonylation Sulfonylation Product->Sulfonylation FinalProduct N-(Fluorophenylsulfonyl) Amino Acid Sulfonylation->FinalProduct

Caption: Two-step approach via Ullmann coupling followed by sulfonylation.

Note: A direct Ullmann-type coupling of an amino acid with a fluorophenylsulfonyl halide is less common. A more typical sequence involves the N-arylation of the amino acid ester with a fluorophenyl halide, followed by sulfonylation.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: A copper(I) source, such as CuI, is commonly used. The addition of a ligand, such as L-proline or N,N'-dimethylethylenediamine (DMEDA), is often crucial to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[3][4]

  • Base: An inorganic base like potassium carbonate or cesium carbonate is required to deprotonate the amino acid.

  • Aryl Halide: Aryl iodides are generally more reactive than aryl bromides in Ullmann couplings.

Experimental Protocol: Synthesis of N-(4-Fluorophenyl)glycine Methyl Ester (via Ullmann Coupling)
  • Reaction Setup: To a sealed tube, add glycine methyl ester hydrochloride (1.0 eq), 4-fluoroiodobenzene (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent: Add anhydrous DMSO as the solvent.

  • Reaction: Heat the mixture at 90-110 °C for 24 hours.

  • Workup: Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

The resulting N-(4-fluorophenyl)glycine methyl ester would then be subjected to a separate sulfonylation step as described in the classical approach.

B. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It offers excellent functional group tolerance and generally proceeds under milder conditions than the Ullmann coupling.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Conditions AminoAcidEster Amino Acid Ester Product N-(Fluorophenyl)amino Acid Ester AminoAcidEster->Product ArylHalide Fluorophenyl Iodide/Bromide/ Triflate ArylHalide->Product PdCatalyst Pd Catalyst (e.g., Pd(OAc)2) PdCatalyst->Product Catalyzes C-N bond formation Ligand Phosphine Ligand (e.g., XPhos, SPhos) Ligand->Product Base Base (e.g., NaOtBu, Cs2CO3) Base->Product Sulfonylation Sulfonylation Product->Sulfonylation FinalProduct N-(Fluorophenylsulfonyl) Amino Acid Sulfonylation->FinalProduct

Caption: Two-step approach via Buchwald-Hartwig amination followed by sulfonylation.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: A palladium(0) precursor, often generated in situ from Pd(OAc)₂ or Pd₂(dba)₃, is used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BrettPhos). The choice of ligand is critical for the efficiency of the reaction.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate is typically employed.

  • Aryl Halide/Triflate: The reaction is compatible with a wide range of aryl halides (I, Br, Cl) and triflates.

Experimental Protocol: Synthesis of N-(4-Fluorophenyl)glycine Methyl Ester (via Buchwald-Hartwig Amination)
  • Reaction Setup: In a glovebox, combine Pd(OAc)₂ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and NaOtBu (1.4 eq) in a reaction vessel.

  • Addition of Reactants: Add a solution of 4-fluorobromobenzene (1.0 eq) and glycine methyl ester (1.2 eq) in toluene.

  • Reaction: Heat the mixture at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Cool the reaction, quench with water, and extract with an organic solvent.

  • Purification: Purify the product by column chromatography.

The N-(4-fluorophenyl)glycine methyl ester would then be sulfonylated.

Head-to-Head Performance Comparison

FeatureDirect SulfonylationUllmann-type CouplingBuchwald-Hartwig Amination
Reaction Steps 12 (N-arylation + Sulfonylation)2 (N-arylation + Sulfonylation)
Reaction Conditions Generally mild (0 °C to RT)Harsher (high temperatures)Milder than Ullmann
Catalyst NoneCopper (often stoichiometric in older methods)Palladium (catalytic)
Functional Group Tolerance ModerateModerateHigh
Stereoselectivity Risk of racemizationRacemization can occur at high temperaturesGenerally good, less prone to racemization
Substrate Scope Broad for amino acidsGood for aryl halidesExcellent for aryl halides and amines
Cost-Effectiveness High (no metal catalyst)Moderate (copper is inexpensive)Lower (palladium and ligands can be expensive)
Scalability ExcellentGoodGood, but catalyst cost can be a factor

Conclusion and Recommendations

The synthesis of fluorophenylsulfonyl amino acids can be approached through several effective routes, each with its own set of advantages and disadvantages.

  • For simple, scalable, and cost-effective syntheses where the amino acid is not particularly sensitive to basic conditions, direct sulfonylation with fluorophenylsulfonyl chloride remains the method of choice. However, careful monitoring is required to minimize racemization.

  • When dealing with sensitive substrates or when direct sulfonylation fails , modern cross-coupling methods are superior. The Buchwald-Hartwig amination stands out for its broad substrate scope, high functional group tolerance, and milder reaction conditions , making it a highly reliable, albeit more expensive, option.

  • The Ullmann-type coupling offers a more economical alternative to palladium-catalyzed methods , although it often requires harsher conditions and may have a more limited substrate scope.

The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research project, including the structure of the amino acid, the desired scale of the synthesis, and economic considerations. This guide provides the foundational knowledge and practical insights to make an informed decision.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of {[(2-Fluorophenyl)sulfonyl]amino}acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper disposal of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid (CAS 554438-95-8). As a trusted partner in your research, we are committed to providing information that ensures safety, compliance, and scientific integrity from discovery through disposal. This guide is designed for researchers, laboratory managers, and drug development professionals who handle this and structurally similar compounds.

The core principle of this guidance is risk mitigation through proper chemical characterization and waste segregation . The procedures outlined below are rooted in established safety protocols and regulatory standards, ensuring that every step is a self-validating component of a comprehensive laboratory safety system.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of a substance is the foundation of its safe disposal. While specific toxicological data for this compound is not extensively published, a hazard assessment based on its functional groups provides a clear directive for its handling.

  • Halogenated Organic Compound: The presence of a fluorine atom on the phenyl ring classifies this molecule as a halogenated organic compound. This is the single most critical piece of information for waste segregation, as halogenated and non-halogenated waste streams are typically incinerated under different conditions and at different costs.[1]

  • Acidic Properties: The carboxylic acid group imparts acidic properties to the molecule. Therefore, it must not be stored with or combined with bases in the same waste container to avoid exothermic neutralization reactions.[2]

  • Sulfonyl Group: The sulfonyl functional group is relatively stable, but the overall reactivity profile suggests incompatibility with strong oxidizing agents.[3]

  • Assumed Hazards: Based on analogous compounds, it is prudent to handle this compound as a substance that may cause skin, eye, and respiratory tract irritation.[4] The full toxicological properties have not been investigated.

Never dispose of this chemical down the drain. Its fluorine content can be detrimental to aquatic ecosystems, and its complex structure may not be effectively handled by standard wastewater treatment processes.[2]

Personal Protective Equipment (PPE) Protocol

Before handling the chemical in any capacity, including for disposal, the following PPE is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes or accidental generation of dust. Standard safety glasses are insufficient.
Hand Protection Nitrile or other chemical-resistant gloves.Provides a barrier against direct skin contact. Check glove manufacturer data for compatibility.
Body Protection A standard, fully-fastened laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A chemical fume hood is required for handling bulk quantities or creating dust.Minimizes the risk of inhaling airborne particles.

Step-by-Step Disposal Procedure

The following workflow ensures regulatory compliance and operational safety. This process is designed to be clear, logical, and easy to implement within a standard laboratory setting.

Diagram of Disposal Workflow

G Figure 1. Disposal Workflow for this compound cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Labeling & Documentation cluster_2 Step 3: Storage & Transfer A Waste Generation (Solid Compound, Contaminated Labware) B Select Chemically Compatible 'HALOGENATED ORGANIC WASTE' Container A->B C Place Waste into Container Inside a Fume Hood B->C D Affix 'Hazardous Waste' Label C->D E Write Full Chemical Name: 'this compound' and CAS Number: 554438-95-8 D->E F Add Hazard Pictograms (e.g., Exclamation Mark for Irritant) E->F G Securely Seal Container (Vapor-tight lid) F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Arrange Pickup via Institutional EHS Office H->I

Caption: Disposal workflow from point of generation to final handoff.

Detailed Protocol:

  • Waste Identification and Segregation:

    • Action: Designate a specific, dedicated waste container for Halogenated Organic Solids . This is a critical step in proper waste segregation.[1]

    • Causality: Fluorinated compounds require specific incineration conditions to ensure complete destruction and prevent the release of harmful byproducts. Mixing them with non-halogenated waste complicates the disposal process and violates regulatory guidelines.

  • Container Selection:

    • Action: Choose a container made of a material compatible with organic acids (e.g., high-density polyethylene - HDPE). The container must have a screw-top, vapor-tight lid to prevent leaks or the escape of fumes.

    • Causality: A properly sealed and compatible container is the primary barrier preventing environmental contamination and personnel exposure during storage and transport.

  • Waste Collection:

    • Action: Collect all waste this compound, including residues and any contaminated disposable materials (e.g., weighing papers, pipette tips, gloves), directly into the designated halogenated waste container.

    • Causality: Any item that has come into contact with the chemical is considered hazardous waste and must be disposed of accordingly to prevent cross-contamination of regular lab trash.

  • Labeling:

    • Action: Before the first drop of waste is added, the container must be clearly labeled. The label must include:

      • The words "Hazardous Waste" .

      • The full chemical name: "this compound" .

      • The CAS Number: 554438-95-8 .

      • An indication of the hazards (e.g., "Irritant").

    • Causality: Federal regulations (EPA/RCRA) mandate clear and accurate labeling for the safety of all personnel who may handle the container, from the lab to the final disposal facility.

  • Storage:

    • Action: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of generation and under the control of laboratory personnel. Store it away from incompatible materials like bases and strong oxidizers.

    • Causality: The SAA provides a controlled, secure location for the temporary storage of hazardous waste, minimizing the risk of spills and unauthorized access before it is moved for final disposal.

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don PPE: If not already worn, put on the full required PPE (goggles, lab coat, gloves).

  • Contain and Clean:

    • For a solid spill, gently sweep or scoop the material to avoid creating dust. Place the collected material into the designated hazardous waste container.

    • Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to clean any remaining residue.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials (wipes, pads) as hazardous waste.

  • Final Disposal: Place all contaminated cleaning materials into the sealed hazardous waste container.

Final Disposal Logistics

Laboratory personnel are responsible for the waste up to the point of transfer.

  • Institutional EHS: When the waste container is nearly full (do not overfill), contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Documentation: Ensure all institutional waste manifests and logbooks are filled out accurately. This "cradle-to-grave" tracking is a legal requirement.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of your research environment.

References

  • This compound Chemical Information. Available at: [Link]

  • Analysis of poly- and perfluorinated compounds (PFCs) in landfill effluent using HPLC-MS/MS. GKSS-Forschungszentrum Geesthacht. Available at: [Link]

  • Material Safety Data Sheet for ChemTreat BL1342. ChemTreat, Inc. Available at: [Link]

  • The Recycling of Waste Per-Fluorinated Sulfonic Acid for Reformulation and Membrane Application in Iron-Chromium Redox Flow Batteries. MDPI. Available at: [Link]

  • (S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride Product Information. Lead Sciences. Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Environmental Protection Agency. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of {[(2-Fluorophenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as {[(2-Fluorophenyl)sulfonyl]amino}acetic acid, requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the why behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the Molecule
  • Sulfonyl Group (-SO2-): Sulfonyl-containing compounds, particularly sulfonyl halides, can be reactive.[1] While this compound is a sulfonamide, which is generally more stable, it's prudent to handle it with care, especially under conditions that could lead to decomposition (e.g., high heat).

  • Organofluorine Moiety (2-Fluorophenyl): The presence of a fluorine atom on the phenyl ring can influence the compound's reactivity and metabolic pathways. While many organofluorine compounds are stable, some can have toxicological effects.[2]

  • Amino Acid Backbone (-NH-CH2-COOH): The amino acid portion of the molecule may present hazards typical of acidic compounds, such as irritation to the skin and eyes.

Given these components, we must assume this compound is a potentially hazardous substance, requiring careful handling to avoid inhalation, skin/eye contact, and ingestion.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following recommendations are based on a comprehensive risk assessment for handling this compound in solid and solution forms.

Table 1: Recommended PPE for Handling this compound

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Safety glasses with side shields (minimum); safety goggles recommended.Nitrile or neoprene gloves.Lab coat.Recommended to perform in a chemical fume hood or ventilated balance enclosure. If not possible, an N95 respirator is advised.
Solution Preparation Chemical safety goggles. A face shield is recommended if there is a splash hazard.Nitrile or neoprene gloves.Chemical-resistant lab coat or apron.Work should be conducted in a chemical fume hood.
Reaction/Heating Chemical safety goggles and a face shield.Nitrile or neoprene gloves.Chemical-resistant lab coat.All operations must be performed in a certified chemical fume hood.
Large-Scale Operations Chemical safety goggles and a face shield.Heavier-duty chemical-resistant gloves (e.g., Silver Shield).Chemical-resistant coveralls (e.g., Tychem).[3]A full-face air-purifying respirator (APR) with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary based on risk assessment.[3][4]

dot

PPE_Decision_Workflow cluster_assessment Hazard & Risk Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection cluster_final Final Check start Start: Handling this compound assess_scale Assess Scale of Operation (mg, g, kg) start->assess_scale assess_form Assess Physical Form (Solid, Solution, Aerosol) assess_scale->assess_form assess_procedure Assess Procedure (Weighing, Reaction, Heating) assess_form->assess_procedure fume_hood Use Chemical Fume Hood? assess_procedure->fume_hood vent_enclosure Use Ventilated Enclosure? fume_hood->vent_enclosure If No eye_protection Select Eye/Face Protection (Goggles, Face Shield) fume_hood->eye_protection If Yes vent_enclosure->eye_protection hand_protection Select Gloves (Nitrile, Neoprene) eye_protection->hand_protection body_protection Select Body Protection (Lab Coat, Apron, Coveralls) hand_protection->body_protection resp_protection Select Respiratory Protection (N95, APR, SCBA) body_protection->resp_protection final_check Final Safety Check & Proceed resp_protection->final_check

Caption: PPE selection workflow for handling the target compound.

Operational Plan: Step-by-Step Safe Handling

3.1. Engineering Controls: Your First Line of Defense

  • Chemical Fume Hood: All work with this compound, especially when handling the solid or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Ventilated Balance Enclosure: For weighing small quantities of the solid, a ventilated balance enclosure is a suitable alternative to a fume hood.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[6]

3.2. Administrative Controls: Safe Work Practices

  • Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.

  • Avoid Dust Formation: When handling the solid, use techniques that minimize dust generation, such as gentle scooping rather than pouring from a height.

  • Labeling: All containers of this compound, including solutions, must be clearly labeled with the full chemical name and any known hazards.

3.3. Step-by-Step Handling Protocol

  • Preparation:

    • Consult this guide and any other available safety information.

    • Ensure the chemical fume hood is functioning correctly.

    • Don the appropriate PPE as outlined in Table 1.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure.

    • Use a spatula or scoop to transfer the solid. Avoid creating dust.

    • Close the container tightly after use.

  • Solution Preparation:

    • Slowly add the solid to the solvent with stirring to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Wipe down the work area with an appropriate decontaminating solution.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

4.1. Waste Segregation

  • Halogenated Organic Waste: this compound and any solutions containing it should be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be placed in a sealed bag and disposed of as solid chemical waste.

4.2. Step-by-Step Disposal Protocol

  • Waste Collection:

    • Use a dedicated, properly labeled hazardous waste container for all waste generated.[6]

    • Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[6]

  • Container Management:

    • Keep waste containers closed when not in use.

    • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Documentation:

    • Complete all necessary waste disposal forms as required by your institution's Environmental Health and Safety (EHS) department.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain.[6]

    • DO NOT allow the chemical to evaporate in the fume hood as a means of disposal.[6]

    • DO NOT mix with regular laboratory trash.[6]

In the event of a spill, evacuate the area, notify your supervisor and EHS, and only if you are trained and it is safe to do so, contain the spill using a chemical spill kit.

By adhering to these protocols, you contribute to a culture of safety and ensure the integrity of your research.

References

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Wikipedia. (2024, October 28). Per- and polyfluoroalkyl substances. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.